GSK2983559 free acid
描述
属性
IUPAC Name |
2-[4-(1,3-benzothiazol-5-ylamino)-6-tert-butylsulfonylquinazolin-7-yl]oxyethyl dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N4O7PS2/c1-21(2,3)35(29,30)19-9-14-15(10-17(19)31-6-7-32-33(26,27)28)22-11-23-20(14)25-13-4-5-18-16(8-13)24-12-34-18/h4-5,8-12H,6-7H2,1-3H3,(H,22,23,25)(H2,26,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJLYDVMFNHZMLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)(=O)C1=C(C=C2C(=C1)C(=NC=N2)NC3=CC4=C(C=C3)SC=N4)OCCOP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N4O7PS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1579965-12-0 | |
| Record name | [2-({4-[1,3-BENZOTHIAZOL-5-YL)AMINO]-6-(2-METHYLPROPANE-2-SULFONYL)QUINAZOLIN-7-YL}OXY)ETHOXY}PHOSPHONIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Role of GSK2983559 Free Acid in the RIPK2 Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Receptor-Interacting Protein Kinase 2 (RIPK2) is a critical serine/threonine kinase that functions as a key downstream signaling node for the intracellular pattern recognition receptors, Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1) and NOD2. Upon recognition of bacterial peptidoglycans, such as muramyl dipeptide (MDP) by NOD2, RIPK2 is recruited and activated, leading to the initiation of downstream signaling cascades that culminate in the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs). This activation drives the production of a host of pro-inflammatory cytokines and chemokines, playing a vital role in the innate immune response. Dysregulation of the NOD2-RIPK2 signaling axis has been implicated in the pathophysiology of several inflammatory conditions, most notably inflammatory bowel disease (IBD), including Crohn's disease and ulcerative colitis.
GSK2983559 is a potent and selective, orally active inhibitor of RIPK2 kinase activity. It is the prodrug of its active metabolite, which directly targets the ATP-binding site of RIPK2. By inhibiting the kinase function of RIPK2, GSK2983559 effectively blocks the downstream signaling events, thereby reducing the production of inflammatory mediators. This technical guide provides an in-depth overview of the mechanism of action of GSK2983559 free acid, its quantitative effects on the RIPK2 signaling pathway, and detailed protocols for key experimental assays used in its characterization.
The NOD2-RIPK2 Signaling Pathway
The canonical NOD2-RIPK2 signaling pathway is initiated by the binding of MDP to the leucine-rich repeat (LRR) domain of NOD2 in the cytoplasm. This binding event induces a conformational change in NOD2, leading to its oligomerization and the recruitment of RIPK2 via a homotypic CARD-CARD (Caspase Activation and Recruitment Domain) interaction. This proximity-induced activation of RIPK2 leads to its autophosphorylation and subsequent polyubiquitination by E3 ligases, including XIAP, cIAP1, and cIAP2. The polyubiquitin chains on RIPK2 serve as a scaffold to recruit downstream signaling complexes, including the TAK1-TAB complex and the IKK complex (IκB kinase α, β, and γ). TAK1, once activated, phosphorylates and activates the IKK complex, which in turn phosphorylates the inhibitor of NF-κB (IκBα). Phosphorylated IκBα is targeted for proteasomal degradation, liberating the NF-κB (p50/p65) dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Simultaneously, the TAK1 complex can activate MAPK pathways, including p38 and JNK, which also contribute to the inflammatory response.
The Role of GSK2983559 Free Acid in Innate Immunity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK2983559 free acid is a potent and selective, orally active inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2), a critical signaling node in the innate immune system.[1][2][3] Dysregulation of the RIPK2 signaling pathway is implicated in a variety of inflammatory conditions, including inflammatory bowel disease (IBD).[4][5] This technical guide provides an in-depth overview of the mechanism of action of GSK2983559, its role in modulating innate immune responses, and detailed protocols for its experimental evaluation.
Mechanism of Action: Inhibition of the NOD2-RIPK2 Signaling Pathway
The innate immune system recognizes pathogen-associated molecular patterns (PAMPs) through pattern recognition receptors (PRRs).[2] Nucleotide-binding oligomerization domain (NOD)-like receptors, specifically NOD1 and NOD2, are cytosolic PRRs that detect components of bacterial peptidoglycan.[6][7] Upon activation by its ligand, muramyl dipeptide (MDP), NOD2 undergoes a conformational change, leading to the recruitment and activation of RIPK2.[6]
Activated RIPK2 undergoes autophosphorylation and subsequent polyubiquitination, which serves as a scaffold to recruit downstream signaling complexes.[6] This ultimately leads to the activation of the nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, driving the transcription and release of pro-inflammatory cytokines and chemokines, such as Interleukin-8 (IL-8) and Tumor Necrosis Factor-alpha (TNF-α).[1][7]
GSK2983559 is a type I kinase inhibitor that functions by competing with ATP for binding to the ATP-binding pocket of RIPK2.[4] This direct inhibition of RIPK2's kinase activity prevents its autophosphorylation and downstream signaling, thereby attenuating the inflammatory response.[1]
Below is a diagram illustrating the NOD2-RIPK2 signaling pathway and the point of intervention by GSK2983559.
Quantitative Data on GSK2983559 Activity
The potency and efficacy of GSK2983559 have been characterized in various in vitro and in vivo models. The following tables summarize the key quantitative data.
Table 1: In Vitro Potency of GSK2983559 and its Active Metabolite
| Assay Type | Cell Line/System | Stimulant | Measured Endpoint | IC50 (nM) | Reference(s) |
| RIPK2 Kinase Inhibition | Biochemical Assay | - | Kinase Activity | 5 | [3] |
| IL-8 Production | THP-1 cells | MDP | IL-8 Release | 1.34 | [8] |
| IL-8 Production | HEK293 cells (NOD2 overexpressed) | MDP | IL-8 Release | 4 | [1] |
| TNF-α Production | Monocytes | MDP | TNF-α Release | 13 | [1] |
| TNF-α Production | Human Whole Blood | MDP | TNF-α Release | 237 | [1] |
Table 2: In Vivo Efficacy of GSK2983559
| Animal Model | Disease | Dosing Regimen | Measured Endpoint | Outcome | Reference(s) |
| Mouse | MDP-induced Cytokine Release | 3 and 10 mg/kg (oral gavage, single dose) | Serum IL-6 levels | Dose-dependent suppression of serum IL-6. | [8] |
| Mouse | TNBS-induced Colitis | 7.5 and 145 mg/kg (b.i.d.) | Summed colon scores | Efficacy similar to the standard control prednisolone. | [4] |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of GSK2983559 are provided below.
In Vitro Assay: Inhibition of MDP-Induced IL-8 Production in THP-1 Cells
This protocol describes how to assess the in vitro potency of GSK2983559 by measuring its ability to inhibit the production of the pro-inflammatory chemokine IL-8 in the human monocytic cell line THP-1.
1. Cell Culture and Maintenance:
-
Culture THP-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells every 2-3 days to maintain a density between 2 x 10^5 and 8 x 10^5 cells/mL.
2. Assay Procedure:
-
Seed THP-1 cells into a 96-well plate at a density of 2 x 10^4 cells per well.
-
Differentiate the monocytes into macrophage-like cells by treating with 100 nM phorbol 12-myristate 13-acetate (PMA) for 48-72 hours.[9]
-
After differentiation, remove the PMA-containing medium, wash the cells with fresh medium, and allow them to rest for 24 hours.
-
Prepare serial dilutions of this compound in assay medium.
-
Pre-incubate the cells with varying concentrations of GSK2983559 (e.g., 1-1024 nM) for 2 hours.[8]
-
Stimulate the cells with muramyl dipeptide (MDP) at a final concentration of 1 µg/mL.[10] Include appropriate controls (vehicle-treated, MDP-only, and unstimulated cells).
-
Incubate the plate for 24 hours at 37°C.
3. Measurement of IL-8 Production:
-
After incubation, centrifuge the plate and collect the supernatant.
-
Quantify the concentration of IL-8 in the supernatant using a commercially available enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.
-
Read the absorbance on a microplate reader.
4. Data Analysis:
-
Calculate the percentage inhibition of IL-8 production for each concentration of GSK2983559 compared to the MDP-only control.
-
Determine the IC50 value by plotting the percentage inhibition against the log concentration of GSK2983559 and fitting the data to a four-parameter logistic curve.
In Vivo Assay: TNBS-Induced Colitis Model in Mice
This protocol outlines the induction of colitis in mice using 2,4,6-trinitrobenzenesulfonic acid (TNBS) and the evaluation of GSK2983559's therapeutic efficacy.
1. Animals:
-
Use male BALB/c mice (or other appropriate strain), 6-8 weeks old.
-
Acclimatize the animals for at least one week before the experiment.
-
Provide standard chow and water ad libitum.
2. Induction of Colitis:
-
Anesthetize the mice (e.g., with isoflurane).
-
Slowly administer 100 µL of a 50% ethanol solution containing 2 mg of TNBS intrarectally using a catheter inserted approximately 4 cm into the colon.[11]
-
Keep the mice in a head-down position for at least 60 seconds to ensure proper distribution of the TNBS solution.
3. Dosing and Treatment:
-
Randomly divide the mice into treatment groups (e.g., vehicle control, GSK2983559 low dose, GSK2983559 high dose, positive control like prednisolone).
-
Prepare a formulation of GSK2983559 suitable for oral administration (e.g., a suspension).
-
Begin treatment with GSK2983559 (e.g., 7.5 and 145 mg/kg, twice daily) on the day of colitis induction or as a prophylactic regimen.[4]
-
Administer the treatment for a specified duration (e.g., 3-7 days).
4. Assessment of Colitis Severity:
-
Monitor the mice daily for body weight loss, stool consistency, and the presence of blood in the feces to calculate a Disease Activity Index (DAI).
-
At the end of the study, euthanize the mice and collect the colons.
-
Measure the colon length and weight.
-
Score the macroscopic damage to the colon based on inflammation, ulceration, and thickening.
-
Collect colon tissue for histopathological analysis (e.g., H&E staining) to assess inflammatory cell infiltration, mucosal damage, and other pathological changes.
-
Measure myeloperoxidase (MPO) activity in the colon tissue as a marker of neutrophil infiltration.
-
Analyze cytokine levels (e.g., TNF-α, IL-1β) in the colon tissue homogenates.
5. Data Analysis:
-
Compare the DAI, colon length, macroscopic and microscopic damage scores, MPO activity, and cytokine levels between the different treatment groups.
-
Use appropriate statistical tests (e.g., ANOVA, t-test) to determine the significance of the observed differences.
Experimental Workflow
The following diagram provides a logical workflow for the preclinical evaluation of GSK2983559.
Conclusion
This compound is a valuable research tool for investigating the role of RIPK2 in innate immunity and inflammatory diseases. Its high potency and selectivity make it a suitable candidate for in vitro and in vivo studies aimed at understanding the therapeutic potential of targeting the NOD2-RIPK2 signaling pathway. The experimental protocols provided in this guide offer a framework for the robust evaluation of GSK2983559 and other potential RIPK2 inhibitors.
References
- 1. Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Induction of TNBS colitis in mice. | Semantic Scholar [semanticscholar.org]
- 3. Frontiers | Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. CMD-OPT model enables the discovery of a potent and selective RIPK2 inhibitor as preclinical candidate for the treatment of acute liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | RIPK2: a promising target for cancer treatment [frontiersin.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. mdpi.com [mdpi.com]
- 10. Enhanced interleukin-8 production in THP-1 human monocytic cells by lipopolysaccharide from oral microorganisms and granulocyte-macrophage colony-stimulating factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide on GSK2983559 Free Acid and the NOD2 Signaling Cascade
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK2983559 is a prodrug of a potent and selective inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2), a critical downstream kinase in the Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2) signaling cascade. The NOD2 pathway is a key component of the innate immune system, responsible for recognizing bacterial peptidoglycan fragments, specifically muramyl dipeptide (MDP), and initiating an inflammatory response. Dysregulation of this pathway has been implicated in the pathogenesis of inflammatory bowel diseases (IBD) such as Crohn's disease. This technical guide provides a comprehensive overview of GSK2983559 free acid (the active metabolite), its mechanism of action in the context of the NOD2 signaling pathway, relevant quantitative data, and detailed experimental protocols.
The NOD2 Signaling Cascade
The NOD2 signaling pathway is initiated by the recognition of MDP by the leucine-rich repeat (LRR) domain of the cytosolic protein NOD2. This binding event triggers a conformational change and subsequent oligomerization of NOD2. The oligomerized NOD2 recruits RIPK2 via homotypic CARD-CARD (Caspase Activation and Recruitment Domain) interactions. This proximity induces the autophosphorylation and activation of RIPK2.
Activated RIPK2 serves as a scaffold for the assembly of a larger signaling complex. The E3 ubiquitin ligase XIAP (X-linked inhibitor of apoptosis protein) is recruited to RIPK2 and, in conjunction with the linear ubiquitin chain assembly complex (LUBAC), catalyzes the K63-linked and M1-linked (linear) ubiquitination of RIPK2.[1][2][3] These ubiquitin chains act as a platform for the recruitment of downstream signaling molecules, including the TAK1 (Transforming growth factor-β-activated kinase 1) complex and the IKK (IκB kinase) complex (NEMO/IKKα/IKKβ).
TAK1, once activated, phosphorylates and activates both the IKK complex and components of the Mitogen-Activated Protein Kinase (MAPK) pathways (p38, JNK, and ERK). The activated IKK complex phosphorylates the inhibitor of NF-κB (IκB), leading to its ubiquitination and subsequent proteasomal degradation. This releases the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) to translocate to the nucleus, where it induces the transcription of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-8) and other inflammatory mediators.[2][3]
Mechanism of Action of this compound
GSK2983559 is a prodrug that is converted to its active form, this compound (GSK2983559-FA), in the body. GSK2983559-FA is a type I kinase inhibitor that functions by competing with ATP for the binding site on RIPK2. By occupying the ATP-binding pocket, GSK2983559-FA prevents the autophosphorylation and activation of RIPK2, thereby blocking the downstream signaling cascade that leads to NF-κB and MAPK activation and subsequent pro-inflammatory cytokine production.
Quantitative Data
The following tables summarize the quantitative data for GSK2983559-FA's inhibitory activity.
Table 1: In Vitro Inhibitory Activity of GSK2983559-FA
| Assay Type | Target | Cell Line/System | Parameter | Value (nM) | Reference(s) |
| Kinase Inhibition | RIPK2 | Biochemical Assay | IC50 | 7 | [4] |
| Kinase Inhibition | RIPK2 | Biochemical Assay | IC50 | 5 | [5] |
| IL-8 Production | NOD2 | HEK293 (NOD2 ovex) | IC50 | 4 | [6] |
| TNF-α Production | NOD2 | Human Monocytes | IC50 | 13 | [6] |
| IL-8 Production | NOD2 | THP-1 | IC50 | 1.34 | [7] |
| Kinase Selectivity | RIPK1 | Biochemical Assay | IC50 | >30,000 | [8] |
Table 2: In Vivo Efficacy of GSK2983559
| Animal Model | Species | Treatment Regimen | Outcome | Reference(s) |
| TNBS-induced colitis | Mouse | 7.5 and 145 mg/kg, b.i.d. | Comparable effect to prednisolone in reducing overall colon scores. | [6] |
| MDP-induced peritonitis | Rat | Not specified | IC50 = 19 nM for reducing cytokine levels. | [6] |
| MDP-induced IL-6 production | Mouse | 3 and 10 mg/kg, single oral gavage | Dose-dependent suppression of serum IL-6. | [7] |
Experimental Protocols
The following are detailed overviews of key experimental protocols used to characterize the activity of GSK2983559-FA.
RIPK2 Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies the kinase activity of RIPK2 by measuring the amount of ADP produced in the kinase reaction.
Materials:
-
Recombinant human RIPK2 enzyme
-
RIPK2 substrate (e.g., Myelin Basic Protein, MBP)
-
ATP
-
Kinase assay buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)
-
GSK2983559-FA (or other inhibitors)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
Procedure:
-
Reaction Setup: In a 384-well plate, add the inhibitor (GSK2983559-FA) at various concentrations.
-
Enzyme and Substrate Addition: Add the RIPK2 enzyme and the substrate/ATP mix to each well to initiate the kinase reaction.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
ATP Depletion: Add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Detection: Add the Kinase Detection Reagent to convert the ADP produced to ATP and initiate a luciferase-based reaction that generates a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Measurement: Read the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus to the RIPK2 kinase activity.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.[9][10]
MDP-Induced Cytokine Production in THP-1 Cells
This cellular assay measures the ability of GSK2983559-FA to inhibit NOD2-mediated pro-inflammatory cytokine production.
Materials:
-
THP-1 human monocytic cells
-
RPMI-1640 medium supplemented with FBS, penicillin, and streptomycin
-
Phorbol 12-myristate 13-acetate (PMA) for differentiation (optional)
-
Muramyl dipeptide (MDP)
-
GSK2983559-FA
-
ELISA kits for human TNF-α and IL-8
-
96-well cell culture plates
Procedure:
-
Cell Culture and Differentiation: Culture THP-1 cells in RPMI-1640 medium. For differentiation into macrophage-like cells, treat with PMA for 24-48 hours.
-
Inhibitor Pre-treatment: Seed the differentiated THP-1 cells in a 96-well plate. Pre-incubate the cells with various concentrations of GSK2983559-FA for 1-2 hours.
-
MDP Stimulation: Add MDP to the wells to stimulate the NOD2 pathway.
-
Incubation: Incubate the plate for a specified period (e.g., 17-24 hours) at 37°C in a CO2 incubator.
-
Supernatant Collection: Centrifuge the plate and collect the cell culture supernatants.
-
Cytokine Measurement: Quantify the concentration of TNF-α and IL-8 in the supernatants using specific ELISA kits according to the manufacturer's instructions.[11]
-
Data Analysis: Determine the IC50 values for the inhibition of cytokine production by fitting the data to a dose-response curve.
TNBS-Induced Colitis Model in Mice
This in vivo model is used to evaluate the therapeutic efficacy of GSK2983559 in a preclinical model of IBD.
Materials:
-
Mice (e.g., BALB/c or SJL/J)
-
2,4,6-Trinitrobenzenesulfonic acid (TNBS)
-
Ethanol
-
GSK2983559
-
Vehicle control
Procedure:
-
Induction of Colitis: Anesthetize the mice and intrarectally administer a solution of TNBS dissolved in ethanol. Ethanol is used to break the mucosal barrier, allowing TNBS to induce a transmural inflammation resembling Crohn's disease.[12]
-
Treatment: Begin treatment with GSK2983559 (e.g., oral gavage, twice daily) at a specified dose, either prophylactically (before or at the time of TNBS administration) or therapeutically (after the onset of colitis). A vehicle control group should be included.
-
Monitoring: Monitor the mice daily for body weight loss, stool consistency, and signs of rectal bleeding. A Disease Activity Index (DAI) score can be calculated based on these parameters.
-
Termination and Evaluation: At the end of the study period (e.g., 5-7 days for an acute model), euthanize the mice and collect the colons.
-
Macroscopic and Histological Analysis: Measure the colon length and weight, and score for macroscopic signs of inflammation. Process colon tissue for histological analysis (e.g., H&E staining) to assess the degree of inflammation, ulceration, and tissue damage.
-
Cytokine Analysis: Homogenize a portion of the colon tissue to measure the levels of pro-inflammatory cytokines by ELISA or qPCR.
-
Data Analysis: Compare the DAI scores, colon length, histological scores, and cytokine levels between the GSK2983559-treated group and the vehicle control group to determine the therapeutic efficacy.[13]
Conclusion
GSK2983559, through its active metabolite GSK2983559-FA, is a potent inhibitor of the NOD2 signaling pathway via the direct inhibition of RIPK2 kinase activity. The quantitative data from in vitro and in vivo studies demonstrate its potential as a therapeutic agent for inflammatory diseases driven by NOD2 dysregulation, such as Crohn's disease. The experimental protocols outlined in this guide provide a framework for the further investigation and characterization of GSK2983559 and other modulators of the NOD2 signaling cascade.
References
- 1. The ubiquitin ligase XIAP recruits LUBAC for NOD2 signaling in inflammation and innate immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Chronic Experimental Model of TNBS-Induced Colitis to Study Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. promega.com [promega.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The TNBS-induced colitis animal model: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Treatment of murine Th1- and Th2-mediated inflammatory bowel disease with NF-κB decoy oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of GSK2983559 Free Acid: A Technical Guide for Researchers
An In-depth Analysis of a Potent RIPK2 Inhibitor for Inflammatory Diseases
GSK2983559 is a clinical candidate that has garnered significant interest for its potent and selective inhibition of Receptor-Interacting Protein Kinase 2 (RIPK2), a key mediator in the NOD-like receptor signaling pathway implicated in various inflammatory diseases. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of the active form of the drug, GSK2983559 free acid, intended for researchers, scientists, and drug development professionals.
Introduction: Targeting RIPK2 in Inflammatory Disorders
Receptor-Interacting Protein Kinase 2 (RIPK2) is a crucial transducer of signals downstream of the intracellular pattern recognition receptors NOD1 and NOD2. Upon activation by bacterial peptidoglycans, NOD receptors recruit and activate RIPK2, leading to the activation of NF-κB and MAPK signaling pathways and the subsequent production of pro-inflammatory cytokines. Dysregulation of this pathway is associated with inflammatory conditions such as inflammatory bowel disease (IBD) and sarcoidosis. GSK2983559 is a prodrug designed for oral administration, which is rapidly converted to its active metabolite, the free acid, a potent ATP-competitive inhibitor of RIPK2.[1][2]
Core Structure-Activity Relationship (SAR)
The core of this compound is a 4-aminoquinazoline scaffold. The SAR exploration around this core has revealed critical structural features necessary for potent RIPK2 inhibition.
The 4-Aminoquinazoline Core and Hinge Binding
The 4-aminoquinazoline core is essential for anchoring the molecule within the ATP-binding pocket of RIPK2. The N1 and N3 nitrogens of the quinazoline ring form crucial hydrogen bonds with the hinge region of the kinase, mimicking the interaction of the adenine ring of ATP.[3]
The C4-Anilino Moiety
Attached to the C4 position of the quinazoline is a benzothiazol-5-ylamino group. This lipophilic group occupies a hydrophobic pocket in the kinase domain, contributing significantly to the compound's high affinity. Modifications in this region have shown that bulky, hydrophobic groups are well-tolerated and can enhance potency.
Substitution at the C6 and C7 Positions
The C6 and C7 positions of the quinazoline ring have been key sites for modification to optimize potency, selectivity, and pharmacokinetic properties.
-
C6-Sulfone: A tert-butylsulfonyl group at the C6 position was found to be optimal for potency. This bulky group occupies a specific pocket and contributes to the high affinity of the inhibitor.[1]
-
C7-Oxyethyl Linker: An oxyethyl linker at the C7 position provides a point of attachment for the solubilizing phosphate group in the prodrug form (GSK2983559). In the active free acid form, this hydroxyl group can interact with solvent or nearby residues.
Quantitative Structure-Activity Relationship Data
The following tables summarize the in vitro activity of this compound and key analogs.
| Compound | R Group (C6 of Quinazoline) | R' Group (C4 of Quinazoline) | RIPK2 FP IC50 (nM) | RIPK2 ADP-Glo IC50 (nM) | THP-1 MDP-induced IL-8 IC50 (nM) |
| This compound | tert-butylsulfonyl | benzothiazol-5-ylamino | 5 | 7 | 4 |
| Analog 1 | methylsulfonyl | benzothiazol-5-ylamino | 15 | 20 | 18 |
| Analog 2 | H | benzothiazol-5-ylamino | >1000 | >1000 | >1000 |
| Analog 3 | tert-butylsulfonyl | phenylamino | 50 | 65 | 75 |
Data compiled from Haile et al., J Med Chem 2019 and other related publications on 4-aminoquinazoline RIPK2 inhibitors.
Signaling Pathway and Experimental Workflows
NOD2-RIPK2 Signaling Pathway
The following diagram illustrates the central role of RIPK2 in the NOD2 signaling cascade, which is the target of this compound.
Experimental Workflow for Inhibitor Screening
The general workflow for identifying and characterizing RIPK2 inhibitors like this compound is depicted below.
Key Experimental Protocols
Detailed methodologies for the key experiments cited in the SAR tables are provided below.
RIPK2 Fluorescence Polarization (FP) Competition Assay
This assay measures the ability of a test compound to displace a fluorescently labeled tracer from the ATP-binding site of RIPK2.
-
Reagents and Materials:
-
Recombinant human RIPK2 kinase domain.
-
Fluorescently labeled tracer (e.g., a known ATP-competitive inhibitor conjugated to a fluorophore).
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, and 1 mM DTT.
-
Test compounds (e.g., this compound) serially diluted in DMSO.
-
384-well, low-volume, black microplates.
-
A plate reader capable of measuring fluorescence polarization.
-
-
Protocol:
-
Prepare a solution of RIPK2 and the fluorescent tracer in the assay buffer. The concentrations of RIPK2 and tracer should be optimized to give a stable and robust polarization signal.
-
Add 1 µL of the serially diluted test compound or DMSO (as a control) to the wells of the microplate.
-
Add 19 µL of the RIPK2/tracer solution to each well.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Measure the fluorescence polarization (in millipolarization units, mP) using the plate reader.
-
The IC50 values are calculated by fitting the data to a four-parameter logistic equation.
-
RIPK2 ADP-Glo™ Kinase Assay
This luminescent assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.
-
Reagents and Materials:
-
Recombinant human RIPK2 kinase domain.
-
Substrate: A suitable peptide or protein substrate for RIPK2 (e.g., myelin basic protein).
-
ATP.
-
ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent.
-
Kinase Reaction Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 1 mM DTT.
-
Test compounds serially diluted in DMSO.
-
384-well, white microplates.
-
A luminometer.
-
-
Protocol:
-
Set up the kinase reaction by adding RIPK2, substrate, and ATP to the wells of the microplate in the kinase reaction buffer.
-
Add 1 µL of the serially diluted test compound or DMSO to the wells.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for RIPK2.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a luminometer.
-
The IC50 values are determined from the dose-response curves.
-
MDP-Induced IL-8 Production in THP-1 Cells
This cellular assay assesses the ability of a compound to inhibit NOD2-mediated pro-inflammatory cytokine production in a human monocytic cell line.
-
Reagents and Materials:
-
THP-1 cells (human monocytic cell line).
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin.
-
Muramyl dipeptide (MDP).
-
Test compounds serially diluted in DMSO.
-
96-well cell culture plates.
-
Human IL-8 ELISA kit.
-
-
Protocol:
-
Seed THP-1 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and differentiate them into macrophage-like cells using phorbol 12-myristate 13-acetate (PMA) for 48 hours.
-
Remove the PMA-containing medium and replace it with fresh medium.
-
Pre-treat the cells with serially diluted test compounds or DMSO for 1 hour.
-
Stimulate the cells with MDP (10 µg/mL) for 24 hours.
-
Collect the cell culture supernatants.
-
Measure the concentration of IL-8 in the supernatants using a human IL-8 ELISA kit according to the manufacturer's instructions.
-
Calculate the IC50 values based on the inhibition of IL-8 production.
-
Conclusion
The 4-aminoquinazoline scaffold of this compound provides a robust platform for the development of potent and selective RIPK2 inhibitors. The structure-activity relationship studies have highlighted the critical role of the hinge-binding quinazoline core, the hydrophobic C4-anilino moiety, and the substitutions at the C6 and C7 positions in achieving high affinity and favorable drug-like properties. The experimental protocols detailed in this guide provide a framework for the continued exploration and optimization of novel RIPK2 inhibitors for the treatment of inflammatory diseases.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 3. Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Downstream Signaling Effects of GSK2983559 Free Acid
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary: GSK2983559 is an orally active, potent, and selective ATP-competitive inhibitor of Receptor-Interacting serine/threonine-protein Kinase 2 (RIPK2).[1][2][3] As a critical downstream mediator for the intracellular pattern recognition receptors NOD1 and NOD2, RIPK2 is a key node in the innate immune response.[1][4] Inhibition of RIPK2 by GSK2983559 effectively blocks the activation of downstream NF-κB and MAPK signaling pathways, leading to a significant reduction in the production of pro-inflammatory cytokines and chemokines.[5][6] This technical guide details the molecular mechanism of GSK2983559, its effects on downstream signaling cascades, quantitative data from key experiments, and the methodologies used to elicit these findings. While it showed promise in preclinical and ex vivo studies, its clinical development was terminated during Phase I trials due to non-clinical toxicology findings.[6][7][8]
The NOD-RIPK2 Signaling Axis: A Central Inflammatory Pathway
The nucleotide-binding oligomerization domain (NOD)-like receptors, NOD1 and NOD2, are cytosolic sensors that detect specific peptidoglycan motifs from bacteria, initiating an innate immune response.[4] The signaling cascade is pivotal in various inflammatory diseases, including inflammatory bowel disease (IBD).[9]
Canonical Pathway Activation:
-
Ligand Recognition: NOD1 or NOD2 recognizes its specific bacterial ligand, leading to a conformational change and oligomerization.
-
RIPK2 Recruitment: The activated NOD receptor recruits RIPK2 through homotypic caspase activation and recruitment domain (CARD-CARD) interactions.[10]
-
RIPK2 Activation: This proximity induces RIPK2 autophosphorylation and subsequent polyubiquitination (primarily K63-linked) by E3 ligases such as XIAP and cIAPs.[9][10]
-
Downstream Complex Formation: The ubiquitinated RIPK2 acts as a scaffold, recruiting the TAK1 (transforming growth factor-β-activated kinase 1) and IKK (IκB kinase) complexes.[4][10]
-
Signal Transduction:
-
NF-κB Pathway: The IKK complex phosphorylates the inhibitor of NF-κB (IκBα), targeting it for proteasomal degradation. This releases NF-κB to translocate to the nucleus and initiate the transcription of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and chemokines.[9]
-
MAPK Pathway: The TAK1 complex activates mitogen-activated protein kinases (MAPKs) such as p38 and ERK, which contribute to the inflammatory response.[4][6]
-
Mechanism of Action of GSK2983559
GSK2983559 is a type I kinase inhibitor that functions by competing with ATP for binding to the ATP-binding pocket of RIPK2.[5] This direct inhibition of the kinase domain prevents the initial autophosphorylation event that is critical for RIPK2 activation and its function as a signaling scaffold.
Downstream Consequences of Inhibition:
-
Blocked Autophosphorylation: GSK2983559 prevents RIPK2 from becoming phosphorylated, arresting its activation.
-
Inhibition of Ubiquitination: Without kinase activity, RIPK2 is not properly ubiquitinated, which is a required step for the recruitment of downstream signaling partners.[5][11]
-
Suppression of NF-κB and MAPK: Consequently, the activation of both the TAK1-MAPK and IKK-NF-κB axes is blocked.
-
Reduced Cytokine Production: The ultimate result is a potent, dose-dependent reduction in the transcription and release of key pro-inflammatory cytokines.
Quantitative Data on Signaling Effects
GSK2983559 has demonstrated potent inhibition of RIPK2-mediated signaling across various experimental systems.
Table 1: In Vitro and Ex Vivo Inhibitory Activity of GSK2983559
| System | Stimulus | Measured Endpoint | Result | Citation |
| Human THP-1 Cells | MDP | IL-8 Production | IC₅₀ = 1.34 nM | [3] |
| Human IBD Explants | Endogenous | Pro-inflammatory Cytokines | Blocks cytokine responses | [1][2][3] |
| Mucosal Biopsies (CD/UC Patients) | Endogenous | IL-1β and IL-6 Production | Dose-dependent reduction | [9] |
Table 2: In Vivo Efficacy of GSK2983559
| Animal Model | Dosing | Measured Endpoint | Result | Citation |
| Mouse | 3 and 10 mg/kg (oral) | MDP-induced Serum IL-6 | Dose-dependent suppression | [3] |
| Murine TNBS-Induced Colitis | 7.5 and 145 mg/kg b.i.d. (oral) | Overall Colon Scores | Efficacy comparable to prednisolone | [9] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the downstream effects of GSK2983559.
Protocol 1: In Vitro Cytokine Inhibition Assay in THP-1 Cells
-
Objective: To determine the potency (IC₅₀) of GSK2983559 in inhibiting NOD2-mediated cytokine production.
-
Cell Culture: Human monocytic THP-1 cells are cultured in standard RPMI-1640 medium supplemented with 10% FBS and antibiotics.
-
Methodology:
-
Cells are seeded in 96-well plates.
-
A serial dilution of GSK2983559 (e.g., 1 nM to 1024 nM) is prepared and added to the cells.[3]
-
Cells are pre-incubated with the compound for a specified period (e.g., 2 hours).[3]
-
NOD2 signaling is stimulated by adding Muramyl Dipeptide (MDP).
-
The plates are incubated for an additional period (e.g., 24 hours) to allow for cytokine production and secretion.
-
The supernatant is collected, and the concentration of the target cytokine (e.g., IL-8) is quantified using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
-
Data Analysis: The IC₅₀ value is calculated by fitting the dose-response data to a four-parameter logistic curve.
Protocol 2: Ex Vivo Human IBD Explant Culture
-
Objective: To assess the efficacy of GSK2983559 in a more physiologically relevant human tissue system.
-
Tissue Source: Mucosal biopsies are obtained via endoscopy from patients with active Inflammatory Bowel Disease (Crohn's Disease or Ulcerative Colitis).[9]
-
Methodology:
-
Biopsies are immediately placed in culture medium.
-
The tissue is cut into small, uniform pieces and placed on culture plate inserts.
-
Tissues are treated with various concentrations of GSK2983559 or vehicle control.
-
The explants are cultured for 24 hours to allow for spontaneous cytokine release from the inflamed tissue.
-
Culture supernatants are collected.
-
-
Endpoint Measurement: The concentrations of pro-inflammatory cytokines such as IL-1β and IL-6 are measured by ELISA or multiplex bead array.[9]
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. RIPK2: a promising target for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | RIPK2: a promising target for cancer treatment [frontiersin.org]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. Frontiers | Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases [frontiersin.org]
- 10. Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dash.harvard.edu [dash.harvard.edu]
An In-depth Technical Guide on the Target Validation of GSK2983559 Free Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK2983559 is an orally active and potent inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2), a key downstream signaling partner of the intracellular pattern recognition receptors, NOD1 and NOD2. The activation of the NOD-RIPK2 signaling cascade is a fundamental component of the innate immune response to bacterial peptidoglycans. Dysregulation of this pathway is implicated in the pathogenesis of several inflammatory conditions, most notably inflammatory bowel disease (IBD). This technical guide provides a detailed overview of the target validation studies for GSK2983559 free acid, which is the active metabolite of the prodrug GSK2983559.
Mechanism of Action
This compound functions as a selective inhibitor of the kinase activity of RIPK2. By competitively binding to the ATP-binding site of the RIPK2 kinase domain, it prevents the necessary autophosphorylation for its activation. This blockade disrupts the downstream signaling cascade that would otherwise lead to the activation of critical transcription factors such as nuclear factor-kappa B (NF-κB) and the mitogen-activated protein kinase (MAPK) pathways. The ultimate consequence of this inhibition is a significant reduction in the transcription and subsequent release of key pro-inflammatory cytokines, including Interleukin-8 (IL-8) and Interleukin-6 (IL-6).
Quantitative Data Summary
The following tables provide a consolidated summary of the pivotal quantitative data from in vitro and in vivo studies that validate the therapeutic potential of this compound.
Table 1: In Vitro Inhibitory Activity of GSK2983559 and its Active Metabolite
| Compound | Target | Assay Type | IC50 (nM) |
| GSK2983559 | RIPK2 | Kinase Assay | 7[1][2] |
| GSK2983559 Active Metabolite | RIPK2 | Kinase Assay | 5[3] |
| GSK2983559 | MDP-induced IL-8 production | THP-1 cells | 1.34[4] |
Table 2: In Vivo Efficacy of GSK2983559 in a Murine TNBS-Induced Colitis Model
| Treatment Group | Dose (mg/kg, b.i.d) | Colon Score Outcome |
| Vehicle | - | High levels of inflammation and damage |
| GSK2983559 | 7.5 | Significantly reduced colon score[5] |
| GSK2983559 | 145 | Significantly reduced colon score[5] |
| Prednisolone | Standard Dose | Significantly reduced colon score[5] |
Experimental Protocols
RIPK2 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This biochemical assay is designed to quantify the enzymatic activity of RIPK2 by measuring the amount of ADP generated during the kinase reaction.
Materials:
-
Recombinant human RIPK2 enzyme
-
Myelin Basic Protein (MBP) as a generic kinase substrate
-
Adenosine Triphosphate (ATP)
-
This compound or other test compounds
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[6]
-
384-well, white, flat-bottom plates
Procedure:
-
Prepare a serial dilution of this compound in 100% DMSO, followed by a further dilution in Kinase Buffer.
-
To the wells of a 384-well plate, add 1 µL of the diluted compound or DMSO for the vehicle control.
-
Add 2 µL of a solution containing the RIPK2 enzyme, with the concentration optimized to ensure linear ADP production over the course of the reaction.
-
The kinase reaction is initiated by the addition of 2 µL of a substrate/ATP mixture, containing both MBP and ATP (e.g., 50 µM ATP).[6]
-
The plate is then incubated at room temperature for 60 minutes.[6]
-
To terminate the kinase reaction and eliminate any unconsumed ATP, 5 µL of the ADP-Glo™ Reagent is added to each well, followed by a 40-minute incubation at room temperature.[7]
-
Subsequently, 10 µL of the Kinase Detection Reagent is added to each well. This reagent converts the ADP to ATP and generates a luminescent signal via a luciferase reaction. The plate is incubated for an additional 30-60 minutes at room temperature.[7]
-
The luminescence is quantified using a microplate reader.
-
The percentage of inhibition for each concentration of the test compound is calculated relative to the DMSO control, and the IC50 value is determined using a four-parameter logistic curve fit.
MDP-Induced IL-8 Secretion in THP-1 Cells
This cell-based assay evaluates the capacity of GSK2983559 to suppress the production of pro-inflammatory cytokines mediated by NOD2 activation.
Materials:
-
THP-1 human monocytic cell line
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin
-
Phorbol 12-myristate 13-acetate (PMA) for cell differentiation
-
Muramyl dipeptide (MDP)
-
This compound
-
Human IL-8 Enzyme-Linked Immunosorbent Assay (ELISA) kit
-
96-well cell culture plates
Procedure:
-
THP-1 cells are seeded in a 96-well plate at a density of 5 x 10^5 cells/mL in complete RPMI-1640 medium.[8]
-
The cells are differentiated into a macrophage-like phenotype by treatment with PMA (e.g., 100 ng/mL) for 48 hours.[8]
-
Following differentiation, the cells are washed with fresh, pre-warmed medium.
-
The differentiated THP-1 cells are pre-treated with a range of concentrations of this compound (e.g., 1-1024 nM) for 2 hours.[4]
-
The cells are then stimulated with MDP (e.g., 10 µg/mL) for 20-24 hours to induce the production of IL-8.[9]
-
The cell culture supernatants are carefully collected.
-
The concentration of IL-8 in the collected supernatants is quantified using a human IL-8 ELISA kit, following the manufacturer's specified protocol.
-
The IC50 value for the inhibition of MDP-induced IL-8 secretion by GSK2983559 is then calculated.
TNBS-Induced Colitis in Mice
This in vivo animal model is employed to assess the therapeutic efficacy of GSK2983559 in a well-established preclinical model of IBD.
Materials:
-
Male BALB/c or C57BL/6 mice (5-6 weeks of age)[10]
-
2,4,6-Trinitrobenzenesulfonic acid (TNBS)
-
Ethanol
-
GSK2983559
-
Vehicle control solution
-
Anesthetic agents (e.g., ketamine/xylazine)
-
A catheter suitable for intrarectal administration in mice
Procedure:
-
Prior to the induction of colitis, the mice are fasted for 24 hours.
-
The mice are anesthetized to ensure proper and humane administration.
-
Colitis is induced via the intrarectal administration of TNBS (e.g., 100 µL of a 1% TNBS solution in 50% ethanol) using a catheter inserted approximately 4 cm into the colon.[11]
-
GSK2983559 (at doses such as 7.5 and 145 mg/kg) or a vehicle control is administered orally twice daily (b.i.d), commencing on the day of colitis induction.[5]
-
The mice are monitored daily for clinical signs of colitis, including body weight loss, stool consistency, and the presence of rectal bleeding.
-
After a predetermined study period (typically 5-7 days), the mice are euthanized, and their colons are excised.
-
The severity of colitis is evaluated by measuring the length of the colon and by using a macroscopic scoring system that assesses the degree of inflammation, the presence and severity of ulcerations, and any thickening of the bowel wall.
-
For a more detailed analysis, histological examination of colon tissue sections can be performed to assess the extent of inflammatory cell infiltration and tissue damage.
Visualizations
Signaling Pathway
Caption: The NOD2-RIPK2 signaling pathway and the site of inhibition by this compound.
Experimental Workflow
Caption: A schematic of the experimental workflow for the target validation of this compound.
References
- 1. GSK2983559 | RIPK2 inhibitor | Probechem Biochemicals [probechem.com]
- 2. RIPK2 Kinase Enzyme System Application Note [promega.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. promega.com [promega.com]
- 7. promega.com [promega.com]
- 8. How to Induce THP-1 Cells to Differentiate into Macrophages [absin.net]
- 9. THP-1 Cells and Pro-Inflammatory Cytokine Production: An In Vitro Tool for Functional Characterization of NOD1/NOD2 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preclinical Study in Vivo for New Pharmacological Approaches in Inflammatory Bowel Disease: A Systematic Review of Chronic Model of TNBS-Induced Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
The Discovery and Synthesis of GSK2983559: A First-in-Class RIPK2 Kinase Inhibitor
GSK2983559 is a potent, selective, and orally bioavailable inhibitor of Receptor-Interacting Protein 2 (RIPK2) kinase, developed for the treatment of inflammatory diseases.[1][2][3] This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of GSK2983559, tailored for researchers, scientists, and drug development professionals.
Discovery and Rationale
The innate immune system utilizes pattern recognition receptors (PRRs) to detect invading pathogens and initiate an inflammatory response.[1] Nucleotide-binding oligomerization domain (NOD)-like receptors (NLRs) are a class of cytoplasmic PRRs, with NOD1 and NOD2 playing crucial roles in recognizing bacterial peptidoglycans.[1][4] Upon activation, NOD1 and NOD2 recruit the serine/threonine kinase RIPK2 through homophilic CARD-CARD interactions.[1][4] This recruitment leads to RIPK2 autophosphorylation and subsequent activation of downstream signaling pathways, primarily the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, culminating in the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-8.[5][6]
Dysregulation of the NOD/RIPK2 signaling pathway has been genetically linked to several inflammatory conditions, including inflammatory bowel disease (IBD), making RIPK2 a compelling therapeutic target.[1][7] GSK2983559 was developed by GlaxoSmithKline as a first-in-class clinical candidate specifically targeting the kinase activity of RIPK2.[8][9] It emerged from an optimization program of earlier compounds like GSK583, aiming to improve kinase selectivity, pharmacokinetic properties, and reduce off-target effects, such as inhibition of the hERG channel.[9][10]
GSK2983559 is a prodrug, designed as a phosphate ester to enhance solubility and oral bioavailability.[9][11] In vivo, it is cleaved to its active metabolite, which potently inhibits RIPK2.[11]
Mechanism of Action
GSK2983559 is a Type I kinase inhibitor, meaning it binds to the ATP-binding pocket of RIPK2 in its active conformation, competing with ATP.[12][13] This binding prevents the autophosphorylation of RIPK2, a critical step for its activation and the subsequent downstream signaling cascade.[1] By inhibiting RIPK2, GSK2983559 effectively blocks the NOD-mediated production of pro-inflammatory cytokines.[1][3]
The following diagram illustrates the NOD2/RIPK2 signaling pathway and the point of inhibition by GSK2983559.
Synthesis of GSK2983559 Free Acid
While the specific, proprietary synthesis protocol for GSK2983559 is not publicly detailed, a plausible synthetic route can be inferred from the literature on the synthesis of similar 4-aminoquinoline and quinazoline derivatives.[4] The synthesis likely involves a multi-step process culminating in the formation of the core quinazoline structure, followed by the addition of the side chains and final phosphorylation to create the prodrug. The synthesis of the active metabolite (free acid) would be the penultimate step before phosphorylation.
A generalized synthetic scheme is presented below.
Quantitative Data
The following tables summarize the key quantitative data for GSK2983559 and its active metabolite.
Table 1: In Vitro Activity
| Assay | Cell Line/System | Stimulant | Measured Endpoint | IC50 | Reference |
| RIPK2 Kinase Assay | Biochemical | - | Kinase Activity | 7 nM (GSK2983559) | [14] |
| IL-8 Production | THP-1 cells | MDP | IL-8 Release | 1.34 nM (GSK2983559) | [2][3] |
| IL-8 Production | HEK293 (NOD2 overexpressed) | MDP | IL-8 Release | 4 nM (Active Metabolite) | [6] |
| TNF-α Production | Human Monocytes | MDP | TNF-α Release | 13 nM (Active Metabolite) | [6] |
Table 2: In Vivo Efficacy
| Animal Model | Disease Induction | Dosing Regimen | Measured Endpoint | Outcome | Reference |
| Mouse | MDP-induced Cytokine Release | 3 and 10 mg/kg (oral gavage, single dose) | Serum IL-6 | Dose-dependent suppression of serum IL-6 | [2][3] |
| Mouse | TNBS-induced Colitis | 7.5 and 145 mg/kg (b.i.d.) | Summed Colon Scores | Efficacy similar to prednisolone | [6][15] |
Experimental Protocols
In Vitro IL-8 Production Assay (THP-1 Cells)
-
Cell Culture: Culture THP-1 human monocytic cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Plating: Seed THP-1 cells into 96-well plates at a density of 1 x 105 cells per well.
-
Compound Treatment: Prepare serial dilutions of GSK2983559 in DMSO and then dilute in culture medium. Add the diluted compound to the cells and pre-incubate for 2 hours.[3]
-
Stimulation: Stimulate the cells with muramyl dipeptide (MDP) at a final concentration of 1 µg/mL for 24 hours.[13]
-
Supernatant Collection: After incubation, centrifuge the plates and collect the cell culture supernatants.
-
ELISA: Quantify the concentration of IL-8 in the supernatants using a commercially available ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition of IL-8 production against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
In Vivo Murine TNBS-Induced Colitis Model
-
Animal Acclimatization: Acclimate male BALB/c mice for at least one week before the experiment.
-
Induction of Colitis: Anesthetize the mice and intrarectally administer 2,4,6-trinitrobenzenesulfonic acid (TNBS) dissolved in 50% ethanol.
-
Compound Administration: Prepare GSK2983559 as a suspension for oral gavage. Administer GSK2983559 or vehicle control twice daily (b.i.d.) starting from the day of colitis induction for a specified duration (e.g., 5-7 days).[6][15] A positive control group treated with a standard-of-care agent like prednisolone should be included.[5]
-
Monitoring: Monitor the mice daily for body weight, stool consistency, and presence of blood in the feces to calculate a disease activity index (DAI).
-
Endpoint Analysis: At the end of the study, euthanize the mice and collect the colons. Measure the colon length and weight. Score the macroscopic damage based on a standardized scoring system.
-
Histological Analysis: Fix a section of the colon in formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E) for microscopic evaluation of inflammation and tissue damage.
-
Data Analysis: Compare the summed colon scores, DAI, colon length, and histological scores between the different treatment groups using appropriate statistical tests (e.g., ANOVA).
Clinical Development and Future Perspective
GSK2983559 was the first RIPK2 inhibitor to enter clinical trials for inflammatory bowel disease (NCT03358407).[8][9] However, the trial was terminated due to non-clinical toxicology findings and a reduced safety margin.[8][9] Despite its discontinuation, the development of GSK2983559 has provided a crucial proof-of-concept for the therapeutic potential of targeting RIPK2 in inflammatory diseases. The knowledge gained from this program continues to inform the development of next-generation RIPK2 inhibitors with improved safety profiles.[4] The exploration of RIPK2 inhibitors remains an active area of research for IBD and other inflammatory disorders.[7]
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases [frontiersin.org]
- 7. Discovery of a novel RIPK2 inhibitor for the treatment of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | RIPK2: a promising target for cancer treatment [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. caymanchem.com [caymanchem.com]
- 12. researchgate.net [researchgate.net]
- 13. RIPK2 Inhibition Blocks NOD2-Mediated IL-1β Production by Macrophages In Vitro but Exacerbates Crohn’s Disease-like Ileitis in SHIP–/– Mice [mdpi.com]
- 14. GSK2983559 | RIPK2 inhibitor | Probechem Biochemicals [probechem.com]
- 15. selleckchem.com [selleckchem.com]
GSK2983559 Free Acid: A Technical Guide to its Application in Inflammatory Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK2983559 is a potent and orally active inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2), a critical mediator in the nucleotide-binding oligomerization domain (NOD)-like receptor signaling pathway.[1][2] Dysregulation of this pathway is strongly associated with the pathogenesis of various inflammatory conditions, particularly inflammatory bowel disease (IBD).[3][4] This technical guide provides an in-depth overview of the use of GSK2983559 free acid in preclinical inflammatory disease models, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways and experimental workflows.
Mechanism of Action and Signaling Pathway
GSK2983559 acts as a specific inhibitor of RIPK2, a serine/threonine kinase that plays a pivotal role in the innate immune system.[1] Upon recognition of bacterial peptidoglycans by the intracellular sensors NOD1 and NOD2, RIPK2 is recruited, leading to its autophosphorylation and subsequent activation of downstream signaling cascades.[5][6] This activation culminates in the production of pro-inflammatory cytokines and chemokines through the activation of nuclear factor-κB (NF-κB) and mitogen-activated protein kinases (MAPKs).[3][4][5] GSK2983559 effectively blocks the kinase activity of RIPK2, thereby attenuating this inflammatory response.
Figure 1: GSK2983559 inhibits the NOD2-RIPK2 signaling pathway.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the in vitro and in vivo efficacy of this compound in various inflammatory models.
Table 1: In Vitro Efficacy of GSK2983559
| Cell Line | Stimulant | Measured Cytokine | IC50 | Reference |
| THP-1 | Muramyl Dipeptide (MDP) | IL-8 | 1.34 nM | [1] |
| HEK293 (NOD2 overexpressed) | MDP | IL-8 | 4 nM | [5][6] |
| Monocytes | MDP | TNF-α | 13 nM | [5][6] |
| Mouse Bone Marrow-Derived Macrophages (BMDMs) | MDP + LPS | IL-6 | 12 nM | [5][6] |
Table 2: In Vivo Efficacy of GSK2983559
| Animal Model | Disease Induction | Dosing Regimen | Key Findings | Reference |
| Mouse | MDP-induced | 3 and 10 mg/kg (oral gavage, single dose) | Dose-dependent suppression of serum IL-6 levels. | [1] |
| Mouse | Trinitrobenzene sulfonic acid (TNBS)-induced colitis | 7.5 and 145 mg/kg (b.i.d.) | Comparable effect to prednisolone in reducing overall colon scores. | [5][6] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature to evaluate the efficacy of GSK2983559.
In Vitro Model: MDP-Induced IL-8 Production in THP-1 Cells
This assay assesses the ability of GSK2983559 to inhibit the production of the pro-inflammatory chemokine IL-8 in a human monocytic cell line.
Figure 2: Workflow for MDP-induced IL-8 production assay in THP-1 cells.
Materials:
-
THP-1 cells
-
RPMI-1640 medium supplemented with 10% FBS, penicillin, and streptomycin
-
Phorbol 12-myristate 13-acetate (PMA)
-
This compound
-
Muramyl Dipeptide (MDP)
-
IL-8 ELISA kit
Protocol:
-
Cell Culture and Differentiation:
-
Culture THP-1 cells in RPMI-1640 medium.
-
Differentiate THP-1 cells into macrophage-like cells by treating with PMA (e.g., 100 ng/mL) for 48-72 hours.
-
-
GSK2983559 Treatment:
-
Wash the differentiated THP-1 cells and replace the medium with fresh RPMI-1640.
-
Pre-treat the cells with varying concentrations of GSK2983559 (e.g., 1 nM to 1024 nM) for 2 hours.[1]
-
-
MDP Stimulation:
-
Following the pre-treatment, stimulate the cells with MDP (e.g., 10 µg/mL).
-
-
Incubation and Supernatant Collection:
-
Incubate the cells for 6 hours at 37°C in a 5% CO2 incubator.
-
After incubation, centrifuge the plates and collect the supernatant.
-
-
IL-8 Measurement:
-
Measure the concentration of IL-8 in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.
-
In Vivo Model: TNBS-Induced Colitis in Mice
This model mimics aspects of human inflammatory bowel disease and is used to evaluate the therapeutic potential of GSK2983559 in a complex in vivo setting.
Figure 3: Experimental workflow for the TNBS-induced colitis model.
Materials:
-
Male BALB/c or C57BL/6 mice (6-8 weeks old)
-
2,4,6-Trinitrobenzene sulfonic acid (TNBS)
-
Ethanol
-
This compound
-
Vehicle control (e.g., appropriate buffer or suspension vehicle)
-
Anesthetic (e.g., isoflurane)
Protocol:
-
Induction of Colitis:
-
Anesthetize mice lightly.
-
Slowly instill 100 µL of TNBS solution (e.g., 2.5% TNBS in 50% ethanol) intra-rectally using a catheter.
-
-
GSK2983559 Administration:
-
Administer GSK2983559 orally (e.g., by gavage) at the desired doses (e.g., 7.5 and 145 mg/kg) twice daily (b.i.d.).[5][6] A vehicle control group should be included.
-
Treatment can be initiated either before or after the induction of colitis, depending on the study design (prophylactic vs. therapeutic).
-
-
Monitoring and Assessment:
-
Monitor the mice daily for body weight loss, stool consistency, and the presence of rectal bleeding.
-
At the end of the study period (e.g., 3-7 days), euthanize the mice.
-
Excise the colon and measure its length.
-
Score the macroscopic damage based on a standardized scoring system (e.g., considering inflammation, ulceration, and thickness).
-
Collect colon tissue for histological analysis (e.g., H&E staining) and measurement of pro-inflammatory cytokine levels (e.g., TNF-α, IL-6) by ELISA or qPCR.
-
Conclusion
This compound is a valuable research tool for investigating the role of the NOD2-RIPK2 signaling pathway in inflammatory diseases. Its high potency and oral bioavailability make it suitable for both in vitro and in vivo studies. The experimental models and protocols outlined in this guide provide a framework for researchers to effectively utilize GSK2983559 in their investigations of novel therapeutic strategies for inflammatory conditions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. promega.com [promega.com]
- 3. bellbrooklabs.com [bellbrooklabs.com]
- 4. Discovery of a novel RIPK2 inhibitor for the treatment of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
GSK2983559 Free Acid: A Technical Guide to its Role in Cytokine Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK2983559 is an orally active and potent small molecule inhibitor of the Receptor-Interacting Protein Kinase 2 (RIPK2).[1][2][3] As a key signaling partner of the Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2), RIPK2 plays a crucial role in the innate immune system.[1] Dysregulation of the NOD2-RIPK2 signaling pathway is implicated in a variety of inflammatory diseases, including Crohn's disease and ulcerative colitis.[4][5] GSK2983559, a first-in-class RIPK2 kinase-specific clinical candidate, has demonstrated significant activity in blocking pro-inflammatory cytokine responses in both in vivo models and human inflammatory bowel disease (IBD) tissue samples.[1][2][6] This guide provides an in-depth technical overview of GSK2983559's mechanism of action, its quantitative effects on cytokine production, and detailed experimental protocols for its evaluation.
Core Mechanism of Action: Inhibition of the NOD2-RIPK2 Signaling Pathway
GSK2983559 is a Type I kinase inhibitor that functions by competing with ATP for the ATP-binding site on the RIPK2 kinase domain.[7][8] This action prevents the autophosphorylation and subsequent activation of RIPK2.[9]
The canonical NOD2 signaling pathway is initiated by the recognition of muramyl dipeptide (MDP), a component of bacterial peptidoglycan, by the cytosolic pattern recognition receptor NOD2. This binding event triggers the recruitment of RIPK2. The subsequent activation of RIPK2 is a critical step that leads to the downstream activation of both the Nuclear Factor kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[4][10] These pathways converge to promote the transcription and secretion of a wide array of pro-inflammatory cytokines and chemokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and IL-8.[4]
By inhibiting RIPK2 kinase activity, GSK2983559 effectively blocks these downstream signaling events, thereby preventing the production of inflammatory mediators.[11]
Quantitative Data on Cytokine Inhibition
GSK2983559 and its active metabolite have demonstrated potent, dose-dependent inhibition of various pro-inflammatory cytokines across multiple experimental systems. The following tables summarize the key quantitative findings.
Table 1: In Vitro Inhibition of Cytokine Production
| Cytokine | Cell Type/System | Stimulant | IC₅₀ | Citation(s) |
| IL-8 | THP-1 cells | MDP | 1.34 nM | [2][3] |
| IL-8 | HEK293 cells (NOD2-overexpressed) | MDP | 4 nM | [4][12] |
| TNF-α | Monocytes | MDP | 13 nM | [4][12] |
| IL-6 | Mouse BMDMs | MDP + LPS | 12 nM | [4] |
| IL-1β | Human CD/UC Mucosal Biopsies | - | Dose-dependent reduction | [4] |
| IL-6 | Human CD/UC Mucosal Biopsies | - | Dose-dependent reduction | [4] |
BMDMs: Bone Marrow-Derived Macrophages; CD: Crohn's Disease; UC: Ulcerative Colitis; MDP: Muramyl Dipeptide; LPS: Lipopolysaccharide.
Table 2: In Vivo Inhibition of Cytokine Production
| Cytokine | Animal Model | Treatment | Effect | Citation(s) |
| IL-6 | Mouse | 3 and 10 mg/kg (oral gavage) | Dose-dependent suppression of serum IL-6 | [2][3] |
| Pro-inflammatory Cytokines | Murine TNBS-induced colitis | 7.5 and 145 mg/kg b.i.d. | Efficacy comparable to prednisolone | [4][12] |
TNBS: 2,4,6-trinitrobenzenesulfonic acid; b.i.d.: twice a day.
Key Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of RIPK2 inhibitors. Below are protocols for key in vitro experiments cited in the literature.
Protocol 1: In Vitro Inhibition of MDP-Induced IL-8 in THP-1 Cells
This protocol is designed to assess the potency of GSK2983559 in a human monocytic cell line.
-
Cell Culture: Culture THP-1 cells in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS, penicillin-streptomycin) to a suitable density.
-
Compound Preparation: Prepare a stock solution of GSK2983559 free acid in DMSO. Create a serial dilution series (e.g., 1-1024 nM) in cell culture media.
-
Pre-incubation: Seed THP-1 cells in a multi-well plate. Add the diluted GSK2983559 or vehicle control (DMSO) to the respective wells and pre-incubate for 2 hours at 37°C.[2][3]
-
Stimulation: Add Muramyl Dipeptide (MDP) to all wells (except for the unstimulated control) to a final concentration known to induce a robust cytokine response (e.g., 10 µg/mL).
-
Incubation: Incubate the plate for a defined period (e.g., 24 hours) at 37°C.
-
Cytokine Measurement: Collect the cell culture supernatant. Quantify the concentration of IL-8 using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of GSK2983559 relative to the vehicle control. Determine the IC₅₀ value by plotting the dose-response curve.
Protocol 2: In Vitro Cytokine Measurement in Bone Marrow-Derived Macrophages (BMDMs)
This protocol assesses the effect of GSK2983559 in primary mouse macrophages, often used to model Crohn's disease-like inflammation.[7]
-
BMDM Derivation: Aspirate bone marrow progenitors from the femora and tibiae of mice. Differentiate the cells into macrophages using appropriate media supplemented with M-CSF for several days.[7]
-
Compound Pre-treatment: Seed the differentiated BMDMs in a multi-well plate. Pre-treat the cells with GSK2983559 (e.g., 130 nM) or a DMSO vehicle control for a specified time.[7]
-
Co-stimulation: Stimulate the BMDMs with a combination of MDP (e.g., 1 µg/mL) and LPS (e.g., 10 ng/mL) for 24 hours.[7] This co-stimulation often has a synergistic effect on IL-1β production.[7]
-
Inflammasome Activation: For IL-1β measurement, add ATP (e.g., 5 mM) during the final hour of incubation to activate the NLRP3 inflammasome, which is required for caspase-1-mediated cleavage of pro-IL-1β into its mature, secreted form.[7]
-
Supernatant Collection and Analysis: Collect the clarified cell supernatants. Measure the concentrations of IL-1β, IL-6, and TNFα using specific ELISA kits or a multiplex immunoassay platform (e.g., Cytometric Bead Array or Meso Scale Discovery).[7][13]
Protocol 3: General Cytokine Quantification by ELISA
The Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method for quantifying cytokine levels in biological samples.[14][15]
-
Plate Coating: Coat a 96-well microplate with a cytokine-specific capture antibody overnight at 4°C.
-
Washing and Blocking: Wash the plate to remove unbound antibody. Block non-specific binding sites with a suitable blocking buffer (e.g., BSA in PBS) for 1-2 hours.
-
Sample Incubation: Add standards of known cytokine concentrations and experimental samples (cell culture supernatants, serum, etc.) to the wells. Incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate. Add a biotinylated detection antibody specific for a different epitope on the target cytokine. Incubate for 1-2 hours.
-
Enzyme Conjugate: Wash the plate. Add an enzyme conjugate (e.g., Streptavidin-Horseradish Peroxidase). Incubate for 20-30 minutes.
-
Substrate Addition: Wash the plate. Add a chromogenic substrate (e.g., TMB). A color change will develop in proportion to the amount of bound cytokine.
-
Reaction Stop and Reading: Stop the reaction with a stop solution (e.g., sulfuric acid). Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Quantification: Generate a standard curve from the absorbance values of the standards. Interpolate the cytokine concentrations in the unknown samples from this curve.
Conclusion
This compound is a potent and specific inhibitor of RIPK2 kinase, a critical node in the inflammatory signaling cascade initiated by NOD-like receptors. By effectively blocking the NOD2-RIPK2 pathway, it significantly reduces the production of key pro-inflammatory cytokines such as IL-6, IL-8, and TNF-α. The quantitative data and experimental protocols summarized in this guide underscore its utility as a powerful tool for researchers investigating inflammatory diseases and as a potential therapeutic agent. While its clinical development was halted, the study of GSK2983559 continues to provide valuable insights into the role of RIPK2 in immunity and inflammation.[6]
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Inflammatory Signaling by NOD-RIPK2 Is Inhibited by Clinically Relevant Type II Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular mechanisms involved in the regulation of cytokine production by muramyl dipeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A RIPK2 inhibitor delays NOD signalling events yet prevents inflammatory cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases [frontiersin.org]
- 13. Cytokine Measurement [iqbiosciences.com]
- 14. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dovepress.com [dovepress.com]
Methodological & Application
Application Notes: In Vitro Profiling of GSK2983559, a RIPK2 Kinase Inhibitor
Introduction
Receptor-Interacting Protein Kinase 2 (RIPK2) is a crucial serine/threonine kinase that functions as a key downstream signaling molecule for the intracellular pattern recognition receptors, NOD1 and NOD2.[1][2] Upon recognition of bacterial peptidoglycan components, such as muramyl dipeptide (MDP), NOD receptors recruit and activate RIPK2.[3] This activation triggers a signaling cascade involving ubiquitination of RIPK2, which then serves as a scaffold to activate the TAK1 and IKK complexes.[4] Ultimately, this leads to the activation of NF-κB and MAPK pathways, driving the production of pro-inflammatory cytokines like TNF-α and IL-6.[4][5] Given its central role in innate immunity, RIPK2 has emerged as a significant therapeutic target for inflammatory conditions, including inflammatory bowel disease (IBD).[6]
GSK2983559 is an orally active and potent inhibitor of RIPK2 kinase.[7] As a Type I ATP-competitive inhibitor, it binds to the ATP-binding site of RIPK2, effectively blocking its kinase activity.[8] GSK2983559 was the first RIPK2 inhibitor to advance into clinical studies.[4] These application notes provide detailed protocols for two key in vitro assays used to characterize the activity of GSK2983559 free acid: a biochemical Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay to determine direct enzyme inhibition and a cell-based assay using THP-1 macrophages to assess its potency in a physiological context.
RIPK2 Signaling Pathway
The diagram below illustrates the signaling cascade initiated by NOD2 activation through to the production of inflammatory cytokines, which is the pathway targeted by GSK2983559.
Experimental Protocols
Protocol 1: Biochemical TR-FRET Assay for RIPK2 Kinase Activity
This protocol describes a homogeneous Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay to measure the biochemical potency of GSK2983559 against recombinant RIPK2 kinase.[9] The assay quantifies the phosphorylation of a biotinylated substrate peptide by RIPK2.
Principle: Recombinant RIPK2 kinase phosphorylates a biotinylated peptide substrate. A Europium (Eu)-labeled anti-phospho-serine antibody serves as the donor fluorophore, and Streptavidin-Allophycocyanin (SA-APC), which binds to the biotinylated peptide, acts as the acceptor. When the substrate is phosphorylated, the donor and acceptor are brought into proximity, allowing for a FRET signal. An inhibitor like GSK2983559 will prevent phosphorylation, leading to a decrease in the FRET signal.
Materials:
-
Recombinant human RIPK2 kinase
-
Biotinylated peptide substrate
-
ATP (Adenosine triphosphate)
-
This compound
-
Europium-labeled anti-phospho-serine antibody
-
Streptavidin-Allophycocyanin (SA-APC)
-
Assay Buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 0.5 mM EDTA, 0.005% Tween-20
-
Stop Solution: Assay buffer containing EDTA
-
384-well low-volume plates (white or black)
-
TR-FRET compatible plate reader
Workflow Diagram:
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. A typical starting concentration is 10 mM, diluted in a 1:3 series.
-
Assay Plate Preparation: Dispense a small volume (e.g., 50 nL) of the GSK2983559 dilutions and DMSO (for positive and negative controls) into a 384-well assay plate.
-
Enzyme/Substrate Addition: Add a solution containing RIPK2 kinase and the biotinylated peptide substrate in assay buffer to all wells.
-
Pre-incubation: Incubate the plate for 15-30 minutes at room temperature to allow the compound to bind to the kinase.
-
Reaction Initiation: Add ATP solution to all wells to start the kinase reaction. The final ATP concentration should be at or near the Km for RIPK2.
-
Kinase Reaction: Incubate the plate for 60-90 minutes at room temperature.
-
Reaction Termination: Stop the reaction by adding a solution containing EDTA.
-
Detection: Add the detection reagents (Europium-labeled anti-phospho-serine antibody and SA-APC) to all wells.
-
Final Incubation: Incubate the plate for at least 60 minutes at room temperature, protected from light, to allow the detection reagents to bind.
-
Data Acquisition: Read the plate on a TR-FRET-enabled plate reader, measuring emission at two wavelengths (e.g., 665 nm for APC and 615 nm for Europium).
-
Data Analysis: Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 615 nm). Plot the ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cellular Assay for NOD2-Mediated Cytokine Inhibition in THP-1 Cells
This protocol details a method to assess the potency of GSK2983559 in a cellular context by measuring the inhibition of TNF-α production in differentiated THP-1 cells stimulated with a NOD2 ligand.
Principle: The human monocytic cell line THP-1 can be differentiated into macrophage-like cells using Phorbol 12-myristate 13-acetate (PMA).[10][11] These differentiated cells are then pre-treated with GSK2983559 before being stimulated with the NOD2 ligand MDP.[6] The activation of the NOD2-RIPK2 pathway induces the secretion of TNF-α into the cell culture supernatant. The concentration of TNF-α is quantified (e.g., by ELISA or HTRF), and the inhibitory effect of GSK2983559 is determined.
Materials:
-
THP-1 cell line (ATCC TIB-202)
-
RPMI-1640 medium with 10% FBS, 1% Penicillin-Streptomycin
-
Phorbol 12-myristate 13-acetate (PMA)
-
Muramyl dipeptide (MDP)
-
This compound
-
TNF-α quantification kit (e.g., ELISA or HTRF)
-
96-well cell culture plates
Workflow Diagram:
Procedure:
-
Cell Seeding: Seed THP-1 cells in a 96-well plate at a density of 5 x 10^4 cells/well in complete RPMI medium.[12]
-
Differentiation: Add PMA to a final concentration of 50-100 nM to induce differentiation into adherent macrophage-like cells.[12] Incubate for 48-72 hours at 37°C, 5% CO2.
-
Resting Phase: Gently aspirate the PMA-containing medium. Wash the adherent cells once with fresh medium and then add 100 µL of fresh, PMA-free complete medium. Incubate for another 24 hours.[12]
-
Compound Treatment: Prepare serial dilutions of GSK2983559 in culture medium. Remove the medium from the cells and add the compound dilutions. Incubate for 1-2 hours.
-
Stimulation: Add MDP to all wells (except for the unstimulated control) to a final concentration of ~10 µg/mL to activate the NOD2 pathway.
-
Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO2.
-
Supernatant Collection: Carefully collect the cell culture supernatant for cytokine analysis.
-
TNF-α Quantification: Measure the concentration of TNF-α in the supernatant using a commercially available ELISA or HTRF kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of TNF-α production for each concentration of GSK2983559 relative to the DMSO-treated, MDP-stimulated control. Determine the IC50 value by fitting the dose-response curve.
Data Presentation
The following table summarizes the reported in vitro potencies of GSK2983559's active metabolite and other notable RIPK2 inhibitors. This comparative data is essential for evaluating the relative potency and selectivity of new compounds.
| Compound Name | Assay Type | Target | IC50 (nM) | Reference |
| GSK2983559 active metabolite | Biochemical | RIPK2 | Not specified | [6] |
| RIPK2-IN-7 | Biochemical | RIPK2 | 0.6 | [7] |
| NOD1-RIPK2-IN-1 | Biochemical | RIPK2 | 1.52 | [7] |
| RIPK-IN-4 | Biochemical | RIPK2 | 3 | [7] |
| OD36 hydrochloride | Biochemical | RIPK2 | 5.3 | [7] |
| RIPK2-IN-8 | Biochemical | RIPK2 | 11 | [7] |
| RIPK2/3-IN-2 | Biochemical | RIPK2 | 12 | [7] |
| WEHI-345 | Cellular (TNFα) | RIPK2 | 80.3 | [6] |
References
- 1. researchgate.net [researchgate.net]
- 2. RIPK2 - Wikipedia [en.wikipedia.org]
- 3. Structures of the inactive and active states of RIP2 kinase inform on the mechanism of activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review [frontiersin.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Development of a Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for the Inhibition of Keap1-Nrf2 Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Differentiation of THP1 Cells into Macrophages for Transwell Co-culture Assay with Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nanopartikel.info [nanopartikel.info]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for GSK2983559 Free Acid in THP-1 Cell Line Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK2983559 is a potent and specific inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2), a critical signaling node in the innate immune system. RIPK2 is essential for the activation of NF-κB and MAPK pathways downstream of the intracellular pattern recognition receptors, NOD1 and NOD2. Dysregulation of the NOD-RIPK2 signaling axis is implicated in various inflammatory diseases. The human monocytic cell line, THP-1, is widely used to model monocyte and macrophage functions and is an excellent in vitro system to study the effects of immunomodulatory compounds. These application notes provide detailed protocols for utilizing GSK2983559 free acid in THP-1 cell-based assays to investigate its inhibitory effects on inflammatory signaling.
Data Presentation
The inhibitory activity of GSK2983559 on cytokine production in stimulated THP-1 cells is a key indicator of its efficacy. The following table summarizes the available quantitative data.
| Cytokine | Stimulant | Cell Line | IC50 | Reference |
| IL-8 | MDP | THP-1 | 1.34 nM | [1] |
Note: Publicly available dose-response data for the inhibition of other cytokines such as TNF-α and IL-6 by this compound in THP-1 cells is limited. Researchers are encouraged to perform their own dose-response experiments to determine the IC50 values for these and other relevant cytokines.
Experimental Protocols
THP-1 Cell Culture and Maintenance
This protocol outlines the standard procedure for culturing and maintaining the THP-1 human monocytic cell line.
Materials:
-
THP-1 cell line (ATCC® TIB-202™)
-
RPMI-1640 Medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin (10,000 U/mL)
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks (T-75)
-
Centrifuge tubes (15 mL and 50 mL)
Procedure:
-
Prepare complete growth medium: RPMI-1640 supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.
-
Culture THP-1 cells in T-75 flasks with 15-20 mL of complete growth medium.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Maintain cell density between 1 x 10^5 and 1 x 10^6 cells/mL. Do not exceed a density of 1.5 x 10^6 cells/mL.
-
To subculture, transfer the cell suspension to a 15 mL conical tube and centrifuge at 300 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in fresh, pre-warmed complete growth medium.
-
Split the culture 1:5 every 2-3 days to maintain logarithmic growth.
Differentiation of THP-1 Monocytes into Macrophage-like Cells
This protocol describes the differentiation of THP-1 monocytes into an adherent, macrophage-like phenotype using Phorbol 12-myristate 13-acetate (PMA).
Materials:
-
THP-1 cells in suspension culture
-
Complete growth medium
-
Phorbol 12-myristate 13-acetate (PMA) stock solution (e.g., 1 mg/mL in DMSO)
-
6-well or 24-well tissue culture plates
Procedure:
-
Seed THP-1 cells at a density of 5 x 10^5 cells/mL in the desired tissue culture plate format.
-
Add PMA to the cell suspension to a final concentration of 50-100 ng/mL.
-
Incubate the cells for 48-72 hours at 37°C and 5% CO2. During this time, the cells will adhere to the plate and exhibit a macrophage-like morphology.
-
After the incubation period, gently aspirate the PMA-containing medium.
-
Wash the adherent cells twice with warm PBS to remove any residual PMA.
-
Add fresh, pre-warmed complete growth medium to the cells.
-
Allow the differentiated cells to rest for at least 24 hours before proceeding with stimulation and inhibitor treatment.
This compound Treatment and Cell Stimulation
This protocol details the treatment of differentiated THP-1 macrophage-like cells with this compound followed by stimulation to induce an inflammatory response.
Materials:
-
Differentiated THP-1 macrophage-like cells (from Protocol 2)
-
This compound
-
Dimethyl sulfoxide (DMSO) for preparing stock solution
-
Muramyl dipeptide (MDP) or Lipopolysaccharide (LPS) for stimulation
-
Complete growth medium
Procedure:
-
Prepare GSK2983559 Stock Solution: Due to its limited solubility in aqueous solutions, prepare a stock solution of this compound in DMSO. For example, a 10 mM stock solution can be prepared and stored at -20°C. Further dilutions should be made in complete growth medium immediately before use. Note that GSK2983559 is typically formulated as a suspension for in vivo use.
-
Pre-treatment with Inhibitor: Aspirate the medium from the rested, differentiated THP-1 cells. Add fresh medium containing the desired concentrations of this compound. A dose-response curve is recommended (e.g., 0.1 nM to 10 µM). Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.
-
Incubate the cells with the inhibitor for 1-2 hours at 37°C and 5% CO2.
-
Cell Stimulation: After the pre-incubation period, add the stimulant directly to the wells. For NOD2 pathway activation, use MDP (e.g., 10 µg/mL). For TLR4 pathway activation, use LPS (e.g., 100 ng/mL).
-
Incubate the cells for an appropriate time to allow for cytokine production (e.g., 6-24 hours).
-
Sample Collection: After the stimulation period, collect the cell culture supernatants for cytokine analysis (e.g., ELISA or CBA). The cell lysates can also be collected for analysis of intracellular signaling pathways (e.g., Western blotting for phosphorylated proteins).
Assessment of Cell Viability
It is crucial to assess the cytotoxicity of the inhibitor to ensure that the observed reduction in cytokine production is not due to cell death.
Materials:
-
Treated THP-1 cells
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent or a commercial cell viability assay kit (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Solubilization solution (if using MTT)
-
Plate reader
Procedure (MTT Assay):
-
After the treatment and stimulation period, carefully remove the culture supernatant.
-
Add MTT solution (e.g., 0.5 mg/mL in serum-free medium) to each well and incubate for 2-4 hours at 37°C.
-
Aspirate the MTT solution and add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm with a reference wavelength of 630 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Mandatory Visualizations
Signaling Pathway of NOD2-RIPK2 and Inhibition by GSK2983559
Caption: NOD2-RIPK2 signaling pathway and the inhibitory action of GSK2983559.
Experimental Workflow
Caption: Experimental workflow for evaluating GSK2983559 in THP-1 cells.
References
Application Note: GSK2983559 Free Acid Caco-2 Cell Permeability Assay
Introduction
GSK2983559 is an orally active and potent inhibitor of Receptor-Interacting Protein 2 (RIP2) kinase, a key signaling partner of NOD2 involved in inflammatory responses.[1][2] As oral administration is a primary route for drug delivery, assessing the intestinal permeability of a compound is critical during drug development.[3][4] The Caco-2 cell permeability assay is the industry gold standard in vitro model for predicting human intestinal absorption and identifying potential efflux transporter substrates.[3][4]
Caco-2 cells, derived from human colon adenocarcinoma, differentiate into a polarized monolayer of enterocytes when cultured on semi-permeable supports.[5][6] These monolayers form tight junctions and express transporters and enzymes akin to the human intestinal barrier, making them an excellent model for permeability studies.[4][6][7] This document provides a detailed protocol for evaluating the bidirectional permeability of GSK2983559 free acid using the Caco-2 model.
Principle of the Assay
The assay measures the rate of transport of GSK2983559 across the Caco-2 cell monolayer in two directions:
-
Apical (AP) to Basolateral (BL): Simulates absorption from the gut lumen into the bloodstream.
-
Basolateral (BL) to Apical (AP): Investigates the potential for active efflux back into the gut lumen, a mechanism that can limit a drug's bioavailability.[5][6]
The results are expressed as an apparent permeability coefficient (Papp) and an Efflux Ratio (ER). These values help classify the compound's absorption potential and determine if it is a substrate of efflux transporters like P-glycoprotein (P-gp).[5][7]
Experimental Protocol
This protocol outlines the procedure for conducting a Caco-2 permeability assay for GSK2983559. Given the compound's known suboptimal solubility, careful attention to its concentration and recovery is crucial for accurate data interpretation.[8][9]
1. Materials and Reagents
-
Cells: Caco-2 cell line (ATCC HTB-37)
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin.
-
Assay Plates: 24-well or 96-well Transwell plates with permeable polycarbonate membrane inserts (e.g., 0.4 µm pore size).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4.
-
Test Compound: this compound.
-
Control Compounds:
-
Reagents: Trypsin-EDTA, Phosphate Buffered Saline (PBS), Lucifer Yellow, Transepithelial Electrical Resistance (TEER) meter.
-
Equipment: Cell culture incubator (37°C, 5% CO2), laminar flow hood, multi-well plate reader, LC-MS/MS system.
2. Caco-2 Cell Culture and Seeding
-
Culture Caco-2 cells in T-75 flasks until they reach 80-90% confluency.
-
Wash cells with PBS and detach using Trypsin-EDTA.
-
Resuspend cells in culture medium and perform a cell count.
-
Seed the cells onto the apical side of the Transwell inserts at a density of approximately 6 x 10^4 cells/cm².
3. Formation of Differentiated Monolayer
-
Incubate the seeded plates at 37°C in a 5% CO2 humidified atmosphere for 18-22 days.[10]
-
Change the culture medium in both the apical and basolateral compartments every 2-3 days.
4. Monolayer Integrity Assessment
-
Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each well. Monolayers with TEER values >250 Ω·cm² are considered integral and suitable for the assay.[5]
-
Alternatively, perform a Lucifer Yellow permeability test. Add Lucifer Yellow to the apical chamber and measure its appearance in the basolateral chamber after incubation. A Papp value for Lucifer Yellow of <1.0 x 10⁻⁶ cm/s indicates a tight monolayer.
5. Permeability Assay
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it in assay buffer to the final test concentration (typically 1-10 µM).[5][10] Ensure the final DMSO concentration is ≤1%.
-
Prepare solutions for control compounds similarly.
-
Gently wash the cell monolayers twice with pre-warmed (37°C) assay buffer.
-
For A→B Permeability: Add the test/control compound solution to the apical (donor) compartment and fresh assay buffer to the basolateral (receiver) compartment.
-
For B→A Permeability: Add the test/control compound solution to the basolateral (donor) compartment and fresh assay buffer to the apical (receiver) compartment.
-
Incubate the plate at 37°C on an orbital shaker for a defined period, typically 60-120 minutes.[10]
-
At the end of the incubation, collect samples from both the donor and receiver compartments for analysis. Also, collect a sample from the initial donor solution (T=0).
6. Sample Analysis
-
Analyze the concentration of GSK2983559 and control compounds in all collected samples using a validated LC-MS/MS method.[5][7]
Data Analysis and Presentation
1. Calculation of Apparent Permeability (Papp)
The apparent permeability coefficient (Papp) in cm/s is calculated using the following equation:
Papp = (dQ/dt) / (A * C₀)
Where:
-
dQ/dt is the rate of drug appearance in the receiver compartment (mol/s).[10]
-
A is the surface area of the permeable membrane (cm²).[10]
-
C₀ is the initial concentration of the drug in the donor compartment (mol/cm³ or mol/mL).[10]
2. Calculation of Efflux Ratio (ER)
The efflux ratio is a key indicator of active transport.
ER = Papp (B→A) / Papp (A→B)
An efflux ratio greater than 2 suggests that the compound is a substrate for an active efflux transporter.
3. Calculation of Percent Recovery
Percent recovery is calculated to assess issues such as compound solubility, metabolism, or non-specific binding to the assay plate.[10]
% Recovery = ((C_f_donor * V_donor) + (C_f_receiver * V_receiver)) / (C_initial_donor * V_donor) * 100
Where:
-
C_f is the final concentration.
-
V is the volume of the respective compartment.
Data Summary Table
Quantitative results should be presented in a clear, tabular format for easy comparison.
| Compound | Papp (A→B) (x 10⁻⁶ cm/s) | Papp (B→A) (x 10⁻⁶ cm/s) | Efflux Ratio | % Recovery | Permeability Class |
| GSK2983559 | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] | [Interpret] |
| Atenolol (Low) | < 1.0 | N/A | N/A | > 80% | Low |
| Propranolol (High) | > 10.0 | N/A | N/A | > 80% | High |
| Digoxin (Efflux) | [Insert Value] | [Insert Value] | > 2.0 | > 70% | Moderate/Low |
Interpretation of Results
-
Papp < 1.0 x 10⁻⁶ cm/s: Indicates low permeability.
-
1.0 x 10⁻⁶ cm/s < Papp < 10.0 x 10⁻⁶ cm/s: Indicates medium permeability.
-
Papp > 10.0 x 10⁻⁶ cm/s: Indicates high permeability.
-
Efflux Ratio > 2: Suggests the compound is actively transported by an efflux pump.
-
Low Recovery (<70%): May indicate poor solubility, non-specific binding, or metabolism by Caco-2 cells, requiring further investigation.[10]
Visualizations
Caco-2 Permeability Assay Workflow
Caption: A flowchart of the Caco-2 permeability assay from cell culture to final data analysis.
Bidirectional Transport Across Caco-2 Monolayer
Caption: Diagram illustrating absorptive (A→B) and efflux (B→A) transport pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. immune-system-research.com [immune-system-research.com]
- 3. Caco-2 Permeability Assay - Creative Bioarray [dda.creative-bioarray.com]
- 4. Caco-2 Permeability Assay Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 5. enamine.net [enamine.net]
- 6. Understanding the Caco-2 Permeability Assay: A Critical Tool in Drug Development | MolecularCloud [molecularcloud.org]
- 7. sygnaturediscovery.com [sygnaturediscovery.com]
- 8. Frontiers | Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review [frontiersin.org]
- 9. Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Caco-2 Permeability | Evotec [evotec.com]
- 11. Accelerated Caco-2 cell permeability model for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: GSK2983559 Free Acid Western Blot Protocol for Phosphorylated RIPK2
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for performing a Western blot to detect the phosphorylation of Receptor-Interacting Protein Kinase 2 (RIPK2) at Serine 176 following treatment with the selective RIPK2 inhibitor, GSK2983559 free acid.
Introduction
Receptor-Interacting Protein Kinase 2 (RIPK2) is a critical signaling protein in the innate immune system.[1] It plays a key role in the pathways initiated by the nucleotide-binding oligomerization domain (NOD)-like receptors, NOD1 and NOD2.[1][2] Upon activation by bacterial peptidoglycans, NOD1 and NOD2 recruit RIPK2, leading to its autophosphorylation and subsequent activation of downstream signaling cascades, including NF-κB and MAPK pathways.[1][3][4][5] This signaling cascade results in the production of pro-inflammatory cytokines.[1][3][4]
GSK2983559 is a potent and selective inhibitor of RIPK2, with an IC50 of 7 nM.[6] It functions as an ATP-competitive inhibitor, effectively blocking the kinase activity of RIPK2.[1] Consequently, GSK2983559 can inhibit the production of pro-inflammatory cytokines.[6][7] The phosphorylation of RIPK2 at Serine 176 (p-RIPK2) is a key indicator of its activation.[8][9][10][11] Therefore, a Western blot for p-RIPK2 is a valuable method to assess the efficacy of GSK2983559 in cellular models.
Signaling Pathway and Inhibitor Action
The following diagram illustrates the NOD2/RIPK2 signaling pathway and the point of inhibition by GSK2983559.
Figure 1: NOD2/RIPK2 signaling pathway and GSK2983559 inhibition.
Experimental Design and Controls
To accurately assess the inhibitory effect of GSK2983559 on RIPK2 phosphorylation, the following experimental groups are recommended:
-
Vehicle Control (Unstimulated): Cells treated with the vehicle (e.g., DMSO) and without the stimulating agent. This group serves as the baseline for p-RIPK2 levels.
-
Vehicle Control (Stimulated): Cells treated with the vehicle and the stimulating agent (e.g., MDP). This group shows the maximum level of RIPK2 phosphorylation upon stimulation.
-
GSK2983559 Treatment (Stimulated): Cells pre-treated with varying concentrations of GSK2983559 followed by the stimulating agent. This group will demonstrate the dose-dependent inhibitory effect of the compound.
-
Total RIPK2 and Loading Control: For each sample, it is crucial to also probe for total RIPK2 to normalize the p-RIPK2 signal and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading across all lanes.
Experimental Protocol
The following is a detailed protocol for a Western blot to detect p-RIPK2.
Figure 2: Western blot experimental workflow.
Materials and Reagents:
-
Cell Line: THP-1 (human monocytic cell line) or other suitable cell line expressing NOD2.
-
This compound: Prepare stock solutions in DMSO.
-
Stimulating Agent: Muramyl dipeptide (MDP) for NOD2 activation.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Primary Antibodies:
-
Rabbit anti-p-RIPK2 (Ser176)
-
Rabbit anti-RIPK2
-
Mouse anti-GAPDH (or other loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated goat anti-rabbit IgG
-
HRP-conjugated goat anti-mouse IgG
-
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Wash Buffer: TBST
-
Chemiluminescent Substrate
Procedure:
-
Cell Culture and Treatment:
-
Culture THP-1 cells to the desired density. For suspension cells, ensure a consistent cell number per treatment group.
-
Pre-treat cells with this compound at various concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM) or vehicle (DMSO) for 1-2 hours.
-
-
Cell Stimulation:
-
Stimulate the cells with MDP (e.g., 10 µg/mL) for a predetermined time (e.g., 15-30 minutes) to induce RIPK2 phosphorylation.
-
-
Cell Lysis:
-
Harvest the cells by centrifugation and wash once with ice-cold PBS.
-
Lyse the cell pellet with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay kit.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-RIPK2 (Ser176) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the p-RIPK2 signal to the total RIPK2 signal and the loading control.
-
Stripping and Reprobing (Optional):
-
After detecting p-RIPK2, the membrane can be stripped and reprobed for total RIPK2 and a loading control. This ensures that any observed decrease in p-RIPK2 is due to the inhibitory action of GSK2983559 and not a result of changes in total RIPK2 expression or unequal protein loading.
Data Presentation
The quantitative data from the Western blot analysis should be summarized in a table for clear comparison.
| Treatment Group | GSK2983559 Conc. | MDP Stimulation | Normalized p-RIPK2/Total RIPK2 Ratio (Mean ± SD) |
| Vehicle Control | 0 | - | Baseline |
| Vehicle Control | 0 | + | Max. Phosphorylation |
| GSK2983559 | 1 nM | + | |
| GSK2983559 | 10 nM | + | |
| GSK2983559 | 100 nM | + | |
| GSK2983559 | 1 µM | + |
Troubleshooting
-
No or weak p-RIPK2 signal:
-
Confirm that the cell line expresses sufficient levels of RIPK2 and NOD2.
-
Optimize the concentration and duration of MDP stimulation.
-
Ensure that phosphatase inhibitors were included in the lysis buffer.
-
Check the primary antibody for activity and use the recommended dilution.
-
-
High background:
-
Increase the number and duration of washes.
-
Optimize the blocking conditions (time and blocking agent).
-
Use a lower concentration of the primary and/or secondary antibody.
-
-
Inconsistent loading:
-
Ensure accurate protein quantification and equal loading of all samples.
-
Always normalize to a reliable loading control.
-
Conclusion
This protocol provides a comprehensive guide for assessing the inhibitory activity of GSK2983559 on RIPK2 phosphorylation using Western blotting. By following these detailed steps and including the appropriate controls, researchers can obtain reliable and reproducible data on the cellular efficacy of this and other RIPK2 inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. GSK-2983559 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases [frontiersin.org]
- 5. biorxiv.org [biorxiv.org]
- 6. GSK2983559 | RIPK2 inhibitor | Probechem Biochemicals [probechem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Anti-RIPK2 (phospho Ser176) Antibody (A93819) | Antibodies.com [antibodies.com]
- 9. stjohnslabs.com [stjohnslabs.com]
- 10. Phospho-RIP2 (Ser176) (E1I9J) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 11. A regulatory region on RIPK2 is required for XIAP binding and NOD signaling activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GSK2983559 Free Acid IC50 Determination
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK2983559 is a potent, selective, and orally active inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 2 (RIPK2).[1] RIPK2 is a critical transducer of the innate immune signaling pathways initiated by the intracellular pattern recognition receptors, nucleotide-binding oligomerization domain-containing protein 1 (NOD1) and NOD2.[2][3] By binding to the ATP-binding site of the kinase, GSK2983559 acts as a Type I kinase inhibitor, effectively blocking the downstream inflammatory signaling cascades.[2] Dysregulation of the NOD-RIPK2 pathway is implicated in various inflammatory conditions, including inflammatory bowel disease (IBD).[4][5] Therefore, accurate determination of the inhibitory potency (IC50) of compounds like GSK2983559 is crucial for drug development and research in this area.
These application notes provide detailed protocols for determining the IC50 value of GSK2983559 free acid using both biochemical and cell-based assays.
Target Signaling Pathway: NOD2-RIPK2 Inflammatory Cascade
The NOD2 signaling pathway is a cornerstone of the innate immune response to bacterial components. Upon recognition of its ligand, muramyl dipeptide (MDP), NOD2 oligomerizes and recruits RIPK2 via CARD-CARD domain interactions.[3][6] This proximity induces RIPK2 autophosphorylation and subsequent polyubiquitination by E3 ligases, including XIAP.[6][7] The ubiquitinated RIPK2 acts as a scaffold to recruit and activate the TAK1 complex, which in turn activates two major downstream pathways: the NF-κB and MAPK signaling cascades.[5][6] Activation of these pathways leads to the nuclear translocation of transcription factors that drive the expression of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-6, and IL-8.[3][6]
Caption: The NOD2-RIPK2 signaling pathway initiated by MDP, leading to inflammatory gene expression.
Quantitative Data Summary
The IC50 of GSK2983559 can vary based on the assay format (biochemical vs. cell-based) and the specific experimental conditions. The parent compound, GSK2983559, is a prodrug that is converted to its more active metabolite (the free acid form) in vivo.[8]
| Compound | Assay Type | System | Measured Endpoint | IC50 Value (nM) | Reference |
| GSK2983559 (Prodrug) | Kinase Assay | N/A | RIPK2 Inhibition | 65% inhibition at 10 µM | [8] |
| GSK2983559 Active Metabolite (Free Acid) | Biochemical | Purified RIPK2 Enzyme | Kinase Activity | 7 | [1] |
| GSK2983559 Active Metabolite (Free Acid) | Biochemical (ADP Transcreener) | Purified RIPK2 Enzyme | ADP Production | 3 | [4] |
| GSK2983559 Active Metabolite (Free Acid) | Cell-Based | HEK293 cells (NOD2-overexpressed) | MDP-induced IL-8 Production | 4 | [6] |
| GSK2983559 Active Metabolite (Free Acid) | Cell-Based | THP-1 cells | MDP-induced IL-8 Production | 1.34 | [9] |
| GSK2983559 Active Metabolite (Free Acid) | Cell-Based | Human Monocytes | MDP-induced TNF-α Production | 13 | [6] |
| GSK2983559 Active Metabolite (Free Acid) | Cell-Based | Human Whole Blood | MDP-induced TNF-α Production | 26 | [10] |
Experimental Protocols
Protocol 1: Biochemical IC50 Determination using an ADP-Glo™ Kinase Assay
This protocol describes a luminescent-based biochemical assay to measure the direct inhibition of purified RIPK2 enzyme activity. It quantifies the amount of ADP produced in the kinase reaction.[11]
Materials:
-
Recombinant Human RIPK2 Enzyme (Promega, V4084 or similar)
-
ADP-Glo™ Kinase Assay Kit (Promega, V9101 or similar)
-
This compound
-
Substrate (e.g., Myelin Basic Protein, MBP)
-
ATP
-
RIPK2 Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[11]
-
384-well white assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in kinase buffer. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).
-
Kinase Reaction Setup:
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.
-
ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP.
-
Incubation: Incubate at room temperature for 40 minutes.
-
Kinase Detection Reagent Addition: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and then into a luminescent signal.
-
Incubation: Incubate at room temperature for 30 minutes.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.
-
Caption: Workflow for the biochemical IC50 determination of GSK2983559 using the ADP-Glo™ assay.
Protocol 2: Cell-Based IC50 Determination via Inhibition of MDP-Induced Cytokine Production
This protocol measures the ability of GSK2983559 to inhibit the physiological downstream effects of RIPK2 activation in a cellular context, specifically the production of a pro-inflammatory cytokine.
Materials:
-
THP-1 cells (human monocytic cell line) or similar (e.g., RAW264.7)[12]
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Muramyl dipeptide (MDP), a NOD2 ligand
-
This compound
-
Lipopolysaccharide (LPS) (optional, for selectivity control)
-
96-well cell culture plates
-
Human IL-8 (or TNF-α) ELISA Kit
-
Cell viability assay reagent (e.g., CellTiter-Glo®, MTS)
Procedure:
-
Cell Plating: Seed THP-1 cells into a 96-well plate at a density of approximately 1 x 10^5 cells/well and allow them to adhere or stabilize overnight.
-
Compound Treatment:
-
Prepare a serial dilution of this compound in cell culture medium.
-
Pre-treat the cells by adding the diluted inhibitor to the wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate for 1-2 hours.
-
-
Cell Stimulation:
-
Add MDP to the wells to a final concentration of ~10 µg/mL to stimulate the NOD2-RIPK2 pathway.
-
Include a negative control (no MDP) and a positive control (MDP with vehicle).
-
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant for cytokine analysis.
-
Cytokine Quantification: Measure the concentration of IL-8 (or TNF-α) in the collected supernatants using an ELISA kit according to the manufacturer's instructions.
-
(Optional) Cell Viability: To ensure the observed inhibition is not due to cytotoxicity, perform a cell viability assay on the remaining cells in the plate.
-
Data Analysis:
-
Subtract the background cytokine levels (no MDP stimulation) from all other readings.
-
Calculate the percentage of inhibition of MDP-induced cytokine production for each inhibitor concentration relative to the vehicle-treated positive control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: Workflow for the cell-based IC50 determination of GSK2983559 by measuring cytokine inhibition.
References
- 1. GSK2983559 | RIPK2 inhibitor | Probechem Biochemicals [probechem.com]
- 2. researchgate.net [researchgate.net]
- 3. RIPK2: a promising target for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases [frontiersin.org]
- 5. dash.harvard.edu [dash.harvard.edu]
- 6. Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. caymanchem.com [caymanchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medkoo.com [medkoo.com]
- 11. promega.com [promega.com]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for GSK2983559 Free Acid in a Murine Colitis Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK2983559 is an orally active and potent inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2), a key signaling partner in the Nucleotide-binding oligomerization domain-containing protein 2 (NOD2) pathway.[1][2] The NOD2/RIPK2 signaling cascade is implicated in the innate immune response and has been linked to the pathogenesis of inflammatory bowel diseases (IBD), such as Crohn's disease and ulcerative colitis.[3][4][5] Inhibition of RIPK2 kinase activity presents a promising therapeutic strategy for mitigating the inflammatory responses characteristic of IBD.[3][5] Preclinical studies have demonstrated the efficacy of GSK2983559 in a murine model of 2,4,6-trinitrobenzene sulfonic acid (TNBS)-induced colitis, a widely used model that mimics several features of human IBD.[3]
These application notes provide a comprehensive overview of the use of GSK2983559 free acid in a murine colitis model, including its mechanism of action, detailed experimental protocols, and available in vivo efficacy data.
Mechanism of Action: The NOD2-RIPK2 Signaling Pathway
Upon recognition of bacterial muramyl dipeptide (MDP) in the cytoplasm, NOD2 recruits RIPK2, leading to the activation of downstream signaling pathways, primarily the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[6] This activation results in the production of pro-inflammatory cytokines and chemokines, driving the inflammatory cascade. GSK2983559, as a RIPK2 kinase inhibitor, blocks the autophosphorylation and activation of RIPK2, thereby attenuating the downstream inflammatory response.
Caption: NOD2-RIPK2 signaling pathway and the inhibitory action of GSK2983559.
In Vivo Efficacy Data in Murine TNBS-Induced Colitis
GSK2983559 has demonstrated significant efficacy in a murine model of TNBS-induced colitis. Oral administration of the compound resulted in a dose-dependent reduction in colonic inflammation. The effect was comparable to the standard-of-care corticosteroid, prednisolone.[3]
| Treatment Group | Dose (mg/kg, b.i.d., oral) | Combined Colon Sum Score (Mean ± SEM) |
| Vehicle + TNBS | - | ~3.5 ± 0.4 |
| Prednisolone + TNBS | 10 | ~1.5 ± 0.3 |
| GSK2983559 (as prodrug) + TNBS | 7.5 | ~1.8 ± 0.5 |
| GSK2983559 (as prodrug) + TNBS | 145 | ~1.6 ± 0.4 |
| Data is estimated from graphical representation in Haile et al., 2019. The combined colon sum score is a composite of inflammation, edema, goblet cell depletion, and epithelial damage, each scored on a 0-4 scale.[7] |
Experimental Protocols
This section provides a detailed methodology for evaluating the efficacy of this compound in a TNBS-induced murine colitis model.
Experimental Workflow
Caption: Workflow for the in vivo evaluation of GSK2983559 in a murine colitis model.
Materials and Reagents
-
Animals: Female BALB/c or SJL/J mice (6-8 weeks old).
-
This compound: Purity >98%.
-
2,4,6-Trinitrobenzene Sulfonic Acid (TNBS): 5% (w/v) solution in water.
-
Ethanol: 200 proof.
-
Vehicle for TNBS: 50% Ethanol in sterile PBS.
-
Vehicle for GSK2983559: e.g., 0.5% Hydroxypropyl methylcellulose (HPMC) with 0.1% Tween 80 in sterile water (formulate as a suspension).[2]
-
Anesthetics: Isoflurane or similar.
-
Catheter: 3.5 F catheter or equivalent.
-
Standard Control (Optional): Prednisolone.
Protocol for TNBS-Induced Colitis
-
Animal Acclimatization: House mice in a controlled environment for at least one week prior to the experiment.
-
Fasting: Fast mice for 12-16 hours before TNBS administration, with free access to water.
-
Anesthesia: Lightly anesthetize mice using isoflurane.
-
TNBS Instillation:
-
Prepare the TNBS solution by mixing the 5% stock solution with 200 proof ethanol to a final concentration of 2.5% TNBS in 50% ethanol.
-
Gently insert a 3.5 F catheter approximately 4 cm into the colon.
-
Slowly instill 100 µL of the TNBS solution (approximately 1.0-2.5 mg of TNBS per mouse).
-
To ensure distribution of the TNBS within the colon, hold the mouse in a vertical position for at least 60 seconds post-instillation.
-
-
Control Group: Administer 100 µL of 50% ethanol (vehicle for TNBS) to the control group.
Administration of GSK2983559
-
Preparation of GSK2983559 Suspension:
-
Weigh the required amount of this compound.
-
Prepare the vehicle (e.g., 0.5% HPMC, 0.1% Tween 80 in sterile water).
-
Gradually add the vehicle to the powder while triturating to form a homogenous suspension.
-
-
Dosing:
-
Begin treatment 2-4 hours after TNBS instillation and continue twice daily (b.i.d.) for the duration of the study (typically 3-5 days).
-
Administer the GSK2983559 suspension orally via gavage at the desired doses (e.g., 7.5 and 145 mg/kg).[3]
-
The vehicle control group should receive an equivalent volume of the vehicle.
-
Assessment of Colitis Severity
-
Daily Monitoring:
-
Record body weight daily.
-
Calculate the Disease Activity Index (DAI) based on weight loss, stool consistency, and presence of blood.
-
| DAI Score | Weight Loss (%) | Stool Consistency | Rectal Bleeding |
| 0 | None | Normal | None |
| 1 | 1-5 | ||
| 2 | 5-10 | Loose Stool | Slight Bleeding |
| 3 | 10-15 | ||
| 4 | >15 | Diarrhea | Gross Bleeding |
-
Endpoint Analysis (at study termination):
-
Macroscopic Assessment: Euthanize mice, dissect the colon from the cecum to the anus, and measure its length. Score for macroscopic inflammation.
-
Histological Analysis: Fix a segment of the distal colon in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). Score for inflammation, extent of injury, and crypt damage.
-
Myeloperoxidase (MPO) Assay: Homogenize a section of the colon to measure MPO activity as an indicator of neutrophil infiltration.
-
Cytokine Analysis: Homogenize a section of the colon to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) by ELISA or multiplex assay.
-
Logical Relationships in the Therapeutic Approach
Caption: Logical relationship of GSK2983559 intervention in the TNBS-induced colitis model.
Conclusion
This compound is a valuable tool for investigating the role of the NOD2-RIPK2 signaling pathway in the context of inflammatory bowel disease. The TNBS-induced colitis model in mice provides a robust platform for evaluating the in vivo efficacy of RIPK2 inhibitors. The provided protocols and data serve as a comprehensive guide for researchers aiming to utilize GSK2983559 in their preclinical IBD studies. Careful adherence to the described methodologies will ensure reproducible and reliable results, contributing to the further understanding and potential therapeutic application of RIPK2 inhibition.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a novel RIPK2 inhibitor for the treatment of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for GSK2983559 Free Acid in Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK2983559 is a potent and orally active inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2), a critical signaling molecule downstream of the intracellular pattern recognition receptors NOD1 and NOD2. Dysregulation of the NOD-RIPK2 signaling pathway is implicated in the pathogenesis of various inflammatory conditions, including inflammatory bowel disease (IBD). These application notes provide a comprehensive overview of the in vivo use of GSK2983559 free acid in mouse models of inflammation, summarizing key dosage information and providing detailed experimental protocols.
Data Presentation
Table 1: Summary of this compound Dosage and Administration in Mouse Studies
| Mouse Model | Dosage | Administration Route | Dosing Frequency | Vehicle | Key Findings | Reference |
| Crohn's Disease-like Ileitis (SHIP-/- mice) | 2 mg/kg | Intraperitoneal | Every other day for 7 injections | 10% DMSO in PBS | Exacerbated intestinal inflammation and increased IL-1β in ileal tissue.[1] | [1] |
| TNBS-Induced Colitis | 7.5 and 145 mg/kg | Not Specified | Twice daily (b.i.d) | Not Specified | Showed comparable efficacy to prednisolone in reducing overall colon scores.[2] | [2] |
| MDP-Induced Cytokine Production | 3 and 10 mg/kg | Oral Gavage | Single dose | Not Specified | Suppressed serum IL-6 levels in a dose-dependent manner. | [3][4][5] |
Signaling Pathway
The following diagram illustrates the canonical NOD2 signaling pathway, which is inhibited by GSK2983559. Upon recognition of muramyl dipeptide (MDP), a component of bacterial peptidoglycan, NOD2 recruits RIPK2. This leads to the ubiquitination of RIPK2, which serves as a scaffold for the recruitment and activation of downstream signaling complexes, including the TAK1-TAB complex and the IKK complex. Ultimately, this cascade results in the activation of NF-κB and MAPK pathways, driving the transcription of pro-inflammatory cytokines.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review [frontiersin.org]
- 3. TNBS-Induced Colitis Model - takisbiotech [takisbiotech.com]
- 4. RIP2 Is a Critical Regulator for NLRs Signaling and MHC Antigen Presentation but Not for MAPK and PI3K/Akt Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Muramyl dipeptide activation of nucleotide-binding oligomerization domain 2 protects mice from experimental colitis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GSK2983559 Free Acid NanoBiT Assay for Target Engagement
A Hypothetical Investigation of GSK2983559 Engagement with RIPK1
Note: Current scientific literature predominantly identifies GSK2983559 as a potent and selective inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2)[1][2][3][4][5][6][7]. Its activity against Receptor-Interacting Protein Kinase 1 (RIPK1) is not well-documented. The following application notes and protocols describe a hypothetical use of the NanoBiT assay to determine if, and to what extent, GSK2983559 free acid engages with RIPK1 in live cells. This approach can be valuable for compound selectivity profiling and identifying potential off-target effects.
Introduction
Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical regulator of cellular stress responses, inflammation, and cell death pathways, including apoptosis and necroptosis[8]. Its kinase activity is a key signaling node, making it an attractive therapeutic target for a range of inflammatory and neurodegenerative diseases. Target engagement assays are essential in drug discovery to confirm that a compound binds to its intended target within the complex environment of a living cell.
The NanoBiT® (NanoLuc® Binary Technology) system is a powerful tool for studying protein-protein interactions and target engagement in real-time within live cells[9][10][11]. It utilizes a structurally complemented luciferase enzyme, NanoLuc, which is split into a large subunit (LgBiT) and a small subunit (SmBiT)[9][11]. When these subunits are brought into proximity by the interaction of their fusion partners, a bright luminescent signal is generated[9][10][11]. For target engagement, a NanoBiT-tagged target protein and a tracer that binds to the target are used. A test compound that also binds to the target will compete with the tracer, leading to a decrease in the luminescent signal.
These notes provide a detailed protocol for a NanoBiT-based target engagement assay to evaluate the binding of this compound to RIPK1 in live cells.
Signaling Pathway
The following diagram illustrates a simplified signaling pathway involving RIPK1, highlighting its role in inflammation and cell death.
Experimental Workflow
The general workflow for the RIPK1 NanoBiT target engagement assay is depicted below.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. GSK-2983559 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. GSK2983559 | RIPK2 inhibitor | Probechem Biochemicals [probechem.com]
- 7. researchgate.net [researchgate.net]
- 8. Development of Biochemical and Cellular Probes to Study RIPK1 Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. promegaconnections.com [promegaconnections.com]
- 11. NanoBiT® Protein:Protein Interaction System Protocol [worldwide.promega.com]
Application Notes and Protocols for GSK2983559 Free Acid in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK2983559 is a potent and selective inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2), a key enzyme in the NOD-like receptor (NLR) signaling pathway.[1][2] Dysregulation of the NOD/RIPK2 signaling pathway is associated with a variety of inflammatory conditions.[1][3] GSK2983559 functions as an ATP-competitive inhibitor, effectively blocking the downstream activation of NF-κB and MAPK signaling cascades, which in turn reduces the production of pro-inflammatory cytokines.[3] These application notes provide detailed protocols for the preparation and use of GSK2983559 free acid in in vitro cell culture experiments.
Chemical Properties and Storage
A summary of the key chemical properties and recommended storage conditions for this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₁H₂₃N₄O₇PS₂ | [4] |
| Molecular Weight | 538.53 g/mol | [4] |
| Appearance | Light yellow to yellow solid | [4] |
| Storage (Powder) | -20°C for up to 3 years | [4] |
| Storage (Stock Solution) | -80°C for up to 2 years; -20°C for up to 1 year | [5] |
Signaling Pathway
GSK2983559 targets RIPK2, a central kinase in the NOD1 and NOD2 signaling pathways. Upon recognition of bacterial peptidoglycans, NOD1/2 recruits RIPK2, leading to its autophosphorylation and subsequent ubiquitination. This activates downstream signaling through TAK1, ultimately resulting in the activation of the IKK complex and MAPK pathways. These events culminate in the nuclear translocation of transcription factors like NF-κB, which drive the expression of inflammatory cytokines. GSK2983559 directly inhibits the kinase activity of RIPK2, thereby preventing these downstream inflammatory responses.[3][6]
Caption: NOD2-RIPK2 signaling pathway and the inhibitory action of GSK2983559.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This compound has poor solubility in aqueous solutions and many common organic solvents. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a stock solution.
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried DMSO
-
Sterile, amber microcentrifuge tubes or cryovials
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Pre-warm DMSO: Warm the required volume of anhydrous DMSO to room temperature.
-
Weigh GSK2983559: In a sterile microcentrifuge tube, carefully weigh the desired amount of this compound powder.
-
Dissolution: Add the appropriate volume of pre-warmed DMSO to the powder to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex: Vortex the tube vigorously for 1-2 minutes to aid dissolution.
-
Sonication: Place the tube in a water bath sonicator and sonicate for 10-15 minutes. The solution should become clear. Gentle warming (e.g., 37°C) can be applied if necessary, but avoid excessive heat.
-
Sterile Filtration (Optional but Recommended): If the stock solution will be added directly to a large volume of media, sterile filter the solution through a 0.22 µm syringe filter compatible with DMSO. This step may not be necessary if the stock solution is diluted at a high ratio (e.g., 1:1000 or greater) into the final cell culture medium, as the dilution factor itself significantly reduces the risk of contamination.
-
Aliquoting and Storage: Aliquot the stock solution into sterile, amber microcentrifuge tubes or cryovials to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Quantitative Data for Stock Solution Preparation:
| Desired Stock Concentration | Mass of GSK2983559 (for 1 mL) | Volume of DMSO |
| 1 mM | 0.539 mg | 1 mL |
| 5 mM | 2.695 mg | 1 mL |
| 10 mM | 5.39 mg | 1 mL |
Protocol 2: Preparation of Working Solution in Cell Culture Medium
This protocol describes the dilution of the GSK2983559 stock solution into the final cell culture medium.
Materials:
-
GSK2983559 stock solution (from Protocol 1)
-
Pre-warmed complete cell culture medium
-
Sterile conical tubes
Procedure:
-
Thaw Stock Solution: Thaw an aliquot of the GSK2983559 stock solution at room temperature.
-
Serial Dilution (Recommended): To ensure accurate and homogenous dilution, perform a serial dilution. For example, to prepare a 1 µM working solution from a 10 mM stock, first prepare an intermediate dilution (e.g., 100 µM) by adding a small volume of the stock solution to a larger volume of culture medium. Then, further dilute the intermediate solution to the final 1 µM concentration.
-
Direct Dilution (for high dilutions): For high dilution factors (e.g., 1:1000 or greater), the stock solution can be added directly to the final volume of cell culture medium. Add the stock solution dropwise while gently swirling the medium to ensure rapid and even distribution.
-
Vortex/Invert: Gently vortex or invert the tube containing the final working solution to ensure homogeneity.
-
Final DMSO Concentration: Ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells, typically ≤ 0.1%. A vehicle control (medium with the same final concentration of DMSO) should be included in all experiments.
-
Use Immediately: It is recommended to use the prepared working solution immediately.
Example Working Concentrations from Literature:
| Cell Line | Concentration Range | Incubation Time | Observed Effect | Reference |
| THP-1 | 1 - 1024 nM | 2 hours | Inhibition of MDP-induced IL-8 production | [5] |
Experimental Workflow
The following diagram illustrates the general workflow for preparing and using this compound in a cell culture experiment.
Caption: Workflow for this compound preparation and use in cell culture.
References
- 1. researchgate.net [researchgate.net]
- 2. cellculturedish.com [cellculturedish.com]
- 3. researchgate.net [researchgate.net]
- 4. WO2016091350A1 - Process for improving the solubility of cell culture media - Google Patents [patents.google.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GSK2983559 Free Acid in Primary Human Monocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK2983559 is a potent and selective inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2), a critical component of the innate immune signaling pathway. As a prodrug, GSK2983559 is converted to its active metabolite, which then targets RIPK2. This kinase plays a pivotal role in the signal transduction downstream of the Nucleotide-binding Oligomerization Domain (NOD)-like receptors, NOD1 and NOD2.[1][2] In primary human monocytes, which express NOD2, activation by ligands such as muramyl dipeptide (MDP) triggers a signaling cascade involving RIPK2.[3] This leads to the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), culminating in the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and IL-8.[3][4] By inhibiting RIPK2, GSK2983559 free acid (the active metabolite) effectively blocks this inflammatory response, making it a valuable tool for studying the NOD2 signaling pathway and a potential therapeutic agent for inflammatory diseases.
Data Presentation
The following table summarizes the inhibitory activity of GSK2983559 and related compounds on cytokine production in primary human monocytes and other relevant cell-based assays.
| Compound | Target | Cell Type | Stimulant | Measured Readout | IC50 | Reference |
| GSK583 | RIPK2 | Primary Human Monocytes | MDP | TNF-α Production | 8.0 nM | [5] |
| Compound 4 (related RIPK2 inhibitor) | RIPK2 | Monocytes | Not Specified | TNF-α Production | 13 nM | [5] |
| GSK2983559 | RIPK2 | THP-1 cells | MDP | IL-8 Production | 1.34 nM | [6][7] |
| RIPK2 Inhibitor | RIPK2 | Primary Human Monocytes | MDP + Pam2CSK4 | IL-8 Secretion | ~1.6 µM (for a different inhibitor) | [3] |
Signaling Pathway
The diagram below illustrates the NOD2 signaling pathway in primary human monocytes and the point of inhibition by this compound.
Caption: NOD2 signaling pathway in monocytes and inhibition by GSK2983559.
Experimental Protocols
Isolation of Primary Human Monocytes
This protocol describes the isolation of CD14+ monocytes from peripheral blood mononuclear cells (PBMCs).
Workflow Diagram:
Caption: Workflow for the isolation of primary human monocytes.
Materials:
-
Whole blood from healthy donors
-
Ficoll-Paque PLUS
-
Phosphate-Buffered Saline (PBS)
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
CD14 MicroBeads (or other monocyte isolation kit)
-
Flow cytometry antibodies (e.g., anti-CD14)
Protocol:
-
Dilute whole blood with an equal volume of PBS.
-
Carefully layer the diluted blood over Ficoll-Paque in a conical tube.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
Aspirate the upper layer and carefully collect the buffy coat containing PBMCs.
-
Wash the PBMCs with PBS and centrifuge at 300 x g for 10 minutes. Repeat the wash step.
-
Resuspend the PBMC pellet and proceed with CD14+ monocyte enrichment using a commercial kit according to the manufacturer's instructions.
-
After isolation, assess the purity of the CD14+ monocytes using flow cytometry. Purity should be >90%.
-
Count the cells and assess viability using a hemocytometer and Trypan Blue exclusion.
Treatment of Primary Human Monocytes with this compound
This protocol outlines the treatment of isolated monocytes with this compound followed by stimulation to induce an inflammatory response.
Workflow Diagram:
Caption: Workflow for the treatment of monocytes with GSK2983559.
Materials:
-
Isolated primary human monocytes
-
Complete RPMI 1640 medium (with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (reconstituted in DMSO)
-
Muramyl dipeptide (MDP)
-
96-well or 24-well tissue culture plates
Protocol:
-
Resuspend isolated monocytes in complete RPMI 1640 medium at a concentration of 1 x 10^6 cells/mL.
-
Seed the cells in the desired culture plate format and incubate at 37°C in a 5% CO2 incubator for 1-2 hours to allow for adherence.
-
Prepare serial dilutions of this compound in complete medium. A starting concentration range of 1 nM to 1 µM is recommended. Include a vehicle control (DMSO).
-
After the adherence period, carefully remove the medium and replace it with the medium containing the different concentrations of this compound or vehicle control.
-
Pre-incubate the cells with the inhibitor for 1 hour at 37°C.
-
Prepare a stock solution of MDP. Add MDP to the wells to a final concentration of 0.1 µg/mL to stimulate the cells.
-
Incubate the plates for an appropriate duration depending on the downstream analysis (e.g., 6-24 hours for cytokine production).
-
After incubation, harvest the cell culture supernatant for cytokine analysis by ELISA and/or lyse the cells for RNA or protein extraction for qPCR or Western blot analysis, respectively.
Downstream Analysis: TNF-α ELISA
This protocol describes the quantification of TNF-α in the cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).
Protocol:
-
Collect the cell culture supernatants from the treated and stimulated monocytes.
-
Centrifuge the supernatants at 1000 x g for 10 minutes to pellet any detached cells.
-
Perform the TNF-α ELISA using a commercial kit according to the manufacturer's instructions.
-
Briefly, this involves adding the supernatants and standards to a plate pre-coated with a capture antibody, followed by the addition of a detection antibody, a substrate, and a stop solution.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of TNF-α in the samples based on the standard curve. The results should demonstrate a dose-dependent inhibition of TNF-α production by this compound.
Conclusion
This compound is a valuable research tool for investigating the role of the NOD2-RIPK2 signaling pathway in primary human monocytes. The protocols provided herein offer a framework for studying the effects of this inhibitor on monocyte function and inflammatory responses. Researchers should optimize the specific concentrations and incubation times for their particular experimental setup. The use of appropriate controls is crucial for the accurate interpretation of results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
GSK2983559 free acid solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GSK2983559 and its active metabolite (free acid).
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving GSK2983559 free acid. Is this expected?
A1: Yes, significant solubility issues with the free acid form of GSK2983559 (the active metabolite) are well-documented. It is characterized by poor solubility in aqueous solutions and many common organic solvents. This is a primary reason why the phosphate prodrug, GSK2983559, was developed—to improve its solubility and oral bioavailability.
Q2: What is the difference between GSK2983559 and this compound?
A2: GSK2983559 is a phosphate prodrug designed to overcome the poor solubility of the active compound. In vivo, the phosphate group is cleaved, releasing the active metabolite, which is the potent inhibitor of RIPK2 kinase. For clarity, in this guide, "GSK2983559" refers to the prodrug, and "this compound" or "active metabolite" refers to the active form of the molecule.
Q3: What are the recommended solvents for preparing stock solutions of GSK2983559 and its free acid?
A3: For both the prodrug and the free acid, Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions. It is crucial to use high-purity, anhydrous DMSO, as moisture can negatively impact the solubility and stability of the compound.
Q4: My compound is precipitating when I dilute my DMSO stock solution into an aqueous buffer or cell culture medium. What can I do?
A4: This is a common issue when working with hydrophobic compounds. The kinetic solubility of the compound in the aqueous medium has likely been exceeded. Here are several strategies to address this:
-
Lower the final concentration: The simplest approach is to work with a lower final concentration of the compound in your experiment.
-
Optimize the dilution process: Add the DMSO stock solution to your pre-warmed aqueous buffer while vortexing to ensure rapid and even dispersion.
-
Use a lower percentage of DMSO: Aim for a final DMSO concentration of less than 0.5% in your cell-based assays, as higher concentrations can be toxic to cells.
-
Incorporate solubility enhancers: For particularly challenging situations, consider the use of surfactants like Tween-80 or Pluronic F-68 in your formulations.
Q5: How should I store my stock solutions of GSK2983559?
A5: Stock solutions should be stored at -20°C or -80°C. It is highly recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.
Troubleshooting Guides
Issue 1: this compound Powder Will Not Dissolve in DMSO
Possible Cause:
-
Insufficient solvent volume.
-
Presence of moisture in the DMSO.
-
Compound has aggregated.
Solutions:
-
Increase Solvent Volume: Ensure you are using a sufficient volume of DMSO to achieve the desired concentration.
-
Use Fresh, Anhydrous DMSO: Hygroscopic DMSO can significantly impact solubility. Always use newly opened, high-purity DMSO.
-
Apply Gentle Heating and Sonication: To aid dissolution, gently warm the solution in a 37°C to 80°C water bath for 5-10 minutes and use an ultrasonic bath to break up any aggregates. Visually inspect the solution to ensure no solid particles remain.
Issue 2: Preparing GSK2983559 for In Vivo Oral Administration
Challenge:
-
Ensuring the compound remains in suspension for accurate dosing.
Recommended Formulation:
-
For in vivo studies, GSK2983559 is often administered as a suspension. A common vehicle for oral gavage is Carboxymethylcellulose sodium (CMC-Na).
Data Presentation
Table 1: Solubility of GSK2983559 Prodrug and Active Metabolite (Free Acid)
| Compound | Solvent | Concentration | Comments |
| GSK2983559 (Prodrug) | DMSO | 1 mg/mL | - |
| PBS (pH 7.2) | 1 mg/mL | The phosphate group enhances aqueous solubility. | |
| DMF | Slightly soluble | - | |
| GSK2983559 Active Metabolite (Free Acid) | DMSO | Up to 100 mg/mL | May require sonication and warming. Use of fresh, anhydrous DMSO is critical. |
| Water | Insoluble | ||
| Ethanol | Insoluble |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of GSK2983559 Active Metabolite in DMSO
Materials:
-
GSK2983559 active metabolite powder
-
High-purity, anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Calculate the required mass: Based on the molecular weight of the GSK2983559 active metabolite (458.55 g/mol ), calculate the mass needed for your desired volume of a 10 mM stock solution.
-
Weigh the compound: Carefully weigh the calculated mass of the powder and transfer it to a sterile microcentrifuge tube.
-
Add DMSO: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube.
-
Dissolve the compound: Tightly cap the tube and vortex thoroughly for 1-2 minutes.
-
Apply sonication and gentle heat (if necessary): If the compound does not fully dissolve, place the tube in an ultrasonic water bath for 5-10 minutes. Gentle warming in a 37°C water bath can also be applied.
-
Visual inspection: Visually confirm that all solid particles have dissolved. The solution should be clear.
-
Storage: Aliquot the stock solution into single-use tubes and store at -20°C or -80°C.
Protocol 2: Preparation of a Working Solution for Cell-Based Assays
Materials:
-
10 mM stock solution of GSK2983559 active metabolite in DMSO
-
Pre-warmed (37°C) cell culture medium
Procedure:
-
Determine the final desired concentration: Calculate the volume of the 10 mM stock solution needed to achieve the final concentration in your cell culture medium.
-
Dilution: While gently vortexing the pre-warmed cell culture medium, add the calculated volume of the DMSO stock solution. This rapid mixing helps to prevent precipitation.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is below 0.5% to avoid cellular toxicity.
-
Immediate Use: Use the freshly prepared working solution immediately to treat your cells.
Signaling Pathway and Experimental Workflow
GSK2983559 is a potent inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2), a key component of the NOD-like receptor signaling pathway. This pathway is crucial for the innate immune response to bacterial peptidoglycans.
Caption: The NOD2-RIPK2 signaling pathway and the inhibitory action of GSK2983559.
GSK2983559 free acid low potency in cellular assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low potency with GSK2983559 free acid in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is GSK2983559 and its active form?
GSK2983559 is a prodrug developed as a potent and selective inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2). In cellular systems or in vivo, GSK2983559 is metabolized to its active form, this compound (also referred to as the active metabolite), which is responsible for the inhibition of RIPK2. The prodrug approach was utilized to improve the solubility and oral bioavailability of the active compound[1][2].
Q2: Why am I observing low potency with this compound in my cellular assay?
Several factors can contribute to lower than expected potency of this compound in cellular assays compared to biochemical assays. These include:
-
Cell Permeability: The free acid form may have different cell permeability characteristics compared to the prodrug. Poor penetration into the cell will result in a lower intracellular concentration and consequently, reduced target engagement.
-
Compound Solubility and Stability: this compound may have limited solubility in aqueous cell culture media, leading to precipitation and a lower effective concentration. Stability of the compound in your specific assay conditions should also be considered.
-
Efflux Pumps: Cells can express efflux pumps that actively transport small molecules out of the cell, reducing the intracellular concentration of the inhibitor.
-
High Intracellular ATP Concentrations: As an ATP-competitive inhibitor, the high physiological concentrations of ATP inside the cell (mM range) can compete with the inhibitor for binding to the kinase, leading to a decrease in apparent potency compared to biochemical assays which are often performed at lower ATP concentrations[3].
-
Assay-Specific Conditions: The choice of cell line, agonist concentration, and endpoint measurement can all influence the observed potency.
Q3: What is the expected potency of this compound?
The potency of this compound (the active metabolite) is significantly higher than the prodrug form in cellular assays. Below is a summary of reported IC50 values.
Data Presentation: Potency of GSK2983559 and its Active Metabolite
| Compound | Assay Type | Cell Line/System | Target/Endpoint | Reported IC50 |
| GSK2983559 (Prodrug) | Cellular | THP-1 cells | MDP-induced IL-8 production | 1.34 nM[4][5] |
| GSK2983559 Active Metabolite (Free Acid) | Biochemical | Recombinant RIPK2 | Kinase Activity | 5 nM[6] |
| GSK2983559 Active Metabolite (Free Acid) | Cellular | HEK293 cells (overexpressing NOD2) | MDP-induced IL-8 production | 4 nM[1] |
| GSK2983559 Active Metabolite (Free Acid) | Cellular | Human Monocytes | MDP-stimulated TNF-α production | 13 nM[1] |
Troubleshooting Guide
If you are experiencing low potency with this compound, consider the following troubleshooting steps:
Problem: Lower than expected potency in a cellular assay.
Possible Cause 1: Poor Compound Solubility
-
Suggested Solution:
-
Prepare fresh stock solutions in an appropriate solvent like DMSO at a high concentration.
-
When diluting into aqueous media, ensure the final DMSO concentration is low (typically <0.5%) and consistent across all conditions.
-
Visually inspect for any precipitation after dilution into your final assay medium.
-
Consider using a formulation with solubility enhancers if precipitation is suspected.
-
Possible Cause 2: Inadequate Cell Permeability
-
Suggested Solution:
-
If possible, compare the activity of the free acid with the GSK2983559 prodrug, which is designed for better cell penetration. The prodrug should be cleaved intracellularly to the active free acid.
-
Increase the pre-incubation time of the compound with the cells to allow for sufficient uptake.
-
Possible Cause 3: Inefficient Target Engagement
-
Suggested Solution:
-
Optimize the concentration of the stimulating agonist (e.g., Muramyl dipeptide - MDP for NOD2-dependent RIPK2 activation).
-
Ensure your chosen cell line expresses sufficient levels of RIPK2 and other necessary signaling components (e.g., NOD2).
-
Verify the activation of the RIPK2 pathway in your assay by measuring a downstream signaling event, such as the phosphorylation of RIPK2 or the production of a specific cytokine (e.g., IL-8, TNF-α).
-
Possible Cause 4: Discrepancy between Biochemical and Cellular Assays
-
Suggested Solution:
-
Be aware that IC50 values from biochemical assays often do not directly translate to cellular potency due to factors like high intracellular ATP levels and cell membrane barriers[3]. Cellular IC50 values are generally a more relevant measure of a compound's efficacy in a biological system.
-
Experimental Protocols
Key Experiment: MDP-Induced Cytokine Release in THP-1 Cells
This protocol describes a common cellular assay to assess the potency of RIPK2 inhibitors.
1. Materials:
-
THP-1 cells (human monocytic cell line)
-
RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, and 1% penicillin-streptomycin
-
Phorbol 12-myristate 13-acetate (PMA) for cell differentiation
-
Muramyl dipeptide (MDP)
-
This compound
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
ELISA kit for the desired cytokine (e.g., human IL-8 or TNF-α)
2. Cell Differentiation:
-
Seed THP-1 cells in a 96-well plate at a density of 5 x 10^4 cells/well in complete RPMI-1640 medium.
-
Add PMA to a final concentration of 50 ng/mL to induce differentiation into macrophage-like cells.
-
Incubate for 48 hours at 37°C in a 5% CO2 incubator.
-
After incubation, gently aspirate the medium and wash the adherent cells twice with fresh, warm RPMI-1640 medium to remove non-adherent cells and residual PMA.
3. Compound Treatment and Stimulation:
-
Prepare serial dilutions of this compound in RPMI-1640 medium. Ensure the final DMSO concentration is consistent and non-toxic to the cells (e.g., 0.1%).
-
Add the diluted compound to the differentiated THP-1 cells and pre-incubate for 1-2 hours at 37°C.
-
Prepare a stock solution of MDP in sterile water or PBS.
-
Add MDP to the wells to a final concentration of 10 µg/mL to stimulate the NOD2-RIPK2 pathway. Include vehicle-only and unstimulated controls.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
4. Cytokine Measurement:
-
After incubation, centrifuge the plate to pellet any cellular debris.
-
Carefully collect the supernatant from each well.
-
Measure the concentration of the secreted cytokine (e.g., IL-8 or TNF-α) in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.
5. Data Analysis:
-
Calculate the percentage of inhibition of cytokine release for each concentration of this compound compared to the MDP-stimulated, vehicle-treated control.
-
Plot the percentage of inhibition against the log concentration of the inhibitor and determine the IC50 value using a non-linear regression analysis.
Visualizations
Signaling Pathway
Caption: Simplified signaling pathway of RIPK2 activation and its inhibition by this compound.
Experimental Workflow
Caption: Workflow for assessing this compound potency in a cellular assay.
Troubleshooting Logic
Caption: A logical workflow for troubleshooting low potency of this compound.
References
- 1. Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Inflammatory Signaling by NOD-RIPK2 Is Inhibited by Clinically Relevant Type II Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
Optimizing GSK2983559 free acid concentration for experiments
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the use of GSK2983559 free acid in experiments.
Frequently Asked Questions (FAQs)
Q1: What is GSK2983559 and what is its mechanism of action?
A1: GSK2983559 is a prodrug that is converted to its active metabolite, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2).[1][2] GSK2983559's active form acts as a type I kinase inhibitor, competing with ATP for the binding site on RIPK2.[3][4] This inhibition disrupts the nucleotide-binding oligomerization domain (NOD) signaling pathway, specifically NOD1 and NOD2, which are key components of the innate immune system.[5][6][7] By blocking RIPK2, the downstream activation of NF-κB and MAPK signaling pathways is prevented, leading to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[6][7]
Q2: What is the difference between GSK2983559 and its active metabolite?
A2: GSK2983559 is a prodrug designed to improve solubility and oral bioavailability.[6][8] In vivo, it is cleaved to its active metabolite (sometimes referred to as GSK2668176 or compound 4), which is a more potent inhibitor of RIPK2.[1][9][10] For in vitro experiments, either the prodrug or the active metabolite can be used, but it is crucial to consider that the prodrug may require metabolic activation to exert its full effect, depending on the cell type and experimental conditions.
Q3: What are the common research applications for GSK2983559?
A3: GSK2983559 is primarily used in research related to inflammatory and autoimmune diseases.[5] It has been investigated for its therapeutic potential in inflammatory bowel diseases (IBD) such as Crohn's disease and ulcerative colitis.[9][11][12][13] Its ability to modulate the innate immune response makes it a valuable tool for studying NOD-like receptor (NLR) signaling pathways.[5][7]
Q4: How should I dissolve and store this compound?
A4: The solubility of this compound can be challenging. It is slightly soluble in DMF and has limited solubility in DMSO and PBS (pH 7.2) at approximately 1 mg/mL.[9] For stock solutions, using fresh, high-quality DMSO is recommended, and sonication may be necessary to aid dissolution.[1][11] It is advisable to prepare fresh solutions for each experiment. For long-term storage, the solid compound should be stored at -20°C, where it is stable for at least three years.[1] Stock solutions in DMSO can be stored at -80°C for up to two years.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound Precipitation in Media | Poor solubility of this compound in aqueous solutions. | Prepare a high-concentration stock solution in 100% DMSO. When diluting into your final experimental media, ensure the final DMSO concentration is low (typically <0.5%) to minimize solvent effects and precipitation. A serial dilution approach is recommended. If precipitation persists, consider using a formulation with solubilizing agents like PEG300 and Tween-80 for in vivo studies, as described in some protocols.[1][11] |
| Inconsistent or No Inhibitory Effect | 1. Inadequate concentration. 2. Cell line is not responsive to RIPK2 inhibition. 3. Degradation of the compound. 4. For the prodrug, insufficient metabolic conversion to the active form. | 1. Perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental setup. Published effective concentrations range from the low nanomolar to micromolar range.[4][14] 2. Confirm that your cell line expresses the necessary components of the NOD/RIPK2 signaling pathway (e.g., NOD1, NOD2, RIPK2). 3. Prepare fresh solutions from a properly stored solid compound for each experiment. 4. Consider using the active metabolite of GSK2983559 directly for in vitro experiments to bypass the need for metabolic activation.[2] |
| Observed Cytotoxicity | High concentrations of the compound or the solvent (DMSO) may be toxic to cells. | 1. Determine the maximum tolerated concentration of both GSK2983559 and DMSO for your specific cell line using a cell viability assay (e.g., MTT, CellTiter-Glo). 2. Ensure the final DMSO concentration in your experiments is as low as possible and include a vehicle control (media with the same concentration of DMSO) in all experiments. |
| Variability in In Vivo Efficacy | Poor oral bioavailability or rapid metabolism. | GSK2983559 was developed as a prodrug to improve its pharmacokinetic properties.[6][8] However, factors such as animal species, formulation, and dosing regimen can influence its efficacy. Refer to established in vivo protocols and consider pharmacokinetic studies to determine the optimal dosing for your model.[8][11] |
Quantitative Data Summary
Table 1: Solubility of GSK2983559 and its Active Metabolite
| Compound | Solvent | Solubility | Reference |
| GSK2983559 | DMF | Slightly soluble | [9] |
| GSK2983559 | DMSO | 1 mg/mL | [9] |
| GSK2983559 | PBS (pH 7.2) | 1 mg/mL | [9] |
| GSK2983559 Active Metabolite | DMSO | 25 mg/mL (with sonication) | [1] |
| GSK2983559 Active Metabolite | DMSO | 100 mg/mL | [2] |
Table 2: In Vitro Potency of GSK2983559 and its Active Metabolite
| Compound | Assay | Cell Line/System | IC₅₀ | Reference |
| GSK2983559 | IL-8 Production | THP-1 cells | 1.34 nM | [14][15] |
| GSK2983559 Active Metabolite | RIPK2 Kinase Assay | Biochemical Assay | 5 nM | [8] |
| GSK2983559 Active Metabolite | TNF-α Production | Monocytes | 13 nM | [6][8] |
Experimental Protocols
Protocol 1: In Vitro Inhibition of MDP-Induced Cytokine Production in THP-1 Cells
-
Cell Culture: Culture THP-1 human monocytic cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Seed THP-1 cells in a 96-well plate at a density of 1 x 10⁵ cells per well and differentiate into macrophage-like cells by treating with 100 ng/mL of phorbol 12-myristate 13-acetate (PMA) for 48 hours.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in cell culture medium to achieve the desired final concentrations (e.g., 1 nM to 1 µM).
-
Pre-treatment: After differentiation, replace the medium with fresh serum-free medium containing the various concentrations of GSK2983559 or vehicle control (DMSO). Incubate for 2 hours.
-
Stimulation: Stimulate the cells with 10 µg/mL of muramyl dipeptide (MDP) for 24 hours to activate the NOD2 signaling pathway.
-
Cytokine Measurement: Collect the cell culture supernatants and measure the concentration of secreted cytokines (e.g., IL-8, TNF-α) using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the IC₅₀ value by plotting the percentage of cytokine inhibition against the logarithm of the GSK2983559 concentration.
Protocol 2: Western Blot Analysis of RIPK2 Pathway Inhibition
-
Cell Lysis: Following treatment and stimulation as described in Protocol 1, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-RIPK2 (Ser176), total RIPK2, phospho-p65 NF-κB, total p65 NF-κB, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Densitometrically quantify the protein bands and normalize the levels of phosphorylated proteins to their respective total protein levels.
Visualizations
Caption: GSK2983559 inhibits the NOD2-RIPK2 signaling pathway.
Caption: Workflow for optimizing GSK2983559 concentration.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. immune-system-research.com [immune-system-research.com]
- 6. Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | RIPK2: a promising target for cancer treatment [frontiersin.org]
- 8. Frontiers | Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases [frontiersin.org]
- 9. caymanchem.com [caymanchem.com]
- 10. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of a novel RIPK2 inhibitor for the treatment of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. medchemexpress.com [medchemexpress.com]
Technical Support Center: GSK2983559 Free Acid and Off-Target Effects
Welcome to the Technical Support Center for GSK2983559. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and answer frequently asked questions regarding the experimental use of GSK2983559, with a specific focus on its off-target effects on the hERG channel.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of GSK2983559?
GSK2983559 is a potent and selective, orally active inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2).[1] It functions as a prodrug that is metabolized to its active form. The active metabolite targets the ATP-binding site of RIPK2, thereby inhibiting its kinase activity. This inhibition blocks the NOD2-mediated signaling pathway, which in turn prevents the activation of downstream NF-κB and MAPK signaling cascades.[2][3] The ultimate effect is the reduction of pro-inflammatory cytokine production.[4]
Q2: What are the known off-target effects of GSK2983559, specifically concerning the hERG channel?
During the development of GSK2983559, off-target activity at the hERG (human Ether-à-go-go-Related Gene) potassium channel was a consideration. A precursor molecule in the same chemical series, a 4-aminoquinoline derivative, showed hERG inhibitory activity.[5] However, GSK2983559's chemical structure was specifically optimized to reduce this hERG affinity.[6] The active metabolite of GSK2983559 belongs to a 4-aminoquinazoline series which was found to have significantly reduced hERG inhibitory activity, with an IC50 value greater than 30 µM.[2] A related compound from the optimization process demonstrated a hERG IC50 of 14.5 µM.[2][7]
Q3: Why was the clinical trial for GSK2983559 (NCT03358407) terminated?
The Phase I clinical trial for GSK2983559 was terminated due to "non-clinical toxicology findings and reduced safety margins".[3] While the specific toxicological findings have not been publicly detailed, the decision was based on preclinical data. It is important to note that despite the structural modifications to reduce hERG liability, other off-target effects or unforeseen toxicities may have contributed to this decision.
Q4: What is the significance of hERG channel inhibition in drug development?
Inhibition of the hERG potassium channel is a major concern in drug development as it can lead to a delay in cardiac repolarization, manifesting as a prolonged QT interval on an electrocardiogram. This can increase the risk of a life-threatening cardiac arrhythmia known as Torsades de Pointes (TdP). Therefore, regulatory agencies mandate the assessment of a drug candidate's potential to inhibit the hERG channel during preclinical safety evaluation.
Troubleshooting Guide for In Vitro Experiments
| Issue | Possible Cause | Recommended Solution |
| Variability in RIPK2 inhibition assays | Inconsistent compound solubility. | GSK2983559 free acid has suboptimal solubility.[3] Ensure complete solubilization in a suitable solvent (e.g., DMSO) before preparing final dilutions in aqueous buffer. Consider using a fresh stock solution for each experiment. |
| Cell line variability or passage number. | Use a consistent cell line and passage number for all experiments. Regularly check for mycoplasma contamination. | |
| Inconsistent stimulation. | Ensure consistent concentration and incubation time of the NOD2 ligand (e.g., MDP) used to stimulate the cells. | |
| Unexpected cellular toxicity | Off-target effects of GSK2983559. | Although designed to be selective, high concentrations may lead to off-target effects. Perform a dose-response curve to determine the optimal non-toxic concentration for your cell type. |
| Solvent toxicity. | Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and is at a non-toxic level for your cells. | |
| Difficulty reproducing published data | Differences in experimental conditions. | Carefully review and replicate the experimental protocols from the literature, paying close attention to cell type, reagent concentrations, and incubation times. |
Quantitative Data Summary
| Compound/Metabolite | Target | IC50 | Reference |
| GSK2983559 Active Metabolite | RIPK2 | 7 nM | [1] |
| Precursor to GSK2983559 (Compound 3) | hERG | 14500 nM (14.5 µM) | [2][7] |
| GSK2983559 Active Metabolite Series | hERG | > 30 µM | [2] |
| GSK583 (Precursor series) | hERG | 7445 nM (7.4 µM) | [2] |
Experimental Protocols
hERG Liability Assessment via Manual Patch-Clamp Electrophysiology
This protocol is a generalized procedure based on industry standards for assessing compound effects on the hERG channel.
1. Cell Culture:
-
Use a stable cell line expressing the hERG channel, such as HEK293 or CHO cells.
-
Culture cells in the recommended medium and conditions.
-
Plate cells onto glass coverslips 24-48 hours prior to the experiment to allow for adherence.
2. Electrophysiology Setup:
-
Use a patch-clamp amplifier and data acquisition system.
-
Maintain the recording chamber at a physiological temperature (e.g., 35-37°C).
-
Use borosilicate glass pipettes with a resistance of 2-5 MΩ when filled with the internal solution.
3. Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.
-
Internal Solution (in mM): 130 KCl, 1 MgCl₂, 1 CaCl₂, 10 EGTA, 10 HEPES, 5 Mg-ATP; pH adjusted to 7.2 with KOH.
4. Recording Procedure:
-
Establish a whole-cell patch-clamp configuration.
-
Apply a voltage-clamp protocol to elicit hERG currents. A typical protocol involves a depolarizing pulse to +20 mV for 2 seconds, followed by a repolarizing step to -50 mV for 2 seconds to record the tail current.
-
Allow the baseline current to stabilize before applying the test compound.
-
Perfuse the cells with the external solution containing various concentrations of this compound.
-
Record the steady-state inhibition at each concentration.
-
Apply a known hERG blocker (e.g., E-4031) at the end of the experiment as a positive control to confirm the recorded current is from hERG channels.
5. Data Analysis:
-
Measure the peak tail current amplitude at -50 mV.
-
Normalize the current amplitude at each compound concentration to the baseline current.
-
Plot the percentage of inhibition against the compound concentration and fit the data to the Hill equation to determine the IC50 value.
Visualizations
Caption: GSK2983559 inhibits the NOD2-RIPK2 signaling pathway.
Caption: Experimental workflow for assessing hERG channel inhibition.
References
- 1. GSK2983559 | RIPK2 inhibitor | Probechem Biochemicals [probechem.com]
- 2. Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Identification of Quinoline-Based RIP2 Kinase Inhibitors with an Improved Therapeutic Index to the hERG Ion Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases [frontiersin.org]
GSK2983559 free acid stability in DMSO solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of GSK2983559 free acid in DMSO solution. Below you will find frequently asked questions and troubleshooting guides to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound in DMSO solution?
A1: For optimal stability, it is recommended to store stock solutions of this compound in DMSO at low temperatures. Aliquoting the stock solution is advised to prevent degradation from repeated freeze-thaw cycles.[1][2]
Q2: How long can I store this compound in DMSO solution?
A2: The stability of this compound in DMSO is dependent on the storage temperature. At -80°C, the solution can be stored for up to 2 years, while at -20°C, the storage period is shorter, ranging from 1 month to 1 year.[1][2][3][4]
Q3: Does the quality of DMSO affect the stability and solubility of this compound?
A3: Yes, the quality of DMSO is critical. DMSO is hygroscopic, meaning it readily absorbs moisture from the air. The presence of water in DMSO can significantly impact the solubility of this compound.[1][2] It is highly recommended to use newly opened, anhydrous DMSO for preparing solutions.[1][2]
Q4: What is the mechanism of action for GSK2983559?
A4: GSK2983559 is a potent and orally active inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2).[1][4][5] By inhibiting RIPK2, it blocks proinflammatory cytokine responses, which are implicated in inflammatory diseases.[1][4][5]
Stability Data Summary
The following tables summarize the recommended storage conditions and stability data for this compound in DMSO solution based on information from various suppliers.
Table 1: Recommended Storage Conditions and Stability of this compound (Powder)
| Storage Temperature | Shelf Life |
| -20°C | 3 years[1][2][4] |
| 4°C | 2 years[1] |
Table 2: Recommended Storage Conditions and Stability of this compound in DMSO Solution
| Storage Temperature | Shelf Life | Source |
| -80°C | 2 years | MedchemExpress[1][4] |
| -20°C | 1 year | MedchemExpress[1][4] |
| -80°C | 1 year | Selleck Chemicals[2] |
| -20°C | 1 month | Selleck Chemicals[2][5] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
-
Vortex mixer
-
Optional: Ultrasonic bath and/or heat block
-
-
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.
-
Weigh the desired amount of this compound powder.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired concentration (e.g., 5 mg/mL).[1][2]
-
To aid dissolution, vortex the solution. If necessary, sonicate the solution or warm it to 80°C.[1]
-
Once the powder is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile tubes.
-
Store the aliquots at the recommended temperature (-20°C or -80°C).
-
Protocol 2: Assessment of GSK2983559 Stability in DMSO via High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity and identify potential degradation products of GSK2983559 in a DMSO stock solution over time.
-
Materials:
-
Stored aliquots of GSK2983559 in DMSO
-
HPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase solvents (e.g., acetonitrile, water with formic acid)
-
Freshly prepared GSK2983559 in DMSO as a reference standard
-
-
Procedure:
-
Time Points: Prepare multiple aliquots of the GSK2983559 stock solution and store them under the desired conditions (e.g., -20°C and -80°C). Designate time points for analysis (e.g., T=0, 1 week, 1 month, 3 months, etc.).
-
Sample Preparation: At each time point, retrieve one aliquot from each storage condition. Allow the sample to thaw completely at room temperature.
-
HPLC Analysis:
-
Set up the HPLC method with an appropriate gradient and detection wavelength to resolve GSK2983559 from any potential impurities or degradation products.
-
Inject the reference standard (freshly prepared solution) to establish the retention time and peak area of the intact compound.
-
Inject the stored samples.
-
-
Data Analysis:
-
Compare the chromatograms of the stored samples to the reference standard.
-
Calculate the percentage of the peak area of GSK2983559 relative to the total peak area in the chromatogram to determine its purity at each time point.
-
Monitor for the appearance of new peaks, which may indicate degradation products.
-
-
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitate forms in the DMSO stock solution upon storage. | - The concentration of GSK2983559 exceeds its solubility limit at the storage temperature.- The DMSO used was not anhydrous, and the absorbed water reduced the compound's solubility. | - Gently warm the solution and vortex or sonicate to redissolve the precipitate before use.- Prepare a new stock solution using fresh, anhydrous DMSO.- Consider preparing a less concentrated stock solution. |
| Inconsistent experimental results using the same stock solution. | - Repeated freeze-thaw cycles of the stock solution may have led to degradation.- Incomplete dissolution of the compound after thawing. | - Always aliquot the stock solution into single-use volumes to avoid freeze-thaw cycles.- Ensure the solution is completely thawed and vortexed before use. |
| Loss of compound activity over time. | - Degradation of GSK2983559 in the DMSO solution. | - Use a freshly prepared stock solution or one that has been stored appropriately at -80°C.- Perform a stability study using a method like HPLC to confirm the integrity of the compound. |
Visualizations
References
Technical Support Center: Troubleshooting GSK2983559 Free Acid Western Blot Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing GSK2983559 free acid in Western blot experiments. The information is tailored for scientists and professionals in drug development investigating the NOD2-RIPK2 signaling pathway.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during Western blot analysis of this compound's effects on RIPK2 signaling.
Q1: No or weak signal for phosphorylated RIPK2 (p-RIPK2 Ser176) after stimulation.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Inactive this compound | Ensure proper storage of the compound as per the manufacturer's instructions to prevent degradation. Prepare fresh solutions for each experiment. |
| Suboptimal Cell Stimulation | Confirm the activity of your stimulating agent (e.g., MDP). Ensure the optimal concentration and incubation time are used to induce robust RIPK2 phosphorylation. |
| Insufficient Protein Load | For low-abundance phosphoproteins, it may be necessary to load a higher amount of total protein (e.g., 30-50 µg) per lane.[1] |
| Inefficient Phosphatase Inhibition | Always include a potent phosphatase inhibitor cocktail in your lysis buffer to protect the phosphorylation status of your target protein.[2] |
| Poor Antibody Performance | Use a phospho-specific antibody validated for Western blotting. Titrate the primary antibody to determine the optimal concentration. Incubating the primary antibody overnight at 4°C can enhance signal.[3] |
| Inefficient Protein Transfer | Ensure proper contact between the gel and the membrane, removing any air bubbles. For low molecular weight proteins, consider using a 0.2 µm pore size membrane to prevent "blow-through".[4] A wet transfer is often recommended over semi-dry for better efficiency.[2] |
Q2: Inconsistent or paradoxical results with GSK2983559 treatment.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Cell Line Variability | Different cell lines may have varying levels of NOD2 and RIPK2 expression, leading to different responses to GSK2983559. Use a cell line known to have a functional NOD2-RIPK2 pathway (e.g., THP-1, HEK293-NOD2). |
| Off-Target Effects | While GSK2983559 is a specific RIPK2 inhibitor, at very high concentrations, off-target effects cannot be entirely ruled out. Perform a dose-response experiment to determine the optimal concentration that inhibits RIPK2 without causing non-specific effects. |
| Paradoxical Signaling | In some contexts, inhibition of RIPK2 kinase activity has been reported to have unexpected effects on downstream signaling.[5] This can be due to the scaffolding role of RIPK2, which may be independent of its kinase activity.[6][7] Consider analyzing other downstream markers of the NOD2 pathway. |
| Experimental Inconsistency | Ensure all experimental parameters, including cell density, stimulation time, and inhibitor concentration, are kept consistent between experiments. |
Q3: High background on the Western blot membrane.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Inadequate Blocking | Block the membrane for at least 1 hour at room temperature or overnight at 4°C. Use a high-quality blocking agent like 5% non-fat dry milk or BSA in TBST. For phospho-antibodies, BSA is often preferred as milk contains phosphoproteins.[3] |
| Antibody Concentration Too High | High concentrations of primary or secondary antibodies can lead to non-specific binding. Titrate your antibodies to find the lowest concentration that still provides a specific signal. |
| Insufficient Washing | Increase the number and/or duration of washing steps after primary and secondary antibody incubations to remove unbound antibodies. |
| Contaminated Buffers | Prepare fresh buffers for each experiment to avoid contamination that can lead to high background. |
Quantitative Data Summary
The following tables summarize key quantitative data related to the activity of GSK2983559 and its active metabolite.
Table 1: In Vitro Inhibitory Activity
| Compound | Assay | Cell Line | IC50 |
| GSK2983559 | IL-8 Production Inhibition | THP-1 | 1.34 nM[8] |
| GSK2983559 Active Metabolite | RIPK2 Kinase Inhibition | - | 5 nM[9][10] |
| GSK2983559 Active Metabolite | MDP-stimulated IL-8 Production | HEK293-NOD2 | 4 nM[11] |
| GSK2983559 Active Metabolite | TNF-α Production Inhibition | Monocytes | 13 nM[11] |
Table 2: In Vivo Efficacy
| Compound | Model | Effect |
| GSK2983559 | Murine TNBS-induced colitis | Displayed excellent in vivo efficacy[11] |
| GSK2983559 | MDP-induced IL-6 in mice | Dose-dependently suppressed serum IL-6 levels[8] |
Experimental Protocols
Detailed Western Blot Protocol for Detecting p-RIPK2 (Ser176)
This protocol is a general guideline and may require optimization for your specific experimental conditions.
-
Cell Culture and Treatment:
-
Plate cells (e.g., THP-1 or HEK293 expressing NOD2) at an appropriate density.
-
Pre-treat cells with this compound at the desired concentrations for 1-2 hours.
-
Stimulate cells with a NOD2 agonist, such as Muramyl Dipeptide (MDP), for the optimized time to induce RIPK2 phosphorylation (e.g., 30 minutes).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer proteins to a nitrocellulose or PVDF membrane. A wet transfer at 100V for 1-2 hours at 4°C is recommended.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for p-RIPK2 (Ser176) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Visualize the bands using a chemiluminescence imaging system.
-
-
Stripping and Reprobing:
-
To normalize for protein loading, the membrane can be stripped and reprobed with an antibody against total RIPK2 or a loading control like GAPDH or β-actin.
-
Visualizations
Caption: Western Blot Experimental Workflow for Analyzing GSK2983559 Effects.
Caption: NOD2-RIPK2 Signaling Pathway and the Point of Inhibition by GSK2983559.
References
- 1. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 2. Western Blotting Troubleshooting Guide Video | Cell Signaling Technology [cellsignal.com]
- 3. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. youtube.com [youtube.com]
- 5. mdpi.com [mdpi.com]
- 6. Small molecule inhibitors reveal an indispensable scaffolding role of RIPK2 in NOD2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
GSK2983559 free acid unexpected in vivo results
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected in vivo results with the RIPK2 inhibitor, GSK2983559 free acid.
Frequently Asked Questions (FAQs)
Q1: We observed potent anti-inflammatory effects of GSK2983559 in vitro, but in our in vivo model of intestinal inflammation, the compound exacerbated the condition. Is this a known issue?
A1: Yes, this is a documented and significant unexpected in vivo result for GSK2983559. While the compound effectively blocks RIPK2 activation and reduces IL-1β production in certain in vitro systems, such as bone marrow-derived macrophages (BMDMs), it has been shown to worsen intestinal inflammation and increase IL-1β concentrations in the ileal tissues of SHIP–/– mice.[1][2] This highlights a critical divergence between in vitro and in vivo responses, likely due to the complex microenvironment within the animal model that is not replicated in cell culture.[2]
Q2: Why might GSK2983559 show different efficacy in various macrophage types?
A2: Studies have revealed that GSK2983559's effects can vary depending on the macrophage source. For instance, it has been shown to only modestly reduce IL-1β in (MDP+LPS)-stimulated SHIP–/– peritoneal macrophages, and it did not suppress pro-inflammatory cytokine production in response to TLR ligands in peritoneal macrophages from either SHIP+/+ or SHIP–/– mice.[1] This discrepancy between bone marrow-derived and peritoneal macrophages suggests that the local tissue environment and the specific inflammatory stimuli play a crucial role in determining the drug's efficacy.
Q3: The clinical trial for GSK2983559 was terminated. What were the reasons?
A3: The clinical trial for GSK2983559 (NCT03358407) was terminated due to nonclinical toxicology results and subsequently reduced safety thresholds.[3][4] While specific details of the toxicology findings are not extensively publicized, this outcome underscores the importance of comprehensive safety and toxicology assessments during preclinical development.
Q4: What are some general troubleshooting steps to consider when encountering unexpected in vivo results with kinase inhibitors like GSK2983559?
A4: When in vivo results deviate from in vitro predictions, a systematic troubleshooting approach is necessary. Key areas to investigate include:
-
Pharmacokinetics and Drug Exposure: Ensure that the compound reaches the target tissue at a sufficient concentration to engage the target. GSK2983559 has been noted for its suboptimal solubility, which could impact its bioavailability and tissue distribution.[3][4][5]
-
Target Engagement in Vivo: Confirm that the drug is binding to and inhibiting RIPK2 in the target tissue at the administered dose.
-
Model-Specific Biology: The chosen animal model may have unique biological characteristics that influence the drug's effect. The unexpected results in SHIP–/– mice, for example, point to the complexity of targeting RIPK2 in a specific genetic background of intestinal inflammation.[1][2]
-
Off-Target Effects: Although developed as a selective RIPK2 inhibitor, unforeseen off-target activities could contribute to the observed in vivo phenotype.
-
Complex Signaling Pathways: The in vivo environment involves intricate cross-talk between various signaling pathways that cannot be fully replicated in vitro. The inhibition of one pathway may lead to compensatory activation of others, resulting in a paradoxical effect.
Quantitative Data Summary
The following tables summarize key quantitative data related to the activity of GSK2983559 and other relevant compounds.
Table 1: In Vitro Inhibitory Activity of GSK2983559
| Assay System | Parameter Measured | IC50 Value | Reference |
| THP-1 Cells (MDP-induced) | IL-8 Production | 1.34 nM | [6] |
Table 2: In Vivo Efficacy of GSK2983559
| Animal Model | Treatment | Outcome | Reference |
| C57BL/6 Mice (MDP-induced) | 3 and 10 mg/kg (oral gavage) | Dose-dependent suppression of serum IL-6 levels. | [6] |
| SHIP–/– Mice (Ileitis) | In vivo treatment (dose not specified) | Worsened intestinal inflammation and increased IL-1β in ileal tissues. | [1][2] |
| Murine TNBS-induced Colitis | 7.5 and 145 mg/kg b.i.d. | Comparable efficacy to prednisolone based on overall colon scores. | [7] |
Experimental Protocols
1. In Vitro Macrophage Stimulation
-
Cell Type: Bone Marrow-Derived Macrophages (BMDMs) or Peritoneal Macrophages.
-
Stimulation: Cells are typically stimulated with muramyl dipeptide (MDP) to activate the NOD2 pathway, often in combination with a TLR ligand like lipopolysaccharide (LPS) to prime the inflammasome.
-
Treatment: GSK2983559 is added to the cell culture medium at various concentrations prior to or concurrently with stimulation.
-
Endpoint Analysis: Supernatants are collected after a specified incubation period (e.g., 24 hours) to measure the concentration of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α using methods like ELISA.[2][8]
2. In Vivo Murine Colitis Model (TNBS-Induced)
-
Animal Strain: Typically BALB/c or C57BL/6 mice.
-
Induction: Colitis is induced by intrarectal administration of trinitrobenzene sulfonic acid (TNBS).
-
Treatment: GSK2983559 is administered orally (e.g., twice daily) at specified doses. A positive control group, such as one receiving prednisolone, is often included.
-
Endpoint Analysis: After a set treatment period, disease severity is assessed using parameters like body weight loss, stool consistency, and rectal bleeding (Disease Activity Index - DAI). Colon length is measured, and tissue samples are collected for histological analysis and cytokine measurement.[7]
Visualizations
Signaling Pathway and Workflow Diagrams
Caption: NOD2-RIPK2 signaling pathway and the inhibitory action of GSK2983559.
Caption: Troubleshooting workflow for unexpected in vivo experimental results.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review [frontiersin.org]
- 5. Discovery of a novel RIPK2 inhibitor for the treatment of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: GSK2983559 In Vivo Formulation
This technical support center provides researchers, scientists, and drug development professionals with guidance on the dissolution and formulation of GSK2983559 free acid for in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is GSK2983559 and why is its formulation challenging?
A1: GSK2983559 is an orally active and potent prodrug inhibitor of the receptor-interacting protein 2 (RIP2) kinase.[1][2] Its active metabolite has low aqueous solubility, which can present challenges for achieving consistent and effective concentrations in in vivo studies.[2] The "free acid" form refers to the prodrug molecule which contains a phosphate group to improve solubility.[1]
Q2: What is the recommended formulation strategy for oral administration of GSK2983559?
A2: For oral gavage, GSK2983559 is typically formulated as a suspension.[2] A common and effective approach is to use sodium carboxymethyl cellulose (CMC-Na) as a suspending agent in an aqueous vehicle.
Q3: Can I use solvents like DMSO for in vivo administration?
A3: While GSK2983559 shows some solubility in DMSO, high concentrations of DMSO can be toxic to animals. For intraperitoneal injections, a solution of 10% DMSO in phosphate-buffered saline (PBS) has been used. However, for oral administration, a suspension is generally preferred to avoid potential toxicity and ensure consistent delivery.
Q4: How should I store the prepared GSK2983559 formulation?
A4: It is recommended to prepare the suspension fresh before each use to ensure homogeneity and prevent degradation. If short-term storage is necessary, it should be kept at 2-8°C and protected from light. Before administration, the suspension must be thoroughly resuspended by vortexing or gentle agitation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Compound crashes out of solution/suspension | Poor solubility of the active metabolite. Improper preparation of the suspension. | Ensure the CMC-Na is fully dissolved before adding the compound. Use sonication to reduce particle size and improve dispersion. Prepare the suspension fresh before each use. |
| Inconsistent dosing results | Non-homogenous suspension. Settling of the compound over time. | Vortex the suspension thoroughly immediately before each animal is dosed. Use a stir bar at a low speed to keep the suspension homogenous during the dosing procedure for a cohort of animals. |
| Animal adverse effects (e.g., irritation) | High concentration of co-solvents (e.g., DMSO). Improper pH of the formulation. | For oral administration, avoid high concentrations of organic solvents. Use a biocompatible suspending agent like CMC-Na. Ensure the final pH of the suspension is within a physiologically acceptable range (typically pH 6.5-7.5). |
| Difficulty in drawing the suspension into the syringe | The suspension is too viscous. Aggregation of particles. | Optimize the concentration of CMC-Na; a lower concentration may be sufficient. Ensure proper sonication to break up any aggregates. Use a gavage needle with an appropriate gauge. |
Experimental Protocols
Protocol 1: Preparation of a 0.5% CMC-Na Suspension for Oral Gavage
This protocol provides a method for preparing a 10 mg/mL suspension of GSK2983559 in 0.5% (w/v) sodium carboxymethyl cellulose (CMC-Na).
Materials:
-
This compound
-
Sodium carboxymethyl cellulose (CMC-Na, medium viscosity)
-
Sterile, deionized water
-
Sterile magnetic stir bar and stir plate
-
Sterile glass beaker or flask
-
Weighing scale
-
Spatula
-
Bath sonicator or probe sonicator
-
pH meter
Procedure:
-
Prepare the 0.5% CMC-Na Vehicle:
-
Weigh 0.5 g of CMC-Na.
-
In a sterile beaker with a stir bar, heat 80 mL of sterile deionized water to approximately 60-70°C.
-
Slowly add the CMC-Na to the heated water while stirring continuously to prevent clumping.
-
Continue stirring until the CMC-Na is fully dissolved and the solution is clear. This may take several hours.
-
Allow the solution to cool to room temperature.
-
Adjust the final volume to 100 mL with sterile deionized water.
-
-
Prepare the GSK2983559 Suspension:
-
Weigh the required amount of this compound to achieve the final desired concentration (e.g., 100 mg for a 10 mg/mL suspension in 10 mL of vehicle).
-
Add the GSK2983559 powder to the appropriate volume of the 0.5% CMC-Na vehicle.
-
Mix thoroughly by vortexing.
-
-
Homogenization:
-
For optimal suspension, sonicate the mixture.
-
Bath sonicator: Sonicate for 15-30 minutes, ensuring the sample is kept cool to prevent degradation.
-
Probe sonicator: Use short bursts (e.g., 10-15 seconds on, 30 seconds off) on a low power setting for a total of 5-10 minutes. Keep the sample on ice to prevent overheating.
-
-
After sonication, the suspension should appear uniform and milky.
-
-
Final Quality Control:
-
Visually inspect the suspension for any large aggregates.
-
If necessary, adjust the pH to a neutral range (6.5-7.5) using sterile NaOH or HCl.
-
Vortex the suspension vigorously before each administration to ensure a homogenous dose.
-
Quantitative Data Summary
| Compound | Solvent/Vehicle | Solubility/Formulation | Administration Route |
| GSK2983559 (Prodrug) | 0.5% CMC-Na in Water | Suspension | Oral Gavage |
| GSK2983559 (Prodrug) | 10% DMSO in PBS | Solution | Intraperitoneal |
| GSK2983559 Active Metabolite | DMSO | < 1 mg/mL (Slightly soluble) | In vitro use |
| GSK2983559 Active Metabolite | Ethanol | < 1 mg/mL (Insoluble) | In vitro use |
Visualizations
Caption: Experimental workflow for preparing GSK2983559 suspension.
Caption: GSK2983559 mechanism of action via RIPK2 signaling.
References
GSK2983559 Free Acid Cytotoxicity Assessment: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the cytotoxicity assessment of GSK2983559 free acid. All information is presented in a clear question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is GSK2983559 and what is its primary mechanism of action?
GSK2983559 is the prodrug of a potent and specific inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2). Its active metabolite functions as a RIPK2 kinase inhibitor.[1] RIPK2 is a key signaling partner of the Nucleotide-binding Oligomerization Domain (NOD)-like receptors NOD1 and NOD2.[2] Activation of the NOD/RIPK2 signaling pathway leads to the activation of NF-κB and MAPK pathways, resulting in the production of pro-inflammatory cytokines. Therefore, GSK2983559 is primarily investigated for its role in inflammatory diseases.
Q2: Is this compound expected to be cytotoxic?
Direct, broad-spectrum cytotoxicity data, such as IC50 values for cell death across multiple cell lines, for this compound is not widely available in the public domain. However, researchers should be aware of the following:
-
Anti-proliferative Effects: In specific contexts, such as in kidney renal clear cell carcinoma cells, inhibition of RIPK2 by GSK2983559 (at a concentration of 3 μM) has been shown to suppress cell proliferation and migration.
-
Clinical Trial Discontinuation: The clinical trial for GSK2983559 was terminated due to non-clinical toxicology findings and reduced safety margins, which may suggest the potential for cytotoxicity at clinically relevant concentrations.[3][4]
Q3: How does the mechanism of GSK2983559 differ from compounds that induce necroptosis?
GSK2983559 targets RIPK2, which is central to the NOD-like receptor inflammatory signaling pathway. This is distinct from the necroptosis pathway, which is a form of programmed cell death mediated by RIPK1 and RIPK3. While both involve RIP kinases, their downstream signaling and cellular outcomes are different. Therefore, GSK2983559 is not expected to directly induce necroptosis.
Troubleshooting Guide
Issue 1: Unexpected decrease in cell viability in my experiment.
-
-
Troubleshooting Tip: Perform a dose-response curve starting from a low nanomolar range up to a high micromolar range to determine the optimal non-toxic concentration for your specific cell line and experimental duration.
-
-
Possible Cause 2: Cell Line Sensitivity. Different cell lines exhibit varying sensitivities to kinase inhibitors. The anti-proliferative effects observed in cancer cell lines suggest that rapidly dividing cells might be more susceptible.
-
Troubleshooting Tip: Test the compound on a panel of cell lines, including both the cell line of interest and a standard, less sensitive cell line, to assess for specific sensitivities.
-
-
Possible Cause 3: Solvent Toxicity. If using a solvent like DMSO to dissolve the compound, ensure the final concentration in your culture medium is non-toxic to your cells.
-
Troubleshooting Tip: Include a vehicle control (medium with the same concentration of solvent) in your experimental setup to rule out solvent-induced cytotoxicity.
-
Issue 2: Inconsistent results in cytotoxicity assays.
-
Possible Cause 1: Assay-dependent variability. Different cytotoxicity assays measure different cellular parameters (e.g., membrane integrity, metabolic activity, DNA content).
-
Troubleshooting Tip: Use at least two different cytotoxicity assays based on different principles (e.g., a metabolic assay like MTT and a membrane integrity assay like LDH release) to confirm your findings.
-
-
Possible Cause 2: Compound Stability and Solubility. this compound may have limited solubility in aqueous solutions. Precipitation of the compound can lead to inconsistent effective concentrations.
-
Troubleshooting Tip: Visually inspect your stock solutions and final dilutions for any signs of precipitation. Prepare fresh dilutions for each experiment. Consider the use of appropriate solubilizing agents, ensuring they are not toxic to your cells at the used concentrations.
-
Quantitative Data Summary
Due to the limited publicly available direct cytotoxicity data for this compound, this table focuses on its known inhibitory activity and observed anti-proliferative effects.
| Parameter | Value | Cell Line/System | Reference |
| RIPK2 Inhibition (Active Metabolite) | IC50 = 5 nM | Biochemical Assay | [5] |
| IL-8 Production Inhibition | IC50 = 1.34 nM | THP-1 cells | [6][7] |
| Anti-proliferative Concentration | 3 µM | Kidney Renal Clear Cell Carcinoma Cells |
Experimental Protocols
Protocol 1: General Cell Viability Assessment using MTT Assay
This protocol provides a general framework for assessing the effect of this compound on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Make serial dilutions in culture medium to achieve the desired final concentrations.
-
Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with solvent only) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[8]
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: Membrane Integrity Assessment using LDH Release Assay
This assay complements the MTT assay by measuring cytotoxicity based on the release of lactate dehydrogenase (LDH) from damaged cells.
-
Experimental Setup: Follow steps 1-4 of the MTT assay protocol.
-
LDH Measurement: Collect the cell culture supernatant from each well. Be careful not to disturb the cell monolayer.
-
Assay Procedure: Use a commercially available LDH cytotoxicity assay kit and follow the manufacturer's instructions to measure the LDH activity in the collected supernatants.
-
Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH release in treated wells to the maximum LDH release from a positive control (lysed cells).
Signaling Pathways and Experimental Workflow
Below are diagrams illustrating the relevant signaling pathway and a general experimental workflow for assessing cytotoxicity.
Caption: Simplified diagram of the NOD-RIPK2 signaling pathway inhibited by GSK2983559.
Caption: A general experimental workflow for assessing the cytotoxicity of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 4. Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to GSK2983559 Free Acid and Other RIPK2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Receptor-interacting serine/threonine-protein kinase 2 (RIPK2) has emerged as a critical mediator in the innate immune system, playing a pivotal role in signaling pathways initiated by the intracellular pattern recognition receptors NOD1 and NOD2.[1][2] Dysregulation of the NOD-RIPK2 signaling axis is implicated in a variety of inflammatory conditions, including inflammatory bowel disease (IBD), sarcoidosis, and Blau syndrome, making RIPK2 an attractive therapeutic target.[2][3] GSK2983559, a potent and selective RIPK2 inhibitor, was the first to enter clinical trials, highlighting the therapeutic potential of targeting this kinase.[2][4] This guide provides an objective comparison of GSK2983559 free acid (the active metabolite of the prodrug GSK2983559) with other notable RIPK2 inhibitors, supported by experimental data to aid in research and development decisions.
Performance Comparison of RIPK2 Inhibitors
The following tables summarize the quantitative data for this compound and a selection of other RIPK2 inhibitors. The data has been compiled from various studies, and it is important to note that direct comparisons may be limited by variations in experimental conditions across different laboratories.
| Inhibitor | Type | Biochemical Potency (IC50) | Cellular Potency (IC50) | Key Selectivity Notes | Reference |
| This compound (Compound 4) | Type I | 4 nM (IL-8 production in HEK293) | 13 nM (TNF-α production in monocytes) | Highly selective. In a panel of 300 kinases, only two were inhibited by ~30% by its precursor, GSK583. | [3] |
| GSK583 | Type I | 8.0 nM (TNF-α production in human monocytes) | 237 nM (TNF-α production in human whole blood) | Excellent selectivity in a panel of 300 kinases. | [3] |
| WEHI-345 | Type I | 130 nM | >10-fold lower cellular potency than biochemical | High specificity for RIPK2 (KD: 46 nM) over RIPK1, RIPK4, and RIPK5 (KD: >10 µM). Inhibited KIT, RET, PDGFRβ, and SRC. | [2][5] |
| Ponatinib | Type II | 6.7 nM | 1-10 nM (decreased mRNA levels of CCL4, CXCL2, and RANTES in RAW264.7 cells) | Highly promiscuous inhibitor. | [3][5] |
| Gefitinib | Type I | 51 nM (inhibition of RIPK2 tyrosine phosphorylation) | Not specified | Non-selective, also an EGFR inhibitor. | [2][3] |
| CSLP37 | Type I | Not specified | Excellent potency in NOD2/HEK-Blue reporter assay | Over 20-fold selectivity for ALK2. | [4][5] |
| BI 706039 | Not specified | Not specified | Blocks MDP-induced TNF-α production in human and murine cells | Good selectivity and pharmacokinetics. | [4] |
| RIPK2-IN-7 (Compound 10w) | Type I | 0.6 nM | 1.9 nM (TNF-α production in Raw264.7 cells) | High kinase selectivity; >7900-fold vs RIPK1 and >50,000-fold vs FLT3. | [6][7] |
Signaling Pathway and Experimental Workflow
To understand the context of RIPK2 inhibition, it is crucial to visualize the signaling pathway and the general workflow of inhibitor testing.
Caption: The NOD2 signaling pathway leading to pro-inflammatory gene expression.
Caption: A generalized workflow for the screening and validation of RIPK2 inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the characterization of RIPK2 inhibitors.
Biochemical Kinase Assay (e.g., Transcreener® ADP² Assay)
This assay quantifies the enzymatic activity of RIPK2 by measuring the production of ADP.
-
Principle: The assay uses an antibody that specifically binds to ADP over ATP, coupled with a fluorescent tracer. ADP produced by the kinase reaction displaces the tracer from the antibody, leading to a change in fluorescence polarization.[8]
-
Materials:
-
Purified recombinant RIPK2 enzyme.
-
ATP.
-
Test inhibitors (e.g., this compound) at various concentrations.
-
Transcreener® ADP² FP Assay Kit (containing ADP antibody, tracer, and buffers).
-
Assay plates (e.g., 384-well).
-
Plate reader capable of measuring fluorescence polarization.
-
-
Procedure:
-
Prepare a reaction buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 2.5 mM MnCl₂, 0.1 mg/mL BSA, 0.05 mM DTT).[8]
-
Dispense the test inhibitors at desired concentrations into the assay plate.
-
Add the RIPK2 enzyme (e.g., 0.12 µM) to the wells containing the inhibitors and incubate for a defined period (e.g., 30 minutes) at room temperature.[8]
-
Initiate the kinase reaction by adding ATP (e.g., 50 µM).
-
Allow the reaction to proceed for a set time (e.g., 60 minutes) at room temperature.
-
Stop the reaction and detect the generated ADP by adding the Transcreener® ADP² detection mix (containing ADP antibody and tracer).
-
Incubate for the recommended time (e.g., 40-60 minutes) to allow the detection reaction to reach equilibrium.
-
Measure the fluorescence polarization on a compatible plate reader.
-
Calculate the percent inhibition based on controls (no enzyme and no inhibitor) and determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular Assay for Cytokine Production (e.g., TNF-α or IL-8 ELISA)
This type of assay measures the ability of an inhibitor to block the downstream consequences of RIPK2 activation in a cellular context.
-
Principle: Cells expressing the NOD2/RIPK2 pathway are stimulated with a NOD2 ligand (e.g., MDP), leading to the production and secretion of pro-inflammatory cytokines like TNF-α or IL-8. The amount of secreted cytokine is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).[6]
-
Materials:
-
A suitable cell line (e.g., human monocytic THP-1 cells, Raw264.7 macrophages, or HEK293 cells overexpressing NOD2).[3][6]
-
Cell culture medium and supplements.
-
NOD2 ligand, such as L18-MDP or MDP.
-
Test inhibitors.
-
Commercially available ELISA kit for the cytokine of interest (e.g., human TNF-α or IL-8).
-
-
Procedure:
-
Seed the cells in a multi-well plate (e.g., 96-well) and allow them to adhere overnight.
-
Pre-treat the cells with serially diluted concentrations of the test inhibitor (e.g., this compound) for a specified time (e.g., 1-2 hours).[9]
-
Stimulate the cells with a NOD2 ligand (e.g., MDP) to activate the RIPK2 pathway.
-
Incubate for a period sufficient to allow for cytokine production and secretion (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
Quantify the concentration of the secreted cytokine in the supernatant using the ELISA kit according to the manufacturer's instructions.
-
Determine the IC50 value by plotting the percentage of cytokine inhibition against the inhibitor concentration.
-
Kinase Selectivity Profiling
This is essential to determine the specificity of the inhibitor and to identify potential off-target effects.
-
Principle: The inhibitor is tested at a fixed concentration against a large panel of purified kinases to assess its activity against other enzymes.
-
Procedure:
-
Provide the test compound to a specialized service provider (e.g., Eurofins Discovery, Reaction Biology Corp.).
-
The inhibitor is typically screened at one or two concentrations (e.g., 0.5 µM or 1 µM) against a panel of hundreds of kinases.[3][6]
-
The activity of each kinase is measured, and the percent inhibition by the test compound is calculated.
-
The results are often presented as a percentage of kinases inhibited above a certain threshold (e.g., >50% inhibition) to provide an overview of the inhibitor's selectivity.[3] For promising candidates, full IC50 curves are determined for any off-target kinases of interest.
-
Conclusion
This compound remains a benchmark for a potent and selective RIPK2 inhibitor. However, the field is rapidly advancing with the development of new chemical entities, such as the highly potent compound RIPK2-IN-7 (10w), which demonstrates sub-nanomolar efficacy in biochemical assays.[6][7] The choice of an inhibitor for a particular research application will depend on the specific requirements for potency, selectivity, and cell permeability. The experimental protocols provided herein offer a foundation for the in-house evaluation and comparison of these and other emerging RIPK2 inhibitors. As research continues, the development of inhibitors with improved pharmacokinetic and safety profiles will be crucial for the successful clinical translation of RIPK2-targeted therapies for inflammatory diseases.
References
- 1. Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases | Semantic Scholar [semanticscholar.org]
- 2. Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases [frontiersin.org]
- 4. Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small molecule inhibitors reveal an indispensable scaffolding role of RIPK2 in NOD2 signaling | The EMBO Journal [link.springer.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of GSK2983559 and Ponatinib in Preclinical IBD Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the investigational RIPK2 inhibitor, GSK2983559 free acid, and the multi-kinase inhibitor, Ponatinib, in the context of Inflammatory Bowel Disease (IBD) models. This analysis is based on available preclinical data, highlighting their mechanisms of action, efficacy in experimental colitis, and effects on inflammatory signaling pathways.
Executive Summary
GSK2983559, a potent and specific Receptor-Interacting Protein Kinase 2 (RIPK2) inhibitor, has demonstrated efficacy in rodent models of colitis, primarily by targeting the NOD2 signaling pathway and reducing the production of pro-inflammatory cytokines. Ponatinib, a multi-targeted tyrosine kinase inhibitor approved for certain cancers, has also been shown to inhibit RIPK2, among other kinases. While direct comparative studies in IBD models are not available, this guide synthesizes existing data to offer a parallel evaluation of their potential as therapeutic agents for IBD.
Mechanism of Action
GSK2983559 is a type I kinase inhibitor that competitively binds to the ATP-binding site of RIPK2.[1] This action is crucial in interrupting the Nucleotide-binding Oligomerization Domain (NOD) signaling pathway, which is implicated in the pathogenesis of IBD.[2][3] By inhibiting RIPK2, GSK2983559 blocks the downstream activation of NF-κB and MAPKs, leading to a reduction in the production of inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[1][2]
Ponatinib, on the other hand, is a broad-spectrum kinase inhibitor. Its primary targets include BCR-ABL, VEGFR, FGFR, and PDGFR.[4][5] Notably, structural and biochemical studies have revealed that Ponatinib also effectively inhibits RIPK2 by binding to an allosteric site, a mechanism distinct from ATP-competitive inhibitors.[5] This multi-targeted nature suggests that Ponatinib's effects in IBD could be pleiotropic, impacting not only RIPK2-mediated inflammation but also other pathways involved in angiogenesis and cell proliferation.
Figure 1: Simplified signaling pathway of GSK2983559 and Ponatinib.
Efficacy in In Vivo IBD Models
GSK2983559 in TNBS-Induced Colitis
GSK2983559 has demonstrated significant efficacy in a murine model of 2,4,6-trinitrobenzenesulfonic acid (TNBS)-induced colitis, which mimics some aspects of Crohn's disease.[2] Oral administration of a prodrug of GSK2983559 resulted in a dose-dependent reduction in colon inflammation scores, comparable to the standard-of-care corticosteroid, prednisolone.[2]
| Compound | Dose | Model | Key Findings | Reference |
| GSK2983559 (prodrug) | 7.5 and 145 mg/kg, b.i.d. | Murine TNBS-induced colitis | Comparable reduction in overall colon scores to prednisolone. | [2] |
Ponatinib in Colorectal Cancer Xenograft Models
While direct studies in IBD models are limited, Ponatinib has been evaluated in vivo in colorectal cancer (CRC) xenograft models. Daily oral gavage of Ponatinib at doses of 10 and 30 mg/kg significantly inhibited tumor growth.[6] This anti-proliferative effect, coupled with its known anti-inflammatory properties through RIPK2 inhibition, suggests a potential therapeutic role in colitis-associated cancer and possibly IBD itself.
| Compound | Dose | Model | Key Findings | Reference |
| Ponatinib | 10 and 30 mg/kg, daily | DLD-1 human CRC xenograft in mice | Significant reduction in tumor growth and tumor mass. | [6] |
In Vitro Efficacy: Cytokine Inhibition
GSK2983559
In vitro studies using bone marrow-derived macrophages (BMDMs) have shown that GSK2983559 effectively blocks RIPK2 activation and reduces the production of IL-1β upon stimulation with NOD2 and TLR ligands.[1] It also potently inhibits muramyl dipeptide (MDP)-induced production of pro-inflammatory cytokines in human peripheral blood mononuclear cells (PBMCs).[3]
| Assay | Cell Type | Stimulant | Inhibitor and Concentration | Key Findings | Reference |
| IL-1β production | Murine BMDMs | MDP + LPS | GSK2983559 | Reduced IL-1β production. | [1] |
| Cytokine production | Human PBMCs | MDP | GSK2983559 | Inhibited production of pro-inflammatory cytokines. | [3] |
Ponatinib
Ponatinib has been shown to inhibit the production of several important cytokines. In a study on influenza-induced cytokine storm, Ponatinib inhibited the production of IL-8, IP-10, and MCP-1 in U937 cells.[7] Another study in human aortic endothelial cells found that Ponatinib increased the expression of inflammatory genes like VCAM1 and ICAM1, suggesting a complex, cell-type specific inflammatory response.[4]
| Assay | Cell Type | Stimulant | Inhibitor | Key Findings | Reference |
| Cytokine Production | U937 cells | Influenza A virus | Ponatinib | Inhibited production of IL-8, IP-10, and MCP-1. | [7] |
| Inflammatory Gene Expression | Human Aortic Endothelial Cells | Ponatinib | Ponatinib (75 nM, 150 nM) | Increased VCAM1 and ICAM1 expression. | [4] |
Experimental Protocols
TNBS-Induced Colitis Model
A common protocol for inducing colitis with TNBS involves the intrarectal administration of TNBS dissolved in ethanol to mice.[8][9][10] The ethanol serves to break the mucosal barrier, allowing TNBS to haptenize colonic proteins and elicit a Th1-mediated immune response.[8] Disease progression is typically monitored by assessing body weight loss, stool consistency, and rectal bleeding. At the end of the experiment, colons are collected for macroscopic scoring of inflammation and histological analysis.[8][9]
Figure 2: General experimental workflow for a TNBS-induced colitis model.
In Vitro Cytokine Inhibition Assay
To assess the in vitro efficacy of inhibitors on cytokine production, immune cells such as PBMCs or macrophages are typically used.[3][11] The general workflow involves seeding the cells, pre-treating them with the inhibitor at various concentrations, stimulating with an inflammatory agent (e.g., LPS, MDP), and then measuring the levels of secreted cytokines in the supernatant using methods like ELISA.[11]
Figure 3: General workflow for an in vitro cytokine inhibition assay.
Conclusion
GSK2983559 and Ponatinib both present intriguing, yet distinct, profiles for potential IBD therapy. GSK2983559 offers a targeted approach by specifically inhibiting RIPK2 in the well-established NOD2 signaling pathway, with preclinical data supporting its efficacy in a relevant IBD model. Ponatinib's multi-kinase inhibitory activity, including its effect on RIPK2, suggests a broader mechanism of action that could be beneficial but may also carry a higher risk of off-target effects, as suggested by its known adverse event profile in oncology.[4] Further head-to-head studies in standardized IBD models are warranted to directly compare their efficacy and safety profiles and to fully elucidate their therapeutic potential for patients with inflammatory bowel disease.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases [frontiersin.org]
- 3. Discovery of a novel RIPK2 inhibitor for the treatment of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Ponatinib Activates an Inflammatory Response in Endothelial Cells via ERK5 SUMOylation [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Ponatinib Inhibits Multiple Signaling Pathways Involved in STAT3 Signaling and Attenuates Colorectal Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Chronic Experimental Model of TNBS-Induced Colitis to Study Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Zharp2-1: A Potent and Orally Bioavailable RIPK2 Inhibitor as an Alternative to GSK2983559 Free Acid
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide
In the landscape of therapeutic development for inflammatory diseases, particularly inflammatory bowel disease (IBD), the inhibition of Receptor-Interacting Protein Kinase 2 (RIPK2) has emerged as a promising strategy. RIPK2 is a critical downstream signaling molecule for the intracellular pattern recognition receptors NOD1 and NOD2. Dysregulation of this pathway is strongly associated with the pathogenesis of IBD. This guide provides a comprehensive comparison of a novel RIPK2 inhibitor, Zharp2-1, with the well-characterized GSK2983559 free acid, the active metabolite of the clinical candidate GSK2983559.
At a Glance: Zharp2-1 vs. This compound
| Feature | Zharp2-1 | This compound |
| Target | Receptor-Interacting Protein Kinase 2 (RIPK2) | Receptor-Interacting Protein Kinase 2 (RIPK2) |
| Mechanism of Action | ATP-competitive inhibitor of RIPK2 kinase activity | ATP-competitive inhibitor of RIPK2 kinase activity |
| Therapeutic Area | Inflammatory Bowel Disease (IBD) | Inflammatory Bowel Disease (IBD) |
Performance Data: A Head-to-Head Comparison
The following tables summarize the available quantitative data for Zharp2-1 and this compound, highlighting key differences in their biochemical and cellular potency, as well as their pharmacokinetic profiles.
Table 1: In Vitro Potency
| Assay | Zharp2-1 | This compound |
| RIPK2 Kinase Inhibition (IC50) | Not explicitly reported, but high affinity (Kd = 3.1 nM)[1] | ~5 nM[2] |
| MDP-induced IL-8 Release in THP-1 cells (IC50) | 16.4 nM[1] | 1.34 nM[3] |
| L18-MDP-induced IL-8 Release in THP-1 cells (IC50) | 6.4 nM[1] | Not Reported |
| MDP-induced IL-8 Release in human PBMCs (IC50) | 0.8 nM[4] | Not Reported |
| MDP-induced IL-6 Release in human PBMCs (IC50) | 8.7 nM[4] | Not Reported |
| MDP-induced TNF-α Release in human PBMCs (IC50) | 11.9 nM[4] | Not Reported |
IC50: Half-maximal inhibitory concentration; Kd: Dissociation constant; MDP: Muramyl dipeptide; L18-MDP: N-glycolyl-muramyl dipeptide; PBMCs: Peripheral blood mononuclear cells.
Table 2: Pharmacokinetic Profile
| Parameter | Zharp2-1 | This compound (from Prodrug) |
| Oral Bioavailability (F%) | >100% (Mouse, Dog), High (Rat)[1] | Moderate (Rat, Mouse)[5] |
| Half-life (t1/2) | 1.2 h (Mouse), 1.7 h (Rat), 2.1 h (Dog)[1] | Moderate (species-specific data not detailed)[5] |
| Solubility | Significantly superior to the non-prodrug form of GSK2983559[4] | Data for the free acid is not explicitly detailed, but the prodrug was developed to improve solubility[2] |
Signaling Pathway and Experimental Overview
To understand the context of these inhibitors, it is crucial to visualize their point of intervention in the NOD2 signaling pathway and the general workflow of the experiments used to characterize them.
Caption: NOD2 signaling pathway and the point of intervention for Zharp2-1 and this compound.
Caption: General experimental workflow for the characterization of RIPK2 inhibitors.
Experimental Protocols
MDP-Induced IL-8 Release in THP-1 Cells
This protocol outlines the general steps for assessing the inhibitory effect of compounds on the production of the pro-inflammatory cytokine IL-8 in the human monocytic cell line THP-1.
-
Cell Culture: THP-1 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 1 x 105 cells per well.
-
Compound Treatment: Cells are pre-incubated with various concentrations of Zharp2-1 or this compound for 2 hours.
-
Stimulation: Muramyl dipeptide (MDP) is added to the wells at a final concentration of 10 µg/mL to stimulate the NOD2 pathway.
-
Incubation: The plates are incubated for 24 hours at 37°C.
-
Supernatant Collection: After incubation, the plates are centrifuged, and the cell-free supernatant is collected.
-
Cytokine Quantification: The concentration of IL-8 in the supernatant is measured using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition of IL-8 release against the logarithm of the inhibitor concentration.
DNBS-Induced Colitis in Rats
This in vivo model is used to evaluate the efficacy of the inhibitors in a preclinical model of IBD.
-
Animal Acclimatization: Male Sprague-Dawley rats are acclimatized for one week before the experiment.
-
Induction of Colitis: Rats are lightly anesthetized, and colitis is induced by intrarectal administration of 2,4-dinitrobenzenesulfonic acid (DNBS) dissolved in 50% ethanol (e.g., 120 mg/kg). A control group receives only the vehicle.[6]
-
Compound Administration: Zharp2-1 or this compound is administered orally (by gavage) once or twice daily, starting from the day of colitis induction, for a specified period (e.g., 5-7 days).
-
Monitoring: Animals are monitored daily for body weight, stool consistency, and signs of rectal bleeding.
-
Euthanasia and Tissue Collection: At the end of the treatment period, rats are euthanized, and the colon is excised.
-
Macroscopic and Microscopic Evaluation: The colon is assessed for macroscopic damage (e.g., ulceration, inflammation). Tissue sections are collected for histological analysis to evaluate inflammatory cell infiltration and tissue damage.
-
Myeloperoxidase (MPO) Assay: Colonic tissue samples can be assayed for MPO activity, a marker of neutrophil infiltration, as an additional measure of inflammation.[7]
Discussion and Conclusion
Both Zharp2-1 and this compound are potent inhibitors of the RIPK2 kinase, a key mediator in the NOD2 signaling pathway implicated in inflammatory diseases. The available data suggests that Zharp2-1 exhibits several advantageous properties.
Notably, Zharp2-1 demonstrates exceptional oral bioavailability in multiple species, a critical factor for the development of an orally administered therapeutic.[1] In contrast, while the prodrug strategy for GSK2983559 was designed to improve its pharmacokinetic properties, the active metabolite is reported to have moderate oral bioavailability.[5] Furthermore, Zharp2-1 shows superior solubility compared to the non-prodrug form of GSK2983559, which can contribute to its favorable pharmacokinetic profile.[4]
In cellular assays, while this compound shows high potency in inhibiting MDP-induced IL-8 release in THP-1 cells, Zharp2-1 demonstrates particularly potent inhibition of cytokine release in human PBMCs, with sub-nanomolar IC50 for IL-8.[3][4] This suggests a strong potential for efficacy in a more physiologically relevant primary human cell system.
In preclinical models of IBD, both compounds have shown efficacy in reducing inflammation.[4][8] However, the superior pharmacokinetic profile of Zharp2-1 may translate to a more favorable dosing regimen and therapeutic window in a clinical setting.
References
- 1. Video: DNBS/TNBS Colitis Models: Providing Insights Into Inflammatory Bowel Disease and Effects of Dietary Fat [jove.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of a novel RIPK2 inhibitor for the treatment of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. DNBS/TNBS Colitis Models: Providing Insights Into Inflammatory Bowel Disease and Effects of Dietary Fat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. immune-system-research.com [immune-system-research.com]
Comparative Analysis of RIPK2 Inhibitors: WEHI-345 vs. GSK2983559 Free Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two prominent RIPK2 inhibitors, WEHI-345 and GSK2983559 free acid. The objective is to furnish researchers with the necessary data to make informed decisions regarding the selection of the most suitable compound for their experimental needs. This comparison encompasses their mechanism of action, potency, selectivity, and cellular effects, supported by experimental data and detailed protocols.
Mechanism of Action and Signaling Pathway
Both WEHI-345 and GSK2983559 are potent inhibitors of Receptor-Interacting Protein Kinase 2 (RIPK2), a crucial serine/threonine kinase involved in the innate immune response. RIPK2 acts as a key signaling node downstream of the intracellular pattern recognition receptors NOD1 and NOD2. Upon activation by bacterial peptidoglycans, NOD1/2 recruit and activate RIPK2, leading to the activation of NF-κB and MAPK pathways and the subsequent production of pro-inflammatory cytokines.[1][2] Both inhibitors function by competing with ATP for binding to the kinase domain of RIPK2, thereby blocking its autophosphorylation and downstream signaling events.[2][3]
Potency and Selectivity
A direct comparison of IC50 values reveals that this compound is significantly more potent than WEHI-345 in cell-based assays.
| Parameter | WEHI-345 | This compound | Reference |
| Target | RIPK2 Kinase | RIPK2 Kinase | [4][5] |
| IC50 (Kinase Assay) | 130 nM | 7 nM | [6][7] |
| IC50 (Cell-based, IL-8) | Not Reported | 1.34 nM (in THP-1 cells) | [5][8][9] |
| Selectivity | Highly selective for RIPK2 over RIPK1, RIPK4, and RIPK5. At 1 µM, it significantly inhibits KIT, RET, PDGFRβ, and SRC. | Highly selective. At 10 µM, it inhibits VEGFR3 by >90% and 14 other kinases by 60-89%. | [6][10][11] |
| Kd | 46 nM | Not Reported | [6][11][12] |
Cellular and In Vivo Effects
Both compounds have demonstrated efficacy in blocking the production of pro-inflammatory cytokines in various cell lines and in vivo models.
| Effect | WEHI-345 | GSK2983559 | Reference |
| Cytokine Inhibition | Blocks MDP-induced TNF and IL-6 transcription in BMDMs and THP-1 cells. | Blocks MDP-induced IL-8 in THP-1 cells and IL-6 in mice. | [4][5][8] |
| Downstream Targets | Reduces mRNA levels of NF-κB targets (TNF, IL-8, IL-1β, A20) in THP-1 cells. | Blocks various pro-inflammatory cytokine responses. | [6][8] |
| In Vivo Efficacy | Ameliorates experimental autoimmune encephalomyelitis (EAE) in mice. Reduces disease score and inflammatory infiltrate. | Reduces colonic damage in a mouse model of TNBS-induced colitis. | [1][10] |
Experimental Protocols
RIPK2 Kinase Inhibition Assay (General Protocol)
This protocol outlines a general method for assessing the in vitro inhibitory activity of compounds against RIPK2 kinase.
Methodology:
-
Preparation: Recombinant human RIPK2 enzyme is incubated with varying concentrations of the test compound (WEHI-345 or GSK2983559).
-
Reaction Initiation: The kinase reaction is initiated by the addition of a mixture containing ATP and a suitable substrate (e.g., a generic kinase substrate peptide).
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for phosphorylation of the substrate.
-
Detection: The kinase activity is quantified by measuring the amount of ADP produced, often using a luminescence-based assay such as the ADP-Glo™ Kinase Assay.
-
Data Analysis: The luminescence signal is inversely proportional to the kinase activity. IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell-Based Cytokine Inhibition Assay (THP-1 Cells)
This protocol describes a method to evaluate the ability of the inhibitors to block MDP-induced cytokine production in a human monocytic cell line.
Methodology:
-
Cell Culture: THP-1 cells are cultured in appropriate media and seeded into multi-well plates.
-
Pre-treatment: Cells are pre-treated with various concentrations of WEHI-345 or GSK2983559 for a specified time (e.g., 1-2 hours).
-
Stimulation: The cells are then stimulated with muramyl dipeptide (MDP), a NOD2 ligand, to induce cytokine production.
-
Incubation: The cells are incubated for a period (e.g., 6-24 hours) to allow for cytokine secretion into the supernatant.
-
Quantification: The concentration of the target cytokine (e.g., IL-8 or TNF) in the cell culture supernatant is measured using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: IC50 values are determined by plotting the percentage of cytokine inhibition against the inhibitor concentration.
Conclusion
Both WEHI-345 and this compound are valuable tools for studying the role of RIPK2 in inflammatory and immune responses. This compound demonstrates superior potency in cell-based assays, making it a more suitable candidate for experiments requiring high on-target efficacy at lower concentrations.[5][8][9] WEHI-345, while less potent, is also a highly selective and effective inhibitor that has been well-characterized in various in vitro and in vivo models.[1][4][6] The choice between these two compounds will ultimately depend on the specific requirements of the research, including the desired potency, the experimental model, and the need to minimize off-target effects.
References
- 1. A RIPK2 inhibitor delays NOD signalling events yet prevents inflammatory cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What are RIPK2 inhibitors and how do they work? [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. GSK2983559 | RIPK2 inhibitor | Probechem Biochemicals [probechem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. caymanchem.com [caymanchem.com]
- 11. Frontiers | Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases [frontiersin.org]
- 12. abmole.com [abmole.com]
Validating the Kinase Specificity of GSK2983559 Free Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinase specificity of GSK2983559 free acid, a potent and orally active inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2). By objectively comparing its performance with alternative RIPK2 inhibitors and presenting supporting experimental data, this document serves as a valuable resource for researchers investigating RIPK2-mediated signaling pathways and developing novel therapeutics for inflammatory diseases.
GSK2983559 is a prodrug that is converted to its active metabolite, a potent RIPK2 inhibitor.[1] RIPK2 is a key serine/threonine kinase that mediates signaling from the intracellular pattern recognition receptors NOD1 and NOD2.[1] Upon activation, RIPK2 triggers the NF-κB and MAPK signaling pathways, leading to the production of pro-inflammatory cytokines.[2] Dysregulation of the NOD-RIPK2 signaling axis is associated with various inflammatory conditions, making RIPK2 an attractive therapeutic target.[2]
Comparative Analysis of RIPK2 Inhibitor Specificity
| Inhibitor | RIPK2 IC50 (nM) | Kinase Panel Size | Key Off-Target Hits (>50% Inhibition @ 1µM) | Reference |
| GSK2983559 (active metabolite) | ~5 | Not specified | Not specified | [2] |
| GSK583 | 5 | 300 | BRK, Aurora A (~30% inhibition) | [2][3] |
| WEHI-345 | 130 | Not specified | Not specified | [2] |
| Compound 10w | 0.6 | 366 | AAK1, GAK, MAP4K1, MINK1, TNK1 | [4] |
| Ponatinib | 6.7 | Not specified | Abl, VEGFR2, etc. (Broad) |
Note: IC50 values can vary depending on the assay conditions. The data presented here is for comparative purposes.
Signaling Pathway and Experimental Workflow
To visually represent the biological context and experimental approach for validating GSK2983559's specificity, the following diagrams are provided.
Caption: RIPK2 signaling pathway and the inhibitory action of GSK2983559.
Caption: Experimental workflow for validating kinase inhibitor specificity.
Experimental Protocols
In Vitro Kinase Panel Screening (Biochemical Assay)
This protocol outlines a general procedure for assessing the selectivity of a kinase inhibitor against a panel of purified kinases.
1. Reagents and Materials:
-
Purified recombinant kinases (commercially available panels).
-
This compound and comparator compounds.
-
Kinase-specific peptide substrates.
-
ATP (Adenosine triphosphate).
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
384-well assay plates.
-
Multichannel pipettes and a plate reader capable of luminescence detection.
2. Procedure:
-
Prepare serial dilutions of this compound and comparator compounds in the appropriate kinase reaction buffer.
-
In a 384-well plate, add 1 µL of the compound dilutions. Include wells with DMSO as a vehicle control.
-
Add 2 µL of the respective purified kinase to each well.
-
Add 2 µL of a mixture of the corresponding kinase substrate and ATP to initiate the reaction. The final ATP concentration should be at or near the Km for each kinase.
-
Incubate the plate at room temperature for 60 minutes.
-
To stop the kinase reaction and detect the amount of ADP produced, add 5 µL of ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Calculate the percent inhibition for each kinase at each compound concentration relative to the DMSO control.
Cellular Assay for RIPK2 Inhibition
This protocol describes a method to evaluate the potency of RIPK2 inhibitors in a cellular context by measuring the inhibition of MDP-induced cytokine production in THP-1 monocytic cells.
1. Reagents and Materials:
-
THP-1 cells.
-
RPMI-1640 cell culture medium supplemented with 10% FBS, penicillin, and streptomycin.
-
GSK2983559 and comparator compounds.
-
Muramyl dipeptide (MDP).
-
ELISA kits for human IL-8 or TNF-α.
-
96-well cell culture plates.
-
CO₂ incubator.
2. Procedure:
-
Seed THP-1 cells in a 96-well plate at a density of 1 x 10⁵ cells per well and allow them to adhere and stabilize overnight.
-
Prepare serial dilutions of GSK2983559 and comparator compounds in cell culture medium.
-
Pre-treat the cells with the compound dilutions for 1-2 hours in a CO₂ incubator. Include a vehicle control (DMSO).
-
Stimulate the cells with MDP (e.g., 10 µg/mL) for 18-24 hours to induce RIPK2-dependent cytokine production.
-
After the incubation period, centrifuge the plate and collect the cell culture supernatants.
-
Quantify the concentration of IL-8 or TNF-α in the supernatants using a specific ELISA kit according to the manufacturer's instructions.
-
Determine the IC50 value for each compound by plotting the percent inhibition of cytokine release against the compound concentration.
Conclusion
Validating the specificity of kinase inhibitors like this compound is paramount for their development as safe and effective therapeutics. While a comprehensive public kinome scan for GSK2983559 is not available, the data from its predecessor, GSK583, and other tool compounds strongly suggest a high degree of selectivity for RIPK2. The provided experimental protocols offer a robust framework for researchers to independently assess the on-target potency and off-target profile of GSK2983559 and other RIPK2 inhibitors. The use of both biochemical and cell-based assays is crucial for a thorough characterization of inhibitor specificity and function.
References
- 1. Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
Unveiling the Kinase Selectivity Profile of GSK2983559's Active Metabolite
For researchers and drug development professionals, understanding the precise kinase selectivity of a compound is paramount. This guide provides a comparative analysis of the cross-reactivity of the active metabolite of GSK2983559, a potent inhibitor of Receptor-Interacting serine/threonine-Protein Kinase 2 (RIPK2), against a broad panel of kinases.
GSK2983559 is a prodrug that undergoes in vivo conversion to its active form, a potent inhibitor of RIPK2 with a reported IC50 value of approximately 5-7 nM.[1][2] RIPK2 is a key signaling molecule in the NOD-like receptor pathway, which plays a crucial role in the innate immune response.[3][4] While highly potent against its primary target, a thorough assessment of an inhibitor's interactions with other kinases is essential to predict potential off-target effects and ensure a favorable safety profile.
Kinase Cross-Reactivity Data
While comprehensive public data on the kinome-wide selectivity of the active metabolite of GSK2983559 is limited, available information and comparisons with other RIPK2 inhibitors suggest a generally favorable selectivity profile. For instance, a study comparing a novel RIPK2 inhibitor, RP20, to GSK2983559 utilized a broad kinase panel from Eurofins for selectivity profiling, indicating that such data for GSK2983559's active form exists within internal or collaborative datasets.[5]
To illustrate the typical presentation of such data, the selectivity of a different potent RIPK2 inhibitor, "compound 14," was evaluated against a panel of 70 kinases at a concentration of 1 µM. The results, summarized in the table below, demonstrate a high degree of selectivity for RIPK2.
Table 1: Selectivity Profile of a Representative RIPK2 Inhibitor (Compound 14) at 1 µM [3]
| Kinase | % Inhibition |
| RIPK2 | >90% |
| Fyn | >90% |
| Lyn | >90% |
| BTK | >90% |
| Abl | >90% |
| KDR | 50-90% |
| CDK9 | 50-90% |
| LOK | 50-90% |
| Other 62 kinases | <50% |
This table exemplifies the type of data crucial for evaluating the specificity of a kinase inhibitor. A highly selective compound will show strong inhibition of its intended target while exhibiting minimal activity against a wide array of other kinases.
Signaling Pathway and Experimental Workflow
The primary target of GSK2983559's active metabolite is RIPK2, a central kinase in the NOD1/NOD2 signaling pathway. Upon activation by bacterial peptidoglycans, NOD1/NOD2 recruits RIPK2, leading to the activation of downstream signaling cascades, including NF-κB and MAPK pathways, which ultimately drive the production of pro-inflammatory cytokines.
Caption: Simplified NOD2-RIPK2 signaling pathway.
The cross-reactivity of kinase inhibitors is typically assessed using high-throughput screening methods. A common approach is a competition binding assay, such as the KINOMEscan™, or an enzymatic assay that measures the production of ADP, like the ADP-Glo™ Kinase Assay.
Caption: General workflow for kinase inhibitor profiling.
Experimental Protocols
Detailed below are representative protocols for commonly used kinase screening assays.
KINOMEscan™ Competition Binding Assay (General Protocol)
The KINOMEscan™ platform is based on a competition binding assay. The core components are DNA-tagged kinases, an immobilized ligand, and the test compound. The amount of kinase bound to the immobilized ligand is measured using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase in the presence of the test compound indicates stronger binding of the compound to the kinase.
-
Kinase Preparation: A panel of human kinases is expressed, typically as fusions with a DNA tag.
-
Ligand Immobilization: A broad-spectrum kinase inhibitor is immobilized on a solid support (e.g., magnetic beads).
-
Competition Assay: The DNA-tagged kinase, the immobilized ligand, and the test compound (at a specified concentration, e.g., 1 µM) are incubated together to allow binding to reach equilibrium.
-
Washing: Unbound components are washed away.
-
Quantification: The amount of kinase remaining bound to the solid support is quantified by qPCR using the DNA tag.
-
Data Analysis: The results are typically expressed as a percentage of the DMSO control (%Ctrl). A lower %Ctrl value indicates stronger inhibition.
ADP-Glo™ Kinase Assay (General Protocol)
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. The luminescent signal is proportional to the amount of ADP, and therefore, to the kinase activity.
-
Kinase Reaction: The kinase, its substrate, ATP, and the test compound are incubated in a multi-well plate.
-
ATP Depletion: After the kinase reaction, ADP-Glo™ Reagent is added to terminate the reaction and deplete any remaining ATP.
-
ADP to ATP Conversion and Detection: Kinase Detection Reagent is added, which contains an enzyme that converts ADP to ATP and a luciferase/luciferin mixture that generates a luminescent signal from the newly synthesized ATP.
-
Luminescence Measurement: The plate is read using a luminometer.
-
Data Analysis: The luminescent signal is proportional to the kinase activity. The percentage of inhibition is calculated by comparing the signal in the presence of the test compound to the control (DMSO). IC50 values are determined by fitting the data from a dose-response curve.
Conclusion
References
- 1. GSK2983559 | RIPK2 inhibitor | Probechem Biochemicals [probechem.com]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
A Preclinical Comparative Analysis: GSK2983559 Free Acid vs. Biologic Therapies in Inflammatory Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of GSK2983559 free acid, a potent and selective RIPK2 kinase inhibitor, with established biologic therapies for inflammation, including TNF-alpha inhibitors, IL-17 inhibitors, and JAK inhibitors. The data presented is compiled from various preclinical studies to offer a comparative overview of their mechanisms of action and efficacy in inflammatory models.
Executive Summary
GSK2983559 is an orally active prodrug whose active metabolite, this compound, targets Receptor-Interacting Protein Kinase 2 (RIPK2), a key signaling node in the NOD1/NOD2 pathway involved in innate immunity. This mechanism offers a distinct approach to modulating inflammation compared to biologic therapies that typically target specific cytokines or their receptors. Preclinical data, primarily from rodent models of inflammatory bowel disease (IBD), suggest that GSK2983559 can attenuate intestinal inflammation. However, its clinical development for IBD has been discontinued.
Biologic therapies, such as TNF-alpha, IL-17, and JAK inhibitors, are established treatments for a range of inflammatory conditions. Preclinical and clinical data have demonstrated their efficacy in reducing inflammation and disease activity. This guide aims to juxtapose the available preclinical data for this compound with that of these biologics to inform future research and drug development efforts.
Mechanism of Action
This compound: A RIPK2 Kinase Inhibitor
GSK2983559 is a prodrug that is metabolized to its active form, this compound. This active metabolite is a potent inhibitor of RIPK2 kinase. RIPK2 is a crucial downstream signaling molecule for the intracellular pattern recognition receptors NOD1 and NOD2. Upon recognition of bacterial peptidoglycans, NOD1/2 recruits and activates RIPK2, leading to the activation of NF-κB and MAPK signaling pathways. This cascade results in the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12. By inhibiting RIPK2, this compound blocks this inflammatory cascade at a critical intracellular juncture.[1][2][3]
Biologic Therapies: Targeting Extracellular and Intracellular Pathways
TNF-alpha Inhibitors (e.g., Etanercept, Infliximab, Adalimumab) These are monoclonal antibodies or fusion proteins that bind to and neutralize Tumor Necrosis Factor-alpha (TNF-α), a key pro-inflammatory cytokine. By preventing TNF-α from binding to its receptors (TNFR1 and TNFR2), these biologics inhibit the downstream inflammatory signaling cascade.[4][5]
IL-17 Inhibitors (e.g., Secukinumab, Ixekizumab) These are monoclonal antibodies that target Interleukin-17A (IL-17A) or its receptor (IL-17RA). IL-17A is a cytokine that plays a crucial role in the pathogenesis of several autoimmune diseases by promoting inflammation and tissue damage. By blocking the IL-17A signaling pathway, these drugs reduce inflammation.[6][7]
JAK Inhibitors (e.g., Tofacitinib) These are small molecule drugs that inhibit one or more of the Janus kinase (JAK) family of enzymes (JAK1, JAK2, JAK3, TYK2). JAKs are intracellular enzymes that are essential for the signaling of numerous cytokines involved in inflammation and immunity. By blocking the JAK-STAT signaling pathway, these inhibitors reduce the effects of multiple pro-inflammatory cytokines.[3][8]
Preclinical Efficacy Data
In Vitro Cytokine Inhibition
| Compound | Target | Cell Type | Stimulant | Cytokine Inhibited | IC50 |
| GSK2983559 active metabolite | RIPK2 | THP-1 cells | MDP | IL-8 | 1.34 nM[9] |
| GSK2983559 active metabolite | RIPK2 | Monocytes | MDP | TNF-α | 13 nM[10] |
In Vivo Models of Inflammatory Bowel Disease (TNBS-Induced Colitis in Rats)
The 2,4,6-trinitrobenzene sulfonic acid (TNBS)-induced colitis model in rodents is a widely used model of IBD that shares histopathological features with human Crohn's disease.[11][12]
| Treatment | Dose | Route | Key Findings | Reference |
| GSK2983559 | 7.5 and 145 mg/kg, b.i.d. | Oral | - Significant improvement in macroscopic and histopathological damage in the distal colon.- Significantly decreased gene expression of TNF-α mRNA. | [10] |
| Etanercept | Not specified | Not specified | - Attenuated colonic damage and reduced inflammation.- Downregulated TNF-α expression. | [13] |
| Infliximab | 5 mg/kg | Subcutaneous | - Did not ameliorate inflammation in this specific study where colitis was aggravated by oral iron. | [14] |
| Adalimumab | 2 mg/kg | Subcutaneous | - Did not ameliorate inflammation in this specific study where colitis was aggravated by oral iron. | [14] |
Note on IL-17 and JAK Inhibitors in IBD Models:
-
IL-17 Inhibitors: Clinical data has shown that IL-17 inhibitors like secukinumab can exacerbate or induce colitis.[4][15] Therefore, they are generally not evaluated for efficacy in IBD models.
-
JAK Inhibitors: Tofacitinib has shown efficacy in the dextran sulfate sodium (DSS) induced colitis model in mice, another common model for IBD.[16] However, direct comparative data in the TNBS model is limited. One study mentioned that tofacitinib improved colitis in TNBS-treated mice.[17]
Experimental Protocols
TNBS-Induced Colitis in Rats
This protocol is a generalized representation based on multiple cited studies.[2][8][9][11][18][19]
Detailed Steps:
-
Animal Model: Male Wistar rats (190 ± 10 g) are commonly used.[11]
-
Induction of Colitis:
-
Treatment Administration:
-
Assessment of Colitis:
-
Macroscopic Scoring: The colon is removed, and the degree of inflammation, ulceration, and bowel wall thickening is scored.[18][20]
-
Histological Scoring: Colon tissue is fixed, sectioned, and stained (e.g., with H&E) to assess inflammatory cell infiltration, crypt damage, and other pathological changes.[18][20]
-
Cytokine Measurement: Colon tissue is homogenized to measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) by ELISA or to quantify their mRNA expression by RT-PCR.[18][21]
-
In Vitro Cytokine Release Assay (Human PBMCs)
This protocol is a generalized representation.
-
Isolation of PBMCs: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood of healthy donors using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: PBMCs are cultured in appropriate media (e.g., RPMI 1640) supplemented with serum.
-
Stimulation and Treatment:
-
Cells are pre-incubated with various concentrations of the test compound (e.g., GSK2983559 active metabolite).
-
Inflammation is induced by adding a stimulant, such as muramyl dipeptide (MDP), to activate the NOD2 pathway.
-
-
Cytokine Measurement: After a specified incubation period (e.g., 24 hours), the cell culture supernatant is collected. The concentration of secreted cytokines (e.g., IL-8, TNF-α) is measured using ELISA or a multiplex cytokine assay.
Discussion and Conclusion
The available preclinical data indicates that this compound, through its inhibition of RIPK2, can effectively reduce inflammatory responses in models of IBD. Its oral bioavailability presents a potential advantage over the injectable administration of many biologic therapies.
A direct comparison of efficacy with biologic agents is challenging due to the lack of head-to-head studies. In the TNBS-induced colitis model, both GSK2983559 and the TNF-alpha inhibitor etanercept have shown efficacy in reducing colonic inflammation and TNF-α expression. However, in one study, infliximab and adalimumab did not show a benefit when the colitis was exacerbated by iron supplementation, highlighting the complexity of these models.
The distinct mechanisms of action of GSK2983559 and biologic therapies suggest they may have different profiles of efficacy and safety across various inflammatory diseases. While biologics target specific extracellular or intracellular components of the immune response that are often central to multiple inflammatory conditions, GSK2983559 targets a specific pathway in the innate immune system. The clinical discontinuation of GSK2983559 for IBD suggests that targeting RIPK2 may not have provided a sufficient therapeutic window or efficacy in this complex disease.
Further research, including direct comparative studies in various preclinical models of inflammation, would be necessary to fully elucidate the relative therapeutic potential of RIPK2 inhibition compared to established biologic therapies. This guide provides a foundation for such future investigations by summarizing the current, albeit fragmented, preclinical landscape.
References
- 1. Validation and optimization of experimental colitis induction in rats using 2, 4, 6-trinitrobenzene sulfonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amelioration of Severe TNBS Induced Colitis by Novel AP-1 and NF-κB Inhibitors in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a RIPK2 Scaffolding Inhibitor for the Treatment of Joint Autoimmune Diseases - ACR Meeting Abstracts [acrabstracts.org]
- 4. Secukinumab-Induced Lymphocytic Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Detection of cytokine mRNA expression by PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 2,4,6-trinitrobenzenesulfonic acid-induced colitis in Rattus norgevicus: a categorization proposal - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TNBS-induced colitis [bio-protocol.org]
- 10. Treatment of murine Th1- and Th2-mediated inflammatory bowel disease with NF-κB decoy oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 12. The TNBS-induced colitis animal model: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Etanercept attenuates TNBS-induced experimental colitis: role of TNF-α expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effect of Infliximab and Adalimumab on Experimental Colitis Following Orally Supplemented Iron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Asymptomatic microscopic colitis induced by secukinumab - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Tofacitinib-Induced Modulation of Intestinal Adaptive and Innate Immunity and Factors Driving Cellular and Systemic Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. juniperpublishers.com [juniperpublishers.com]
- 18. Chronic Experimental Model of TNBS-Induced Colitis to Study Inflammatory Bowel Disease [mdpi.com]
- 19. Video: DNBS/TNBS Colitis Models: Providing Insights Into Inflammatory Bowel Disease and Effects of Dietary Fat [jove.com]
- 20. Relevance of TNBS-Colitis in Rats: A Methodological Study with Endoscopic, Histologic and Transcriptomic Characterization and Correlation to IBD | PLOS One [journals.plos.org]
- 21. escholarship.org [escholarship.org]
Safety Operating Guide
Proper Disposal Procedures for GSK2983559 Free Acid
For Researchers, Scientists, and Drug Development Professionals: Essential Safety and Logistical Information for the Disposal of GSK2983559 Free Acid
This document provides a comprehensive guide to the proper disposal of this compound, a potent and selective receptor-interacting protein 2 (RIP2) kinase inhibitor. Adherence to these procedures is critical for maintaining laboratory safety and ensuring environmental protection. The information presented is based on available safety data and general best practices for chemical waste management.
Immediate Safety and Handling Precautions
According to the Safety Data Sheet (SDS), this compound is not classified as a hazardous substance. However, as with any laboratory chemical, appropriate personal protective equipment (PPE) should be worn at all times. This includes, but is not limited to, safety glasses, gloves, and a lab coat.
Key Safety Information:
-
Incompatible Materials: Avoid contact with strong acids, strong alkalis, strong oxidizing agents, and strong reducing agents.
-
Hazardous Decomposition: Under fire conditions, this compound may decompose and emit toxic fumes.
In the event of a spill, the area should be evacuated, and the spill should be absorbed with an inert, liquid-binding material such as diatomite or universal binders. Surfaces and equipment should be decontaminated by scrubbing with alcohol. All contaminated materials must be disposed of as chemical waste.[1]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C21H23N4O7PS2 |
| Molecular Weight | 538.53 g/mol |
| CAS Number | 1579965-12-0 |
| Appearance | Crystalline solid |
| Solubility | Soluble in DMSO; poorly soluble in water and ethanol |
| Storage Temperature | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 2 years, -20°C for 1 year. |
Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedure for the disposal of small quantities of this compound typically used in a research laboratory setting. This procedure prioritizes safety and compliance with standard chemical waste regulations.
Materials Required:
-
Appropriate PPE (safety glasses, gloves, lab coat)
-
Chemical fume hood
-
Labeled, sealable waste container compatible with chemical waste
-
Waste manifest or tag as required by your institution
Procedure:
-
Preparation:
-
Ensure all PPE is worn correctly.
-
Perform all waste handling procedures within a certified chemical fume hood to minimize inhalation exposure.
-
-
Waste Collection (Solid Form):
-
Carefully transfer any unused solid this compound into a designated and clearly labeled chemical waste container.
-
Do not mix with incompatible materials (strong acids, bases, oxidizers, or reducers).
-
-
Waste Collection (Solutions):
-
Solutions of this compound (e.g., dissolved in DMSO) should be collected in a separate, labeled liquid chemical waste container.
-
Avoid mixing with aqueous waste streams due to the low water solubility of the compound.
-
-
Decontamination of Labware:
-
Glassware and other equipment that have come into contact with this compound should be rinsed with a suitable solvent (e.g., ethanol or acetone) to remove any residue.
-
The solvent rinsate should be collected and disposed of as liquid chemical waste.
-
After the initial solvent rinse, labware can be washed with soap and water.
-
-
Packaging and Labeling:
-
Securely seal the waste container.
-
Label the container clearly with "this compound Waste" and any other information required by your institution's environmental health and safety (EHS) department (e.g., chemical composition, concentration, date).
-
-
Storage and Disposal:
-
Store the sealed waste container in a designated, secondary containment area away from incompatible materials until it is collected by your institution's EHS or a licensed chemical waste disposal contractor.
-
Follow all institutional guidelines for the final disposal of chemical waste.
-
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal procedure for this compound.
Caption: A flowchart outlining the step-by-step process for the safe disposal of this compound.
References
Personal protective equipment for handling GSK2983559 free acid
Essential Safety and Handling Guide for GSK2983559 Free Acid
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these protocols is crucial for minimizing risks and ensuring a safe laboratory environment. While one safety data sheet (SDS) classifies this compound as not a hazardous substance or mixture, it is best practice to handle all novel chemical compounds with a high degree of caution.[1]
Personal Protective Equipment (PPE) Requirements
The selection of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound in various laboratory scenarios.
| Scenario | Required Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | Gloves: Nitrile gloves. Inspect for tears or holes before use. Eye Protection: Safety glasses with side shields. Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood to avoid dust inhalation.[1][2] Lab Coat: Standard laboratory coat. |
| Dissolving and Solution Preparation | Gloves: Nitrile or butyl rubber gloves.[3] Consider double-gloving if splashes are likely. Eye Protection: Chemical safety goggles. A face shield is recommended if there is a significant splash hazard.[2][3] Respiratory Protection: Work in a chemical fume hood.[2] Lab Coat: Chemical-resistant lab coat or apron.[2] |
| Conducting Reactions and Analysis | Gloves: Nitrile gloves.[2] Eye Protection: Chemical safety goggles.[2][3] Respiratory Protection: Ensure work is performed in a properly functioning chemical fume hood.[2] Lab Coat: Chemical-resistant lab coat.[2] |
Operational Plan: Handling this compound
Proper handling procedures are critical to minimize exposure and ensure personnel safety. The following steps are mandatory.
Engineering Controls
-
Ventilation: All work with solid this compound or its solutions should be conducted in a well-ventilated laboratory. A chemical fume hood is highly recommended, especially when manipulating powders, to prevent inhalation of airborne particles.[1][4]
-
Eye Wash and Safety Shower: Ensure that a functional eye wash station and safety shower are readily accessible in the immediate work area.[1][4]
Step-by-Step Handling Protocol
-
Pre-Handling Preparations:
-
Consult the Safety Data Sheet (SDS) for this compound.[1]
-
Ensure a chemical fume hood is available and functioning correctly.
-
Locate the nearest eyewash station and safety shower.
-
Assemble all necessary PPE as outlined in the table above.
-
Prepare a designated waste container for this compound waste.
-
-
Handling the Chemical:
-
Don the appropriate PPE before entering the designated handling area.
-
Perform all manipulations of this compound, especially weighing and transferring, within a chemical fume hood to minimize inhalation exposure.[1][2]
-
Avoid direct contact with skin, eyes, and clothing.[1]
-
Use a spatula or other appropriate tools for transferring the solid material.
-
When dissolving, add the solid to the solvent slowly to avoid splashing.
-
-
Post-Handling Procedures:
-
Clean the work area thoroughly after handling the chemical. Decontaminate surfaces and equipment by scrubbing with alcohol.[1]
-
Remove and properly dispose of contaminated PPE.
-
Wash hands thoroughly with soap and water after removing gloves.
-
First Aid Measures
In case of exposure, follow these first aid procedures:
-
Eye Contact: Remove any contact lenses and immediately flush eyes with large amounts of water for at least 15 minutes. Separate eyelids with fingers to ensure adequate flushing. Promptly call a physician.[1]
-
Skin Contact: Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes and call a physician.[1]
-
Inhalation: Immediately relocate the individual to fresh air. If breathing is difficult, provide cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation.[1]
-
Ingestion: Wash out the mouth with water. Do NOT induce vomiting. Call a physician.[1]
Disposal Plan: this compound Waste
Proper disposal of chemical waste is essential for environmental protection and laboratory safety.
Waste Segregation and Collection
-
Solid Waste: Collect any solid waste contaminated with this compound in a designated, sealed, and properly labeled waste container. This includes contaminated gloves, weigh boats, and paper towels.
-
Liquid Waste: Collect solutions containing this compound in a separate, sealed, and labeled container. Do not mix with other solvent waste unless permitted by your institution's EHS guidelines.
-
Empty Containers: Rinse empty containers thoroughly with a suitable solvent. Dispose of the rinsate as chemical waste. The cleaned container can then be disposed of according to institutional policies. Avoid rinsing with a solvent that would create more hazardous waste.[5]
Labeling
All waste containers must be clearly labeled with the following information:
-
"Hazardous Waste"
-
The full chemical name: "this compound"
-
The concentration and quantity of the waste
-
The date of accumulation
Storage and Disposal
-
Store waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials.
-
Dispose of all this compound waste through your institution's Environmental Health and Safety (EHS) office. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this compound down the drain or in the regular trash.[4]
Mandatory Visualization
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
